molecular formula C10H19NO2 B2879574 1-Isobutylpiperidine-4-carboxylic acid CAS No. 901313-95-9

1-Isobutylpiperidine-4-carboxylic acid

Cat. No.: B2879574
CAS No.: 901313-95-9
M. Wt: 185.267
InChI Key: YMUSMYLWAKSOCO-UHFFFAOYSA-N
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Description

1-Isobutylpiperidine-4-carboxylic acid (CAS 901313-95-9) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry research. This molecule, with its molecular formula of C10H19NO2 and a molecular weight of 185.27 g/mol, serves as a versatile and valuable building block for the synthesis of more complex structures . Its structure features a piperidine ring, a common pharmacophore in drug discovery, substituted with a carboxylic acid group at the 4-position, which allows for further functionalization, and an isobutyl group on the nitrogen atom, which can influence the molecule's lipophilicity and steric properties . As part of the broader class of N-substituted piperidine carboxylic acids, this compound shares structural features with other researched derivatives, such as 1-isobutyrylpiperidine-4-carboxylic acid, highlighting its role in exploring structure-activity relationships . Piperidine derivatives are frequently investigated for their potential biological activities and are commonly found in compounds studied for various therapeutic applications, underscoring the value of this chemical as a key synthetic intermediate . Researchers utilize this solid compound to develop novel molecules, often focusing on its integration into larger, more complex systems for pharmacological evaluation. Handle with care, as this substance may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUSMYLWAKSOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Isobutylpiperidine-4-carboxylic acid (CAS No. 901313-95-9) is a substituted piperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a piperidine core, a carboxylic acid functional group, and an isobutyl substituent on the nitrogen atom, offers a compelling scaffold for the synthesis of novel therapeutic agents. The piperidine moiety is a prevalent feature in numerous centrally active pharmaceuticals, and the isobutyl group imparts increased lipophilicity, which can favorably influence the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, potential applications in drug development, and the safety and handling considerations for 1-Isobutylpiperidine-4-carboxylic acid.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions with biological targets have cemented its status as a privileged scaffold in drug design. The incorporation of a carboxylic acid at the 4-position provides a crucial handle for further chemical modification, enabling the construction of more complex molecular architectures. The N-isobutyl substituent introduces lipophilicity, a critical parameter in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. This strategic combination of functionalities makes 1-Isobutylpiperidine-4-carboxylic acid a molecule of considerable interest for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Physicochemical Properties

PropertyValueSource
CAS Number 901313-95-9[1]
Molecular Formula C₁₀H₁₉NO₂[1]
Molecular Weight 185.27 g/mol [2]
IUPAC Name 1-(2-methylpropyl)piperidine-4-carboxylic acid[1]
Appearance Light Yellow to Yellow Solid[3]
Purity >95%[2]
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]
Solubility Not specified; likely soluble in organic solvents.

Synthesis and Manufacturing: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of 1-Isobutylpiperidine-4-carboxylic acid is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methods for the N-alkylation of piperidine derivatives. The most logical approach involves the reductive amination of piperidine-4-carboxylic acid (also known as isonipecotic acid) with isobutyraldehyde.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product IsonipecoticAcid Piperidine-4-carboxylic acid ReactionStep Reaction with a reducing agent (e.g., Sodium triacetoxyborohydride) IsonipecoticAcid->ReactionStep Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->ReactionStep FinalProduct 1-Isobutylpiperidine-4-carboxylic acid ReactionStep->FinalProduct Formation of the N-C bond

Caption: Proposed synthesis of 1-Isobutylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles.

Materials:

  • Piperidine-4-carboxylic acid (1 equivalent)

  • Isobutyraldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine-4-carboxylic acid and the chosen solvent (DCM or DCE).

  • Addition of Aldehyde: Add isobutyraldehyde to the suspension, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic, so cooling with an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure 1-Isobutylpiperidine-4-carboxylic acid.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carboxylic acid functionality compared to stronger reducing agents like lithium aluminum hydride.

  • Solvent Selection: Dichloromethane or 1,2-dichloroethane are common solvents for reductive aminations as they are relatively non-reactive and effectively solubilize the reactants.

  • Catalytic Acid: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the piperidine nitrogen and promoting the formation of the iminium ion intermediate.

Applications in Drug Discovery and Development

The structural features of 1-Isobutylpiperidine-4-carboxylic acid make it a valuable scaffold for the synthesis of a variety of pharmacologically active compounds. The piperidine core is a key component in many CNS-active drugs, and the N-isobutyl group can enhance blood-brain barrier permeability due to its lipophilic nature.

Potential Therapeutic Areas:
  • Neurological Disorders: The piperidine moiety is a common feature in drugs targeting neurological disorders. Derivatives of 1-Isobutylpiperidine-4-carboxylic acid could be explored as potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and psychiatric disorders.

  • Analgesics: The 4-anilinopiperidine scaffold, a close relative, is the basis for potent opioid analgesics. This suggests that derivatives of 1-Isobutylpiperidine-4-carboxylic acid could be investigated for their analgesic properties.

  • Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element to the active sites of various enzymes. This opens up possibilities for designing inhibitors for a range of enzymatic targets.

Illustrative Pathway for Derivatization

G cluster_derivatives Potential Derivatives Core 1-Isobutylpiperidine- 4-carboxylic acid Amides Amides Core->Amides Amide Coupling Esters Esters Core->Esters Esterification Reduced Reduced to Alcohol Core->Reduced Reduction

Caption: Derivatization potential of the core molecule.

Safety and Handling

Based on the GHS hazard statements provided by a commercial supplier, 1-Isobutylpiperidine-4-carboxylic acid should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Handle in a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

1-Isobutylpiperidine-4-carboxylic acid represents a promising and versatile building block for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural analogy to well-established pharmacophores, particularly in the realm of CNS-active drugs, underscores its potential in drug discovery and development. The proposed synthetic route provides a practical and efficient method for its preparation, enabling further exploration of its chemical space and pharmacological properties. As with any chemical reagent, adherence to appropriate safety protocols is paramount during its handling and use.

References

  • American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Saeed, A., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Isobutylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents. (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic Acid: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, presents a scaffold of significant interest in medicinal chemistry. This technical guide synthesizes the currently available information on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications based on the pharmacology of related compounds. While a comprehensive experimental dataset for this specific molecule is not publicly available, this document provides a foundational understanding for researchers and drug development professionals by contextualizing its properties and potential utility within the broader class of N-substituted piperidine-4-carboxylic acid derivatives.

Introduction

1-Isobutylpiperidine-4-carboxylic acid, with the IUPAC name 1-(2-methylpropyl)piperidine-4-carboxylic acid, is a heterocyclic compound built upon the piperidine-4-carboxylic acid (isonipecotic acid) core. The introduction of an isobutyl group at the nitrogen atom significantly modifies the physicochemical properties of the parent molecule, influencing its lipophilicity, steric bulk, and potential interactions with biological targets. Isonipecotic acid itself is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA) and is known to interact with GABA receptors.[1] The N-substitution of this scaffold is a common strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This guide aims to provide a detailed overview of the known and predicted chemical properties of 1-isobutylpiperidine-4-carboxylic acid, offering insights for its potential use in synthetic and medicinal chemistry.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-Isobutylpiperidine-4-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂[1]
Molecular Weight 185.26 g/mol [1]
IUPAC Name 1-(2-methylpropyl)piperidine-4-carboxylic acid[1]
CAS Number 901313-95-9[1]
Appearance Light yellow to yellow solidInferred from supplier data
Boiling Point 288.6 ± 33.0 °CPredicted
Density 1.025 ± 0.06 g/cm³Predicted
pKa 4.04 ± 0.20Predicted
Melting Point Not available-
Solubility Not available-

The isobutyl group is expected to increase the lipophilicity of the molecule compared to its parent, isonipecotic acid. The carboxylic acid moiety imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. The piperidine ring, a common motif in central nervous system (CNS) active drugs, suggests that this compound may possess neurological activity.

Synthesis Methodology: A Probable Route

While a specific, detailed experimental protocol for the synthesis of 1-isobutylpiperidine-4-carboxylic acid is not published, a highly probable and widely used method is the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) or its ester derivative with isobutyraldehyde. This versatile reaction forms a new carbon-nitrogen bond and is a cornerstone of amine synthesis.

Rationale for the Synthetic Approach

Reductive amination is a robust and efficient method for the N-alkylation of amines. The reaction proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the secondary amine of the piperidine ring with the aldehyde, followed by the reduction of this intermediate to the tertiary amine. This approach is favored for its generally high yields, operational simplicity, and the wide availability of starting materials.

Proposed Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 1-isobutylpiperidine-4-carboxylic acid via reductive amination. This protocol is illustrative and requires optimization and experimental validation.

Step 1: Esterification of Isonipecotic Acid (Optional but Recommended)

  • Rationale: To avoid potential side reactions with the carboxylic acid moiety during the reductive amination, it is often advantageous to first protect it as an ester (e.g., a methyl or ethyl ester).

  • Procedure:

    • Suspend isonipecotic acid in an excess of methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) and heat the mixture to reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent.

    • Purify the ester by distillation or column chromatography.

Step 2: Reductive Amination

  • Procedure:

    • Dissolve the piperidine-4-carboxylic acid ester in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.

    • Add one equivalent of isobutyraldehyde.

    • Add a reducing agent. Common choices include sodium triacetoxyborohydride (STAB), which is mild and selective, or sodium cyanoborohydride (NaBH₃CN).

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with water or a dilute aqueous base.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

Step 3: Hydrolysis of the Ester

  • Rationale: To obtain the final carboxylic acid, the ester protecting group must be removed.

  • Procedure:

    • Dissolve the crude 1-isobutylpiperidine-4-carboxylate ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4 to protonate the carboxylate.

    • Extract the final product, 1-isobutylpiperidine-4-carboxylic acid, with an organic solvent.

    • Dry the organic layer and remove the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_esterification Step 1: Esterification (Optional) cluster_amination Step 2: Reductive Amination cluster_hydrolysis Step 3: Hydrolysis IsonipecoticAcid Isonipecotic Acid Ester Piperidine-4-carboxylic acid ester IsonipecoticAcid->Ester MeOH or EtOH, H⁺ catalyst ProductEster 1-Isobutylpiperidine-4- carboxylate ester Ester->ProductEster Reducing Agent (e.g., STAB) Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->ProductEster FinalProduct 1-Isobutylpiperidine-4- carboxylic acid ProductEster->FinalProduct 1. Base (e.g., LiOH) 2. Acidification

Caption: Proposed synthetic workflow for 1-Isobutylpiperidine-4-carboxylic acid.

Spectroscopic Characterization (Predicted)

Without experimental data, the following are predictions for the key spectroscopic features of 1-isobutylpiperidine-4-carboxylic acid based on its structure and data from analogous compounds.

¹H-NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.

  • Isobutyl Group Protons:

    • A doublet for the two methyl groups (-CH(CH₃)₂), integrating to 6H.

    • A multiplet for the methine proton (-CH(CH₃)₂), integrating to 1H.

    • A doublet for the methylene protons attached to the nitrogen (-CH₂-N), integrating to 2H.

  • Piperidine Ring Protons: A series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring. The proton at C4 will be a multiplet.

¹³C-NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the range of 175-185 ppm.

  • Isobutyl Group Carbons: Signals in the aliphatic region, typically between 20-60 ppm.

  • Piperidine Ring Carbons: Signals in the range of 25-60 ppm. The carbon attached to the nitrogen (C2 and C6) will be deshielded compared to the other ring carbons.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹.

  • C-N Stretch: A medium to weak absorption in the fingerprint region.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 185.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the isobutyl group.

Potential Applications in Drug Discovery and Development

The structural features of 1-isobutylpiperidine-4-carboxylic acid suggest its potential as a building block in medicinal chemistry, particularly for targeting the central nervous system.

  • Scaffold for CNS-Active Agents: The piperidine ring is a privileged scaffold in CNS drug discovery. N-alkylation with an isobutyl group can modulate the lipophilicity, potentially improving blood-brain barrier penetration.

  • GABA Receptor Modulation: As a derivative of isonipecotic acid, a known GABA receptor agonist, 1-isobutylpiperidine-4-carboxylic acid and its derivatives could be investigated for their activity at GABA receptors.[1] The isobutyl group may alter the binding affinity and selectivity for different GABA receptor subtypes.

  • Versatile Intermediate: The carboxylic acid functionality serves as a versatile handle for the synthesis of more complex molecules, such as amides and esters, allowing for the creation of compound libraries for high-throughput screening.

Conclusion and Future Perspectives

1-Isobutylpiperidine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, yet it remains largely uncharacterized in the scientific literature. This technical guide has provided a summary of its known and predicted properties, along with a plausible synthetic route. To fully unlock the potential of this molecule, further research is imperative.

Key areas for future investigation include:

  • Full Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa is essential for its practical application.

  • Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H-NMR, ¹³C-NMR, IR, and mass spectra are necessary to confirm its structure and provide a reference for future studies.

  • Optimization of Synthesis: Development and validation of a robust and scalable synthetic protocol are crucial for making this compound readily accessible for research.

  • Pharmacological Evaluation: In vitro and in vivo studies are needed to explore its biological activity, particularly its interaction with CNS targets such as GABA receptors.

By addressing these knowledge gaps, the scientific community can better understand the utility of 1-isobutylpiperidine-4-carboxylic acid as a valuable tool in the development of novel therapeutics.

References

[2] American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link] [1] Wikipedia. (2023). Isonipecotic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic Acid (CAS 901313-95-9): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a structural motif frequently incorporated into a vast array of therapeutic agents. Its prevalence is not coincidental; the piperidine ring offers a unique combination of properties that make it an attractive building block for medicinal chemists. It provides a three-dimensional framework that can orient substituents in precise spatial arrangements, enabling targeted interactions with biological macromolecules. Furthermore, the saturated nature of the ring imparts metabolic stability, while the basic nitrogen atom can be leveraged to modulate physicochemical properties such as solubility and to form key interactions with biological targets.

This guide focuses on a specific, yet highly versatile, member of this chemical family: 1-Isobutylpiperidine-4-carboxylic acid (CAS 901313-95-9). While not an active pharmaceutical ingredient in itself, this compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules.[1] Its structure, featuring a piperidine core, a carboxylic acid functional group, and an isobutyl substituent on the nitrogen, presents multiple points for chemical modification, making it a valuable starting material for the construction of diverse chemical libraries. The isobutyl group, in particular, can enhance the lipophilicity of resulting compounds, potentially improving their pharmacokinetic profiles.[1]

This document will provide a comprehensive overview of the chemical properties of 1-Isobutylpiperidine-4-carboxylic acid, explore its synthetic utility, and present case studies of how the broader piperidine-4-carboxylic acid core has been integrated into the design of innovative therapeutic agents.

Physicochemical Properties of 1-Isobutylpiperidine-4-carboxylic Acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of 1-Isobutylpiperidine-4-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 901313-95-9[1]
Molecular Formula C₁₀H₁₉NO₂[1]
Molecular Weight 185.26 g/mol [1]
Appearance Light Yellow to Yellow Solid[1]
Purity Typically ≥95%[1]
Storage Room temperature[1]

The presence of both a carboxylic acid (acidic) and a tertiary amine (basic) makes this molecule zwitterionic at physiological pH. This dual functionality is central to its synthetic versatility.

Synthetic Utility: A Gateway to Molecular Diversity

The true value of 1-Isobutylpiperidine-4-carboxylic acid lies in its capacity to serve as a scaffold for the synthesis of a wide range of derivatives. The carboxylic acid group and the piperidine ring system offer distinct opportunities for chemical elaboration.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides and esters.

Amide bond formation is one of the most fundamental and widely utilized reactions in the synthesis of pharmaceuticals. The carboxylic acid of 1-Isobutylpiperidine-4-carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of carboxamide derivatives.

Amide_Formation 1-Isobutylpiperidine-4-carboxylic_acid 1-Isobutylpiperidine-4-carboxylic Acid Coupling_Reagents Coupling Reagents (e.g., HATU, HOBt, EDC) 1-Isobutylpiperidine-4-carboxylic_acid->Coupling_Reagents Amine R-NH₂ Amine->Coupling_Reagents Amide_Product 1-Isobutylpiperidine-4-carboxamide Derivative Coupling_Reagents->Amide_Product

Experimental Protocol: General Procedure for Amide Coupling

  • Activation: To a solution of 1-Isobutylpiperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired amide.

This versatile protocol allows for the incorporation of a wide array of chemical fragments, enabling the exploration of structure-activity relationships (SAR).

Modifications of the Piperidine Ring

While the 1-isobutyl group provides a degree of lipophilicity, the piperidine ring itself can be a target for further functionalization, although this is less common than modification of the carboxylic acid. More advanced synthetic strategies could involve reactions at the C-3 or C-4 positions if starting from a different precursor, but with 1-Isobutylpiperidine-4-carboxylic acid, the primary focus remains on the carboxyl group.

Applications in Drug Discovery: Learning from Piperidine-4-Carboxylic Acid Derivatives

While specific biological data for 1-Isobutylpiperidine-4-carboxylic acid is not publicly available, the broader class of N-substituted piperidine-4-carboxylic acid derivatives has been extensively explored in drug discovery. These examples serve to illustrate the potential of our core molecule.

Case Study 1: Piperidine Derivatives as Inhibitors of MenA in Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the development of new anti-tubercular agents is a priority. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis and represents a promising drug target.[2]

Researchers have synthesized and evaluated a series of piperidine derivatives as MenA inhibitors.[2] While not directly using the isobutyl derivative, these studies demonstrate how the piperidine scaffold can be used to position aromatic groups that interact with the enzyme's active site. For instance, analogs with a 4-bromophenyl group showed potent inhibition of both MenA and mycobacterial growth.[2]

MenA_Inhibitor Piperidine_Core Piperidine Scaffold Linker Linker Piperidine_Core->Linker Aromatic_Moiety Aromatic Moiety (e.g., 4-bromophenyl) MenA_Inhibition MenA Inhibition Aromatic_Moiety->MenA_Inhibition Linker->Aromatic_Moiety

Case Study 2: Piperidine-based Analogs as Modulators of Monoamine Transporters

The piperidine scaffold is also a key feature in molecules targeting the central nervous system. For example, SAR studies of piperidine-based analogs of cocaine have been conducted to develop compounds with modified affinities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (5HTT).[3] In these studies, the piperidine ring serves to correctly orient an aryl group and a bioisostere of the ester functionality found in cocaine.[3]

Case Study 3: Piperidine Derivatives in Antidiabetic Agents

Recent research has highlighted the potential of piperidine derivatives as antidiabetic agents. For instance, certain piperidine-substituted chalcones have demonstrated α-amylase inhibitory activity.[4] Furthermore, derivatives of piperidine-3-carboxylic acid have shown significant potency, indicating the utility of the piperidine core in this therapeutic area.[4]

Conclusion and Future Perspectives

1-Isobutylpiperidine-4-carboxylic acid (CAS 901313-95-9) is a valuable and versatile building block for medicinal chemistry and drug discovery. While it does not possess intrinsic biological activity, its strategic combination of a piperidine scaffold, a reactive carboxylic acid, and a lipophilic isobutyl group makes it an ideal starting point for the synthesis of diverse libraries of compounds. The case studies presented herein, drawn from the broader family of piperidine-4-carboxylic acid derivatives, underscore the immense potential of this chemical core in the development of novel therapeutics for a range of diseases, from infectious diseases to disorders of the central nervous system and metabolic conditions.

For researchers and drug development professionals, 1-Isobutylpiperidine-4-carboxylic acid represents a key tool in the molecular toolbox. Its judicious application in well-designed synthetic campaigns, guided by principles of medicinal chemistry and structure-based drug design, will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

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  • ResearchGate. (2025). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. Retrieved from [Link]

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  • Aggarwal, A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(11), 1301–1311.
  • Meltzner, S. M., et al. (2005). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Journal of Medicinal Chemistry, 48(11), 3865–3870.
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  • MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]

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IUPAC name 1-(2-methylpropyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-methylpropyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

1-(2-methylpropyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid, featuring an isobutyl group attached to the piperidine nitrogen. This substitution modifies the physicochemical properties of the parent scaffold, enhancing its lipophilicity and altering its steric profile. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. We will detail a robust synthetic pathway via reductive amination, outline rigorous analytical methods for structural confirmation and purity assessment, and explore its potential pharmacological applications based on the well-documented activities of the broader N-substituted piperidine-4-carboxylic acid class. This molecule serves as a valuable scaffold for developing novel therapeutics targeting the central nervous system, metabolic disorders, and infectious diseases.

Introduction: The Piperidine-4-Carboxylic Acid Scaffold in Drug Discovery

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with biological targets. The parent compound of this series, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally constrained analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[3]

Modification of the piperidine nitrogen (N-substitution) is a common strategy to modulate the pharmacological profile of this scaffold. Such derivatives have been explored for a wide range of therapeutic applications, including as adhesion molecule inhibitors, dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists for metabolic diseases, and potential antidiabetic agents.[4][5][6] This guide focuses on 1-(2-methylpropyl)piperidine-4-carboxylic acid, a specific N-alkylated derivative, presenting it as a case study for the synthesis, analysis, and hypothetical therapeutic targeting of this versatile chemical class.

Physicochemical Properties and Structural Analysis

The structure of 1-(2-methylpropyl)piperidine-4-carboxylic acid combines three key functional moieties: a basic tertiary amine within the piperidine ring, an acidic carboxylic acid group, and a moderately lipophilic isobutyl (2-methylpropyl) side chain. This combination results in a zwitterionic compound with distinct physicochemical properties that influence its solubility, membrane permeability, and potential for molecular interactions.

PropertyPredicted ValueSource
Molecular Formula C10H19NO2-
Molecular Weight 185.26 g/mol -
pKa (Acidic) ~4.5 - 5.0Analogy to[7]
pKa (Basic) ~9.5 - 10.5Analogy to[7]
Predicted LogP 1.5 - 2.0-
IUPAC Name 1-(2-methylpropyl)piperidine-4-carboxylic acid-

These values are estimated based on the structure and data from analogous compounds available in public databases.

The interplay between the ionizable amine and carboxylic acid groups suggests that the compound's solubility will be highly pH-dependent. The isobutyl group increases lipophilicity compared to the parent isonipecotic acid, which may enhance its ability to cross cellular membranes, although it is unlikely to cross the blood-brain barrier without active transport.

Synthesis and Purification

A robust and scalable synthesis is critical for the exploration of any new chemical entity. The most logical approach for preparing 1-(2-methylpropyl)piperidine-4-carboxylic acid is through the N-alkylation of a piperidine-4-carboxylic acid precursor. A reductive amination pathway offers high yields and selectivity.

Retrosynthetic Analysis

The retrosynthetic analysis reveals that the target molecule can be disconnected at the C-N bond formed between the piperidine nitrogen and the isobutyl group. This leads back to a piperidine-4-carboxylate ester and isobutyraldehyde (2-methylpropanal) as key starting materials.

G Target 1-(2-methylpropyl)piperidine- 4-carboxylic acid Intermediate1 Ethyl 1-(2-methylpropyl)piperidine- 4-carboxylate Target->Intermediate1 Ester Hydrolysis Precursors Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) + Isobutyraldehyde Intermediate1->Precursors Reductive Amination

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Reductive Amination Route

This protocol describes a three-step synthesis starting from commercially available ethyl piperidine-4-carboxylate.

Causality Statement: This workflow is designed for efficiency and control. Esterification of the starting material is unnecessary as we begin with the ethyl ester. Reductive amination using sodium triacetoxyborohydride is selected because it is a mild reagent that selectively reduces the intermediate iminium ion in the presence of the aldehyde and ester functional groups, minimizing side reactions. The final saponification is a standard method for converting an ester to a carboxylic acid.

Step 1: Reductive Amination (N-Alkylation)

  • Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isobutyraldehyde (1.1 equivalents).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30 minutes. Acetic acid (0.1 equivalents) can be added to catalyze the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 1-(2-methylpropyl)piperidine-4-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents) and heat the mixture to reflux (approximately 60-70°C) for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the ester by TLC.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~6-7 with 1M hydrochloric acid (HCl). The product may precipitate at its isoelectric point.

  • Purification: Collect the precipitate by filtration. If no precipitate forms, or for higher purity, extract the product into a suitable organic solvent or purify via reverse-phase chromatography. The isolated solid can be further purified by recrystallization from a solvent system like ethanol/water.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow cluster_hydrolysis Hydrolysis & Purification A Mix Ethyl Isonipecotate + Isobutyraldehyde in DCM B Add NaBH(OAc)₃ A->B C Stir 12-18h B->C D Quench (NaHCO₃) & Extract C->D E Crude Ester D->E F Dissolve in EtOH/H₂O + Add NaOH E->F Proceed to Hydrolysis G Reflux 2-4h F->G H Acidify to pH 6-7 G->H I Filter / Extract H->I J Pure Product I->J

Caption: Overall workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of the final compound. A combination of chromatographic and spectroscopic methods should be employed.

Protocol 1: Purity Assessment by HPLC-UV

Rationale: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. Since this compound lacks a strong UV chromophore, detection at low wavelengths (200-220 nm) is necessary.[8]

  • System: Agilent 1260/1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-VIS detector at 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B at a concentration of ~1 mg/mL.

  • Validation: Purity is determined by integrating the peak area of the main component relative to the total peak area of all components detected.

Protocol 2: Identity Confirmation by LC-MS

Rationale: Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound.

  • System: Couple the HPLC system described above to a mass spectrometer (e.g., single quadrupole or TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 186.14.

  • Analysis: Confirm that the major peak in the HPLC chromatogram corresponds to the correct mass-to-charge ratio.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Rationale: ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃) with a drop of CD₃OD.

  • ¹H NMR (Expected Signals):

    • Signals corresponding to the piperidine ring protons (multiplets, ~1.5-3.5 ppm).

    • A doublet for the two methyl groups of the isobutyl moiety (~0.9 ppm).

    • A multiplet for the methine proton of the isobutyl group (~1.8-2.0 ppm).

    • A doublet for the methylene protons adjacent to the nitrogen (~2.2-2.4 ppm).

  • ¹³C NMR (Expected Signals):

    • A signal for the carboxylic acid carbon (~175-180 ppm).

    • Signals for the carbons of the piperidine ring (~25-55 ppm).

    • Signals for the carbons of the isobutyl group (~20-60 ppm).

Potential Pharmacological Applications and Future Directions

While 1-(2-methylpropyl)piperidine-4-carboxylic acid has no specifically documented biological activity, the extensive research on analogous structures allows for hypothesis-driven exploration of its therapeutic potential.

CNS Targets: GABA-A Receptor Modulation

The structural similarity to isonipecotic acid, a known GABA-A receptor partial agonist, provides a strong rationale for investigating this compound's activity at GABAergic synapses.[3] The N-isobutyl group may alter receptor subtype selectivity or intrinsic efficacy compared to the parent compound.

G GABA GABA or Analog Agonist Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->Receptor Binds to IonFlow Influx of Cl⁻ Ions Receptor->IonFlow Opens Channel Hyperpolarization Membrane Hyperpolarization IonFlow->Hyperpolarization Effect Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Excitability Hyperpolarization->Effect

Caption: Simplified GABA-A receptor signaling pathway.

Metabolic and Inflammatory Disease Targets

Several studies have demonstrated that N-substituted piperidine carboxylic acids can act as potent dual PPARα/γ agonists, which are key targets for type 2 diabetes and dyslipidemia.[5] Furthermore, related structures have shown promise as orally active inhibitors of adhesion molecules, relevant for treating inflammatory conditions like rheumatoid arthritis.[4] Screening 1-(2-methylpropyl)piperidine-4-carboxylic acid in relevant cell-based assays for these targets is a logical next step.

Future Research Directions
  • In Vitro Screening: The compound should be screened against a panel of relevant biological targets, including GABA-A receptor subtypes, PPARα/γ, and assays for anti-inflammatory activity.

  • Structure-Activity Relationship (SAR) Studies: If a lead activity is identified, a library of analogues should be synthesized. Modifications could include altering the N-alkyl group (e.g., varying chain length, branching, or introducing cyclic moieties) and modifying the carboxylic acid (e.g., converting to esters or amides) to optimize potency and selectivity.

  • Pharmacokinetic Profiling: If potent activity is confirmed, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies should be conducted to assess properties like metabolic stability and cell permeability.

Conclusion

1-(2-methylpropyl)piperidine-4-carboxylic acid is a readily synthesizable molecule that belongs to a class of compounds with proven therapeutic relevance. This guide has provided a detailed framework for its preparation, purification, and comprehensive analytical characterization. The established protocols ensure high scientific integrity and reproducibility. Based on strong precedent in the literature, this compound represents a promising scaffold for drug discovery efforts in neuroscience, metabolic disease, and inflammation. The proposed future directions outline a clear path for elucidating its biological activity and developing its potential as a novel therapeutic agent.

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A Technical Guide to Investigating the Potential Biological Activity of 1-Isobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Development Professionals, Researchers, and Scientists From the desk of: A Senior Application Scientist

Preamble: Rationale and Strategic Overview

This guide, therefore, is built on a scientifically-grounded hypothesis: the addition of the isobutyl group to the piperidine nitrogen is likely to modulate the compound's interaction with GABAergic targets, potentially enhancing its lipophilicity and altering its potency or selectivity. The isobutyl group may improve blood-brain barrier penetration, a known limitation of the parent compound, isonipecotic acid.[2][3]

We will outline a logical, multi-stage research program designed to systematically characterize the potential biological activity of 1-Isobutylpiperidine-4-carboxylic acid, progressing from initial computational and in vitro screening to more complex cellular and potential in vivo validation.

Part 1: Hypothesis-Driven Target Identification

The structural similarity of 1-Isobutylpiperidine-4-carboxylic acid to γ-aminobutyric acid (GABA) makes the GABAergic system the primary hypothetical target. Specifically, we will focus on two key components:

  • GABA-A Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Isonipecotic acid is a partial agonist at these receptors.[2] The N-isobutyl substitution could alter the efficacy (from partial to full agonist or antagonist) or the subtype selectivity of the compound.

  • GABA Transporters (GATs): These membrane proteins (subtypes GAT-1, GAT-2, GAT-3, and GAT-4) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[4][6] Inhibition of GATs increases GABAergic tone and is a validated therapeutic strategy for conditions like epilepsy.[6][7] The related molecule, nipecotic acid (piperidine-3-carboxylic acid), is a potent GAT inhibitor and the scaffold for the marketed anticonvulsant drug Tiagabine.[3]

The initial research strategy is to determine if 1-Isobutylpiperidine-4-carboxylic acid acts as a GABA-A receptor modulator or a GABA uptake inhibitor.

GABAergic_Signaling_Pathway GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_A GABA-A Receptor (Target 1) GABA->GABA_A Binds to GAT GABA Transporter (GAT) (Target 2) GABA->GAT Reuptake Chloride_Channel Cl- Influx (Hyperpolarization) GABA_A->Chloride_Channel Activates GAT->Presynaptic Synaptic_Cleft Synaptic Cleft Experimental_Workflow start Hypothesis: Compound targets GABA system in_silico Phase 1A: In Silico Screening (Docking Studies) start->in_silico in_vitro_binding Phase 1B: In Vitro Binding (Radioligand Displacement) in_silico->in_vitro_binding Predicts affinity in_vitro_functional Phase 2: In Vitro Functional Assays (GABA Uptake & Electrophysiology) in_vitro_binding->in_vitro_functional Confirms binding cellular_assays Phase 3: Cellular & Selectivity Assays (Neuronal Cultures, Off-Target Panel) in_vitro_functional->cellular_assays Confirms mechanism in_vivo Phase 4: Preliminary In Vivo Models (Rodent Seizure/Anxiety Models) cellular_assays->in_vivo Confirms cellular activity & initial safety decision Go/No-Go Decision (Lead Optimization) in_vivo->decision Confirms in vivo efficacy

Caption: Phased approach for target validation and characterization.

Phase 1: Initial Screening (Binding Affinity)

The objective of this phase is to rapidly determine if the compound physically interacts with the primary hypothesized targets.

Protocol 1: Radioligand Binding Displacement Assay for GABA-A Receptor

  • Principle: To measure the affinity of 1-Isobutylpiperidine-4-carboxylic acid for the GABA-A receptor by assessing its ability to displace a known high-affinity radiolabeled ligand.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain tissue via homogenization and differential centrifugation.

    • Radioligand: Use [³H]-Muscimol or [³H]-Gaboxadol as the radiolabeled agonist.

    • Assay: Incubate brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-Isobutylpiperidine-4-carboxylic acid, from 1 nM to 100 µM).

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of binding), which can be converted to a Ki (inhibition constant).

Protocol 2: Radioligand Binding Displacement Assay for GABA Transporters (GATs)

  • Principle: To measure the affinity of the compound for GAT-1, the predominant neuronal GABA transporter.

  • Methodology:

    • Transporter Source: Use membranes from cells stably expressing human GAT-1 (hGAT-1) or rat brain synaptosomes.

    • Radioligand: Use [³H]-Tiagabine or [³H]-Nipecotic acid as the radiolabeled inhibitor.

    • Assay & Analysis: Follow the same incubation, separation, detection, and data analysis steps as described in Protocol 1.

Hypothetical Binding Data Ki (nM) for GABA-A ReceptorKi (nM) for GAT-1
Isonipecotic Acid (Control) 5,000 - 10,000> 100,000
Tiagabine (Control) > 100,00020 - 50
1-Isobutylpiperidine-4-carboxylic acid To be determinedTo be determined
Phase 2: Functional Characterization

If binding is confirmed in Phase 1, the next critical step is to determine the functional consequence of that binding.

Protocol 3: GABA Uptake Inhibition Assay

  • Principle: To directly measure the ability of the compound to inhibit the function of GABA transporters.

  • Methodology:

    • System: Use primary cultured neurons, astrocytes, or cells stably expressing specific GAT subtypes (e.g., hGAT-1, hGAT-4).

    • Assay: Pre-incubate the cells with a range of concentrations of 1-Isobutylpiperidine-4-carboxylic acid.

    • Initiate Uptake: Add a solution containing a low concentration of radiolabeled [³H]-GABA.

    • Termination: After a short incubation period (e.g., 10 minutes), wash the cells rapidly with ice-cold buffer to remove extracellular [³H]-GABA.

    • Detection: Lyse the cells and measure the intracellular radioactivity via scintillation counting.

    • Data Analysis: Calculate the IC₅₀ value for the inhibition of GABA uptake. This protocol is crucial as it differentiates a true functional inhibitor from a compound that binds but has no effect.

Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Principle: To characterize the compound's effect on GABA-A receptor function by measuring ion channel currents.

  • Methodology:

    • System: Use Xenopus oocytes injected with cRNA encoding specific GABA-A receptor subunits (e.g., α1β2γ2).

    • Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Agonist Test: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Modulator Test: Co-apply the baseline GABA concentration with varying concentrations of 1-Isobutylpiperidine-4-carboxylic acid. An increase in current suggests positive allosteric modulation, while a decrease suggests negative modulation or antagonism.

    • Direct Agonist Test: Apply the test compound alone to see if it directly activates the receptor.

    • Data Analysis: Quantify changes in current amplitude to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the degree of modulation.

Hypothetical Functional Data GABA Uptake IC₅₀ (µM)GABA-A Receptor Activity
(S)-SNAP-5114 (Control) 0.8 (at mGAT-4)No significant activity
GABA (Control) N/A (Substrate)Agonist (EC₅₀ ~5-15 µM)
1-Isobutylpiperidine-4-carboxylic acid To be determinedTo be determined (e.g., Agonist, Antagonist, Modulator)

Part 3: Selectivity and Off-Target Profiling

A therapeutically viable compound must exhibit selectivity for its intended target to minimize side effects.

Protocol 5: GAT Subtype Selectivity Panel

  • Principle: To determine the inhibitory potency of the compound across all four major GAT subtypes.

  • Methodology: Repeat the GABA Uptake Inhibition Assay (Protocol 3) using four separate cell lines, each engineered to express only one of the GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4).

  • Causality: Establishing subtype selectivity is critical. GAT-1 is primarily neuronal, while GAT-3/4 are more associated with astrocytes. [4]A GAT-1 selective inhibitor would be expected to have a different pharmacological profile than a non-selective or astrocyte-preferring inhibitor.

Protocol 6: Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen, CEREP)

  • Principle: To proactively identify potential off-target interactions by screening the compound against a large panel of known receptors, ion channels, and transporters.

  • Methodology: Submit the compound to a commercial service provider for screening at a fixed concentration (typically 1-10 µM) against a panel of 40-100 common CNS targets.

  • Trustworthiness: This is a self-validating step. Any significant "hits" (>50% inhibition) must be followed up with full dose-response curves to confirm the interaction and determine its potency. This step is essential for de-risking the compound early in the development process.

Conclusion and Forward Path

The structured workflow detailed in this guide provides a robust and logical framework for elucidating the potential biological activity of 1-Isobutylpiperidine-4-carboxylic acid. By starting with hypothesis-driven in vitro assays and systematically progressing through functional and selectivity studies, researchers can efficiently build a comprehensive pharmacological profile of the molecule. The results of these studies will dictate the future of its development, whether as a potential therapeutic lead for neurological disorders like epilepsy or anxiety, or as a valuable tool compound for further probing the intricacies of the GABAergic system.

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An In-depth Technical Guide to the Theoretical Mechanisms of Action of 1-Isobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutylpiperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules. While direct pharmacological data on 1-Isobutylpiperidine-4-carboxylic acid is not extensively documented in public literature, its structural motifs suggest several plausible mechanisms of action within the central nervous system (CNS). This guide synthesizes information from related piperidine derivatives to propose and explore three primary theoretical mechanisms of action for 1-Isobutylpiperidine-4-carboxylic acid: GABAergic modulation, sigma receptor agonism/antagonism, and monoamine reuptake inhibition. For each proposed mechanism, we will delve into the underlying scientific rationale, outline detailed experimental protocols for validation, and provide visual representations of the key pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this and related compounds.

Introduction to 1-Isobutylpiperidine-4-carboxylic Acid

1-Isobutylpiperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.[1] The core piperidine ring is a ubiquitous scaffold in pharmaceutical agents, valued for its ability to confer favorable pharmacokinetic properties and to present substituents in a defined three-dimensional orientation for interaction with biological targets.[2][3] The isobutyl group at the 1-position and the carboxylic acid at the 4-position of the piperidine ring are key functional groups that will dictate its potential biological activity. This compound is primarily utilized in organic synthesis as a building block for more complex molecules, particularly those targeting neurological disorders.[4]

Compound Name 1-Isobutylpiperidine-4-carboxylic acid
CAS Number 901313-95-9[5]
Molecular Formula C10H19NO2[5]
Molecular Weight 185.26 g/mol [5]
Structure A piperidine ring substituted with an isobutyl group on the nitrogen atom and a carboxylic acid group at the 4-position.

Theoretical Mechanism of Action 1: GABAergic System Modulation

The structural similarity of the piperidine-4-carboxylic acid core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS, is a strong indicator of potential interaction with the GABAergic system. Derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors.[6] Furthermore, piperine, which contains a piperidine moiety, has been shown to modulate GABAA receptors.[7][8]

Scientific Rationale

The carboxylic acid group of 1-Isobutylpiperidine-4-carboxylic acid could mimic the carboxylate of GABA, allowing it to interact with GABA receptors or transporters. The isobutyl group, being lipophilic, may influence the compound's ability to cross the blood-brain barrier and could also play a role in binding to a hydrophobic pocket on a target protein.

Two primary hypotheses for GABAergic modulation are:

  • GABA Transporter (GAT) Inhibition: The compound could act as an inhibitor of one or more of the GABA transporters (GAT1, GAT2, GAT3, BGT1), preventing the reuptake of GABA from the synaptic cleft and thereby enhancing inhibitory neurotransmission.

  • GABA Receptor Modulation: The molecule might act as a direct agonist or a positive allosteric modulator (PAM) at GABAA or GABAB receptors.

Experimental Validation Protocols

Objective: To determine the binding affinity of 1-Isobutylpiperidine-4-carboxylic acid for GABA receptors and transporters.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing human GABAA receptors (various subunit combinations), GABAB receptors, or GABA transporters (GAT1-3, BGT1).

  • Binding Reaction: Incubate the prepared membranes with a known radioligand (e.g., [3H]GABA, [3H]muscimol for GABAA; [3H]CGP54626 for GABAB; [3H]tiagabine for GAT1) and varying concentrations of 1-Isobutylpiperidine-4-carboxylic acid.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) from the IC50 values to determine the binding affinity.

Objective: To functionally characterize the effect of 1-Isobutylpiperidine-4-carboxylic acid on GABA receptor activity.

Methodology:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding for various GABAA receptor subunit combinations.

  • Voltage Clamp Recordings: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.

  • Compound Application: Perfuse the oocyte with a low concentration of GABA to elicit a baseline current. Co-apply varying concentrations of 1-Isobutylpiperidine-4-carboxylic acid with GABA to assess for modulation of the GABA-evoked current.

  • Data Analysis: Measure the change in current amplitude in the presence of the test compound to determine if it acts as a positive or negative modulator, or a direct agonist.

Visualizing the GABAergic Pathway

GABAergic_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle Synaptic_Cleft GABA GABA_Vesicle->Synaptic_Cleft Release GAT1 GABA Transporter (GAT1) Presynaptic_Terminal Presynaptic_Terminal GABA_A_Receptor GABA-A Receptor Inhibition Inhibition GABA_A_Receptor->Inhibition Cl- influx Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A_Receptor Binds Test_Compound 1-Isobutylpiperidine- 4-carboxylic acid Test_Compound->GAT1 Inhibits? Test_Compound->GABA_A_Receptor Modulates? Sigma_Receptor_Workflow Start Start: Hypothesis of σ1 Receptor Interaction Binding_Assay Radioligand Binding Assay (Determine Affinity & Selectivity) Start->Binding_Assay High_Affinity High Affinity? Binding_Assay->High_Affinity Functional_Assay Calcium Mobilization Assay (Determine Agonism/Antagonism) Functional_Activity Functional Activity? Functional_Assay->Functional_Activity Selective Selective for σ1 vs σ2? High_Affinity->Selective Yes Revise_Hypothesis Revise Hypothesis or Conclude No Interaction High_Affinity->Revise_Hypothesis No Selective->Functional_Assay Yes Selective->Functional_Assay No (Proceed with caution) Conclusion Conclusion: Potential σ1 Receptor Modulator Functional_Activity->Conclusion Yes Functional_Activity->Revise_Hypothesis No Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicle (e.g., 5-HT) Synaptic_Cleft 5-HT MA_Vesicle->Synaptic_Cleft Release SERT SERT Presynaptic_Terminal Presynaptic_Terminal 5HT_Receptor 5-HT Receptor Signaling Signaling 5HT_Receptor->Signaling Activates Signal Transduction Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5HT_Receptor Binds Test_Compound 1-Isobutylpiperidine- 4-carboxylic acid Test_Compound->SERT Inhibits?

Caption: A simplified model of 1-Isobutylpiperidine-4-carboxylic acid potentially inhibiting the serotonin transporter (SERT).

Conclusion and Future Directions

While 1-Isobutylpiperidine-4-carboxylic acid is currently positioned as a synthetic intermediate, its structural features strongly suggest the potential for direct biological activity. The theoretical mechanisms of action outlined in this guide—GABAergic modulation, sigma receptor interaction, and monoamine reuptake inhibition—are all plausible and warrant experimental investigation. The proposed protocols provide a clear roadmap for elucidating the pharmacological profile of this compound. Future research should focus on a systematic evaluation of these potential targets, followed by in vivo studies to assess its physiological effects and therapeutic potential. The insights gained from such studies will not only clarify the role of 1-Isobutylpiperidine-4-carboxylic acid but also contribute to the broader understanding of how the piperidine scaffold can be leveraged for the development of novel CNS-active agents.

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An In-depth Technical Guide to 1-Isobutylpiperidine-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs. Its conformational flexibility, ability to modulate physicochemical properties such as lipophilicity and basicity, and its metabolic stability make it an invaluable component in the design of novel therapeutics. This guide focuses on a specific, yet highly promising, subset of this chemical class: 1-isobutylpiperidine-4-carboxylic acid and its derivatives. By exploring the synthesis, biological activities, and structure-activity relationships of these compounds, we aim to provide researchers and drug development professionals with a comprehensive resource to accelerate their discovery efforts.

Core Synthetic Strategies: Building the 1-Isobutylpiperidine-4-Carboxylic Acid Scaffold

The synthesis of 1-isobutylpiperidine-4-carboxylic acid and its derivatives typically commences from readily available starting materials such as isonipecotic acid (piperidine-4-carboxylic acid) or its corresponding esters. The key synthetic transformations involve N-alkylation to introduce the isobutyl group and subsequent modifications of the carboxylic acid moiety.

N-Alkylation of the Piperidine Ring

Two primary strategies are employed for the introduction of the isobutyl group at the 1-position of the piperidine ring:

  • Direct Alkylation: This approach involves the reaction of a piperidine-4-carboxylic acid ester, such as ethyl isonipecotate, with an isobutyl halide (e.g., isobutyl bromide or iodide). The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The ester is used to protect the carboxylic acid functionality during the N-alkylation step. Subsequent hydrolysis of the ester under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) yields the desired 1-isobutylpiperidine-4-carboxylic acid.

  • Reductive Amination: An alternative and often milder method is the reductive amination of a piperidine-4-carboxylic acid derivative with isobutyraldehyde. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding N-isobutyl piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride or sodium cyanoborohydride.

N-Alkylation Strategies cluster_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination start Piperidine-4-carboxylic acid ester product 1-Isobutylpiperidine-4-carboxylic acid ester start->product Base (e.g., K2CO3) start->product Formation of iminium ion isobutyl_halide Isobutyl halide (e.g., Isobutyl bromide) isobutyl_halide->product isobutyraldehyde Isobutyraldehyde isobutyraldehyde->product reducing_agent Reducing agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Key N-alkylation strategies for synthesizing the 1-isobutylpiperidine core.

Derivatization of the Carboxylic Acid Moiety

Once the 1-isobutylpiperidine-4-carboxylic acid core is synthesized, the carboxylic acid group can be readily converted into a variety of functional groups, such as esters and amides, to explore structure-activity relationships.

  • Esterification: The carboxylic acid can be esterified using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.

  • Amide Coupling: Amide derivatives are synthesized by coupling the carboxylic acid with a desired amine. This is a crucial step for creating analogs with diverse biological activities. A variety of coupling reagents can be employed, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). A one-pot method using titanium tetrachloride (TiCl4) in pyridine has also been reported for the direct condensation of carboxylic acids and amines[1].

Carboxylic Acid Derivatization start 1-Isobutylpiperidine-4-carboxylic acid ester Ester derivative start->ester Acid catalyst or base amide Amide derivative start->amide Amide coupling alcohol Alcohol (R-OH) alcohol->ester amine Amine (R-NH2) amine->amide coupling_reagent Coupling reagent (e.g., EDC, DCC) coupling_reagent->amide

Caption: Common derivatization pathways for the carboxylic acid moiety.

Biological Activities and Therapeutic Potential

While specific biological data for 1-isobutylpiperidine-4-carboxylic acid and its simple derivatives are not extensively reported in publicly available literature, the broader class of N-alkyl piperidine-4-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. These activities provide a strong rationale for the exploration of the 1-isobutyl analogs.

Antimicrobial Activity

Piperidine derivatives are known to possess significant antimicrobial properties[2]. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, certain piperidine-4-carboxamide derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. The antimicrobial activity of piperidine-based compounds is often influenced by the nature of the substituents on both the piperidine nitrogen and the carboxamide group. Increasing the alkyl chain length on the nitrogen atom has been shown to improve antimicrobial properties in some cases[2].

Central Nervous System (CNS) Activity

The structural similarity of the piperidine-4-carboxylic acid core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, suggests that these compounds may interact with GABA receptors[3][4]. Modulation of GABAergic neurotransmission is a key mechanism for a variety of drugs targeting CNS disorders, including anxiety, epilepsy, and sleep disorders. The N-substituent on the piperidine ring can significantly influence the potency and selectivity of these compounds for different GABA receptor subtypes.

Analgesic Activity

N-substituted piperidine derivatives have a long history in the development of analgesic drugs. The 4-anilidopiperidine scaffold, for example, is the basis for the potent opioid analgesic fentanyl and its analogs. While the analgesic activity of 1-isobutylpiperidine-4-carboxylic acid itself is not well-documented, it is plausible that its derivatives, particularly amides, could exhibit analgesic properties through various mechanisms, including but not limited to opioid receptor modulation.

Structure-Activity Relationships (SAR): A Predictive Framework

Although a detailed SAR study for 1-isobutylpiperidine-4-carboxylic acid derivatives is not available, we can extrapolate from related series of N-alkylated piperidines to guide future drug design efforts.

Structural Modification Potential Impact on Biological Activity Rationale/Supporting Evidence
N-Alkyl Chain Length and Branching Alteration of lipophilicity, which can affect cell permeability and target engagement. Branching, as in the isobutyl group, may provide steric hindrance that could influence binding selectivity.Studies on other N-alkylated heterocycles have shown a correlation between alkyl chain length and antimicrobial and CNS activity.
Carboxylic Acid vs. Ester vs. Amide The carboxylic acid provides a key hydrogen bond donor/acceptor and can exist as a carboxylate anion at physiological pH, influencing solubility and receptor interactions. Esters are often used as prodrugs to improve bioavailability. Amides offer a diverse range of possible substituents, allowing for fine-tuning of steric and electronic properties to optimize target binding.The conversion of carboxylic acids to amides is a common strategy in medicinal chemistry to improve metabolic stability and target engagement.
Substitution on Amide Nitrogen Aromatic or aliphatic substituents on the amide nitrogen can explore different binding pockets within the target protein, leading to enhanced potency and selectivity.The vast number of clinically used drugs containing substituted amide functionalities attests to the importance of this group in modulating biological activity.

Experimental Protocols: A Practical Guide for the Bench Scientist

The following protocols provide a starting point for the synthesis and biological evaluation of 1-isobutylpiperidine-4-carboxylic acid derivatives.

Synthesis of Ethyl 1-isobutylpiperidine-4-carboxylate

Objective: To synthesize the ethyl ester of 1-isobutylpiperidine-4-carboxylic acid via N-alkylation of ethyl isonipecotate.

Materials:

  • Ethyl isonipecotate (1 equivalent)

  • Isobutyl bromide (1.2 equivalents)

  • Anhydrous potassium carbonate (K2CO3) (2 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of ethyl isonipecotate in anhydrous DMF, add anhydrous potassium carbonate.

  • Add isobutyl bromide to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-isobutylpiperidine-4-carboxylate.

Characterization: The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of 1-Isobutylpiperidine-4-carboxamide

Objective: To synthesize the amide derivative of 1-isobutylpiperidine-4-carboxylic acid.

Materials:

  • 1-Isobutylpiperidine-4-carboxylic acid (1 equivalent)

  • Ammonia solution (or a primary/secondary amine for substituted amides)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 1-isobutylpiperidine-4-carboxylic acid in anhydrous DCM.

  • Add HOBt and EDC to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the amine and TEA (or DIPEA) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-isobutylpiperidine-4-carboxamide.

Characterization: The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC Determination Workflow A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Read results: determine the lowest concentration with no visible growth (MIC) D->E Hot Plate Test Workflow A Administer test compound, vehicle, or positive control to mice B Place mouse on hot plate at a set temperature (e.g., 55°C) A->B C Record latency to nociceptive response (paw lick or jump) B->C D Compare latency times between groups C->D

Caption: Workflow for the hot plate analgesia test.

Future Directions and Concluding Remarks

The 1-isobutylpiperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by related piperidine derivatives, provides a strong impetus for further investigation. Future research should focus on:

  • Systematic SAR studies: A comprehensive library of 1-isobutylpiperidine-4-carboxylic acid derivatives, particularly amides with diverse substituents, should be synthesized and screened against a broad panel of biological targets.

  • Mechanism of action studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and elucidate the signaling pathways involved.

  • Pharmacokinetic profiling: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness and potential for in vivo efficacy.

This guide has provided a foundational framework for researchers and drug development professionals to embark on the exploration of this promising chemical space. The strategic application of the principles and protocols outlined herein will undoubtedly contribute to the discovery of new and effective medicines.

References

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The Piperidine Moiety in CNS Drug Design: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the Piperidine Moiety in Central Nervous System (CNS) Active Drugs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle—is arguably the most ubiquitous "privileged scaffold" in neuropharmacology. Its dominance stems not merely from synthetic accessibility but from its unique physicochemical versatility: it functions as a lipophilic spacer, a conformational anchor, and, most critically, a protonatable cation at physiological pH.

This guide dissects the piperidine moiety's role in ligand-receptor interactions, specifically within G-Protein Coupled Receptors (GPCRs) and transporter proteins. It provides actionable protocols for assessing blood-brain barrier (BBB) permeability and details industrially scalable synthetic routes, offering a self-validating framework for medicinal chemists.

The Pharmacophore: Why Piperidine?

The Electrostatic Anchor (The "Basic Nitrogen")

The core utility of the piperidine ring in CNS drugs lies in the basicity of its secondary or tertiary amine (


). At the physiological pH of the brain interstitium (~7.3), the piperidine nitrogen exists predominantly in its protonated, cationic form (

).

This cation mimics the endogenous neurotransmitters (dopamine, serotonin, acetylcholine) and engages in a critical salt-bridge interaction with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs.

  • Opioid Receptors (MOR): The protonated nitrogen of Fentanyl interacts with Asp147 (TM3).

  • Dopamine Transporter (DAT): The piperidine nitrogen of Methylphenidate anchors the molecule within the central binding site.

Conformational Control

Unlike flexible alkyl chains, the piperidine ring adopts a defined chair conformation. This rigidity reduces the entropic penalty of binding by pre-organizing substituents (e.g., aryl groups at C4) into bio-active orientations (axial vs. equatorial).

Visualization: Opioid Receptor Binding Mode

The following diagram illustrates the critical binding interactions of a piperidine-based opioid (like Fentanyl) within the Mu-Opioid Receptor (MOR) pocket.

OpioidBinding cluster_0 Receptor Pocket Ligand Piperidine Ligand (Fentanyl) N_Atom Protonated Nitrogen (N+) Ligand->N_Atom contains Phenyl N-Phenethyl Group Ligand->Phenyl contains Asp147 Asp147 (TM3) Anionic Site N_Atom->Asp147 SALT BRIDGE (Critical Interaction) His297 His297 (TM6) H-Bond Acceptor N_Atom->His297 H-Bond (Secondary) Hydrophobic Hydrophobic Pocket Phenyl->Hydrophobic Van der Waals Receptor Mu-Opioid Receptor (Transmembrane Bundle)

Figure 1: Mechanistic binding mode of piperidine-based opioids. The salt bridge between the protonated nitrogen and Asp147 is the thermodynamic driver of affinity.

Metabolic Liabilities & Optimization

While potent, the piperidine ring is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) target the ring, leading to clearance.

Primary Metabolic Pathways
  • N-Dealkylation: Removal of the N-substituent (e.g., conversion of Donepezil to N-desbenzyl metabolites).

  • 
    -Carbon Oxidation:  Hydroxylation at the carbon adjacent to the nitrogen, often leading to ring opening or lactam formation.
    

Mitigation Strategy: To block


-oxidation, medicinal chemists often introduce steric bulk (methyl groups) or fluorine atoms at the C2/C6 positions, or fuse the piperidine ring into a bicyclic system (e.g., tropane in cocaine).

Technical Protocol: PAMPA-BBB Assay

Objective: To predict the passive Blood-Brain Barrier (BBB) permeability of novel piperidine derivatives. Principle: Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porous filter coated with a brain-mimetic lipid mixture to separate a donor (drug) compartment from an acceptor (buffer) compartment.

Reagents & Equipment[1]
  • Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Polar Lipid Extract (PBPLE) in dodecane.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Analysis: UV-Vis Spectrophotometer or LC-MS/MS.[1][2]

Step-by-Step Methodology
  • Lipid Coating: Carefully pipette 4 µL of the Lipid Solution onto the membrane of each well in the Donor Plate. Ensure the liquid spreads evenly without puncturing the membrane.

  • Evaporation (Critical): Allow the solvent to evaporate for 5 minutes in a fume hood to stabilize the lipid bilayer.

  • Acceptor Preparation: Add 200 µL of PBS (pH 7.4) to each well of the Acceptor Plate.

  • Donor Preparation: Dissolve the test compound in PBS (with <1% DMSO) to a concentration of 10-50 µM. Add 200 µL of this solution to the lipid-coated Donor Plate wells.

  • Sandwich Assembly: Carefully lower the Donor Plate onto the Acceptor Plate. Ensure the membrane contacts the buffer below.[3]

  • Incubation: Cover the "sandwich" with a lid and incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Separation & Analysis:

    • Remove the Donor Plate.[3]

    • Transfer aliquots from both Donor and Acceptor wells to UV/LC-MS vials.

    • Measure concentration (

      
       and 
      
      
      
      ).
Data Calculation

Calculate the Effective Permeability (


) using the formula:


Where

is filter area,

is volume, and

is time.[4]

Interpretation:

  • 
     cm/s: High BBB Permeability  (CNS Active).
    
  • 
     cm/s: Low BBB Permeability .
    

Industrial Synthesis Case Study: Donepezil

Rationale: Donepezil (Aricept) represents the "gold standard" of piperidine-based CNS drugs. Its synthesis demonstrates the construction of the N-benzylpiperidine moiety via a convergent route.

Reaction Scheme

The industrial route typically involves the condensation of a piperidine-aldehyde with an indanone fragment, followed by hydrogenation.

DonepezilSynthesis Indanone 5,6-Dimethoxy-1-indanone Condensation Step 1: Aldol Condensation (Base: LDA or KOH) Indanone->Condensation Aldehyde N-Benzyl-4-formylpiperidine Aldehyde->Condensation Intermediate Benzylidene Intermediate (Olefin) Condensation->Intermediate - H2O Hydrogenation Step 2: Hydrogenation (H2, Pd/C or PtO2) Intermediate->Hydrogenation Donepezil Donepezil (Racemic) Hydrogenation->Donepezil Reduction of C=C

Figure 2: Convergent synthesis of Donepezil. The piperidine ring is introduced intact via the aldehyde precursor.

Detailed Protocol (Step 1: Condensation)
  • Charge: In a reactor, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and N-benzyl-4-formylpiperidine (1.1 eq) in THF.

  • Catalysis: Cool to 0°C. Add Lithium Diisopropylamide (LDA) or KOH dropwise. The base deprotonates the indanone alpha-carbon.

  • Reaction: Allow to warm to room temperature. Stir for 4-6 hours. The reaction proceeds via an Aldol condensation followed by dehydration to form the

    
    -unsaturated ketone (benzylidene intermediate).
    
  • Workup: Quench with water. Extract with Ethyl Acetate. The intermediate is often a yellow solid.

Detailed Protocol (Step 2: Hydrogenation)
  • Charge: Dissolve the benzylidene intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reduction: Pressurize with Hydrogen gas (30-50 psi) at Room Temperature. Stir for 2 hours.

  • Filtration: Filter through Celite to remove the catalyst.

  • Salt Formation: Treat the filtrate with HCl in isopropanol to precipitate Donepezil Hydrochloride .

Comparison of Piperidine-Based CNS Agents

DrugIndicationPiperidine RoleKey Receptor Interaction
Fentanyl AnalgesiaScaffold for N-phenethyl & anilido groupsMOR: Salt bridge (Asp147)
Donepezil Alzheimer'sDual-binder (spacer + cation)AChE: Cation-pi (Trp86), H-bond (Tyr337)
Methylphenidate ADHDPharmacophore coreDAT: Ionic bond (Asp79)
Haloperidol AntipsychoticLinker in butyrophenone chainD2: Salt bridge (Asp114)

References

  • Role of Piperidine in Opioid Binding

    • Title: How μ-Opioid Receptor Recognizes Fentanyl.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Donepezil Binding Mode

    • Title: Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes.
    • Source: ACS Public
    • URL:[Link]

  • Donepezil Synthesis

    • Title: Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.[5][6]

    • Source: Asian Journal of Chemistry / SciSpace.
    • URL:[Link]

  • PAMPA-BBB Methodology

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[1][2][7]

    • Source: Cre
    • URL:[Link]

  • Methylphenidate Structure-Activity Relationship

    • Title: Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.[8]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Physicochemical Properties of N-Substituted Piperidines: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs. Its ubiquity stems not just from its synthetic accessibility, but from its versatile physicochemical profile. For the drug developer, the N-substituted piperidine is a tunable valve: by modifying the N-substituent, one can precisely modulate basicity (


), lipophilicity (

), and metabolic stability without disrupting the core pharmacophore binding.

This guide analyzes the structural and electronic dynamics of N-substituted piperidines, providing actionable protocols for characterization and data-driven insights for lead optimization.

Structural Dynamics & Conformational Analysis

The piperidine ring is not a static hexagon; it is a dynamic 3D entity. Understanding its conformational landscape is a prerequisite for predicting receptor binding and metabolic liability.

The Chair Conformation and "N-Switch"

Like cyclohexane, piperidine predominantly exists in a chair conformation to minimize torsional strain. However, the nitrogen atom introduces a unique degree of freedom: Nitrogen Inversion .

  • The Inversion Barrier: The energy barrier for nitrogen inversion is low (

    
     6 kcal/mol), allowing rapid interconversion between N-axial and N-equatorial conformers at physiological temperatures.
    
  • Steric Preference (A-Values): For N-alkyl piperidines (e.g., N-methylpiperidine), the substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the C3 and C5 protons.

    • Note: The steric penalty for an axial N-methyl group is approximately 2.7 kcal/mol, significantly higher than the energetic cost of the lone pair being axial.

  • The Anomeric Effect: While less pronounced than in oxygen heterocycles, the orientation of the nitrogen lone pair can influence conformation. In general, the lone pair prefers the axial position (making the substituent equatorial).

Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the steric clashes driving the preference for the equatorial conformer.

PiperidineConformation Axial Axial Conformer (High Energy) TS Transition State (Nitrogen Inversion) Axial->TS Inversion Diaxial 1,3-Diaxial Interaction (Steric Clash) Axial->Diaxial Causality Equatorial Equatorial Conformer (Thermodynamic Preference) TS->Equatorial Relaxation

Figure 1: The thermodynamic equilibrium of N-substituted piperidines favors the equatorial position to minimize 1,3-diaxial steric strain.

Electronic Properties: Modulation of

The basicity of the piperidine nitrogen is the single most critical factor determining solubility and membrane permeability.

The Basicity Switch

Unsubstituted piperidine is a secondary amine with a


. Substitution at the nitrogen atom dramatically alters this property depending on the electronic nature of the substituent.
N-Substituent TypeExample CompoundApprox.

Mechanism
Secondary Amine Piperidine11.2High electron density on N; freely available lone pair.
Tertiary Amine (Alkyl) N-Methylpiperidine10.1Alkyl groups are electron-donating, but steric bulk hinders solvation of the cation, slightly lowering

.
Tertiary Amine (Aryl) N-Phenylpiperidine5.2Resonance delocalization of the N-lone pair into the aromatic ring drastically reduces basicity.
Amide N-AcetylpiperidineNeutralThe lone pair is fully delocalized into the carbonyl; non-basic at physiological pH.
Strategic Application in Drug Design
  • Solubility: To improve aqueous solubility, maintain the

    
     above 8.0. At pH 7.4 (blood), the drug will be predominantly protonated (cationic), enhancing solvation.
    
  • Permeability (CNS Entry): To cross the Blood-Brain Barrier (BBB), a significant fraction of the drug must exist as the neutral free base. Lowering the

    
     to the 7.5–8.5 range creates a "Goldilocks" zone where both solubility and permeability are optimized.
    

Lipophilicity ( vs. )[1][2][3][4]

Lipophilicity in N-substituted piperidines is not a constant; it is pH-dependent due to the ionizable nitrogen.

  • 
     (Partition Coefficient):  Refers only to the neutral species. For N-alkyl piperidines, adding methylene units (
    
    
    
    ) typically increases
    
    
    by ~0.5 units.
  • 
     (Distribution Coefficient):  The experimentally relevant value at physiological pH.
    
    • 
       (for bases)
      

Expert Insight: Do not rely solely on calculated


 (cLogP). A highly basic piperidine (

) will have a

significantly lower than its

because it is 99% ionized. This ionization prevents passive diffusion across lipid membranes.

Experimental Protocols

Reliable data is the bedrock of SAR (Structure-Activity Relationship) modeling. The following protocols are designed for reproducibility and high throughput.

Protocol A: Potentiometric Titration for Determination

Standard: Potentiometric titration is superior to UV-metric methods for non-chromophores like simple piperidines.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1]

  • 0.15 M KCl (to maintain ionic strength).[1]

  • Degassed deionized water (CO2-free).

Workflow:

  • Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.

  • Sample Prep: Dissolve

    
     moles of the piperidine derivative in 20 mL of 0.15 M KCl.
    
    • Note: If solubility is poor, use a co-solvent (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky extrapolation.

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH under inert nitrogen atmosphere (to prevent carbonate formation). Add titrant in 10

    
    L increments.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. The

    
     is the pH at the half-equivalence point (inflection point).
    
Protocol B: Shake-Flask Method for

Standard: The "Gold Standard" for lipophilicity, superior to HPLC retention time estimation for novel scaffolds.

Reagents:

  • n-Octanol (HPLC grade).

  • Phosphate Buffered Saline (PBS), pH 7.4.[2]

Workflow:

  • Pre-Saturation: Mix n-octanol and PBS in a separatory funnel. Shake for 24 hours. Separate the phases. This ensures the octanol is "wet" and the buffer is octanol-saturated.

  • Solubilization: Dissolve the test compound in the pre-saturated n-octanol phase (Target conc: 1 mg/mL). Measure UV absorbance (

    
    ).
    
  • Partitioning: Add an equal volume of pre-saturated PBS to the octanol-compound solution.

  • Equilibration: Rotate (do not shake vigorously to avoid emulsion) for 4 hours at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Remove the octanol layer and measure UV absorbance (

    
    ).
    
  • Calculation:

    
    
    Assumption: Mass balance is conserved, and the compound does not precipitate at the interface.
    
Visualization: Physicochemical Characterization Workflow

CharacterizationWorkflow Start New N-Substituted Piperidine SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Titration Potentiometric Titration (Protocol A) SolubilityCheck->Titration Soluble ShakeFlask Shake-Flask Method (Protocol B) SolubilityCheck->ShakeFlask Soluble pKaResult Determine pKa Titration->pKaResult Decision ADME Prediction pKaResult->Decision LogDResult Determine LogD (pH 7.4) ShakeFlask->LogDResult LogDResult->Decision

Figure 2: Integrated workflow for determining the core physicochemical parameters of piperidine derivatives.

References

  • BenchChem. (2025).[3][4] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from

  • Zafar, S., et al. (2014).[5] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method. Pakistan Journal of Pharmaceutical Sciences. Retrieved from

  • American Chemical Society. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties. ACS Omega. Retrieved from

  • Protocols.io. (2024).[6] LogP / LogD shake-flask method. Retrieved from

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The Isobutyl Group as a Molecular Scalpel: A Technical Guide to Tuning Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Section 1: The Primacy of Lipophilicity in Pharmacokinetics

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that governs a drug's journey through the body.[1][2] It is a primary determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its bioavailability and therapeutic efficacy.[3][4][5] The most common metric for lipophilicity is the partition coefficient (LogP), which measures the equilibrium distribution of a compound between an immiscible lipidic (n-octanol) and aqueous phase.[2][6] For ionizable compounds, the distribution coefficient (LogD) at a physiological pH of 7.4 is the more relevant parameter.[7][8]

An optimal lipophilicity is crucial; while sufficient lipophilicity is needed to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][] The review of extensive data suggests that an optimal range for drug candidates often lies within a LogD of approximately 1 to 3.[4][10] Therefore, the ability to precisely modulate a molecule's lipophilicity is a cornerstone of modern medicinal chemistry.

Section 2: The Isobutyl Group: Physicochemical Properties and Strategic Value

Alkyl groups are fundamental tools for modifying a molecule's steric and electronic properties to enhance drug efficacy and specificity.[11][12][13] Among these, the isobutyl group—(CH₃)₂CHCH₂—offers a unique combination of modest lipophilicity, metabolic stability, and steric bulk that makes it a highly valuable substituent in drug design.[14][15]

The branched structure of the isobutyl group is key to its utility.[14][16] Unlike its linear isomer, n-butyl, the isobutyl group's branching provides steric hindrance that can shield adjacent functional groups from metabolic enzymes, potentially increasing the drug's half-life.[11][13][14] This branching also results in a more compact and less flexible structure compared to n-butyl, which can influence binding conformations and interactions within a target protein's binding pocket.[14][15][17]

Data Presentation: Comparative Lipophilicity of Butyl Isomers

The contribution of a substituent to a molecule's overall lipophilicity can be estimated using hydrophobic fragmental constants (π-values), pioneered by Hansch and Leo.[18][19] These values quantify the difference in LogP between a parent molecule and its substituted analog. A positive π-value indicates an increase in lipophilicity.

Substituent GroupStructureTypical π-Value ContributionKey Structural Feature
n-Butyl CH₃CH₂CH₂CH₂–~2.0Linear, flexible chain
sec-Butyl CH₃CH₂CH(CH₃)–~1.8Branched at point of attachment
tert-Butyl (CH₃)₃C–~1.7Highly branched, significant steric bulk
Isobutyl (CH₃)₂CHCH₂– ~1.8 Branched, compact, primary carbon attachment

Note: π-values are context-dependent and can vary slightly based on the parent molecule. The values presented are representative estimates.

The data shows that while all butyl isomers increase lipophilicity, the isobutyl group provides a substantial hydrophobic contribution comparable to its isomers but with a unique structural and metabolic profile. The choice to use an isobutyl group is therefore a deliberate one, aimed at balancing lipophilicity with steric and metabolic considerations.

Section 3: Quantifying Lipophilicity: The Shake-Flask Method

To ensure that design principles translate into practice, the lipophilicity of a novel compound must be experimentally verified. The "gold standard" for determining LogP or LogD is the shake-flask method.[8][20] This direct measurement provides the most reliable data, though it can be labor-intensive.[20]

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask

This protocol describes a self-validating system for measuring the distribution coefficient at pH 7.4.

1. Preparation of Phases:

  • Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
  • Organic Phase: Use n-octanol (HPLC grade).
  • Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.[8][21]

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

3. Partitioning Experiment:

  • In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). The ratio of the volumes should be adjusted based on the expected LogD to ensure quantifiable concentrations in both phases.[21]
  • Spike the two-phase system with a small volume of the compound stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., 10-50 µM).
  • Cap the vial tightly and shake or agitate at a constant temperature (typically 25°C) until equilibrium is reached. This can take from 1 to 24 hours depending on the compound.[20]

4. Phase Separation & Sampling:

  • Centrifuge the vial to ensure complete separation of the two phases, breaking any emulsions.
  • Carefully withdraw a precise aliquot from the aqueous phase and the n-octanol phase. Avoid any cross-contamination at the interface.

5. Quantification:

  • Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[21]
  • Construct a calibration curve to ensure accurate concentration determination.

6. Calculation:

  • The LogD₇.₄ is calculated using the following formula:
  • LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Visualization: Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_pbs Prepare PBS (pH 7.4) saturate Saturate Phases (24h Shake) prep_pbs->saturate prep_oct Prepare n-Octanol prep_oct->saturate mix Mix Saturated Phases saturate->mix spike Spike with Compound mix->spike equilibrate Equilibrate (Shake) spike->equilibrate separate Centrifuge & Separate equilibrate->separate sample Sample Both Phases separate->sample quantify Quantify Concentration (e.g., LC-MS) sample->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for LogD determination using the shake-flask method.

Section 4: The Isobutyl Group's Impact on ADME Profiles

The strategic incorporation of an isobutyl group can profoundly and positively influence a drug's ADME properties by optimizing its lipophilicity.

  • Absorption: For orally administered drugs, crossing the lipid-rich gastrointestinal membrane is essential for bioavailability.[2] The isobutyl group increases a molecule's lipophilicity, enhancing its ability to passively diffuse across these membranes.[11][13] This is a common strategy to improve the absorption of polar lead compounds.[22]

  • Distribution: Once in the bloodstream, a drug's distribution to target tissues is also governed by lipophilicity. An isobutyl group can promote entry into tissues and, for central nervous system (CNS) drugs, can help a molecule cross the blood-brain barrier. However, excessive lipophilicity can also lead to high plasma protein binding or sequestration in adipose tissue, reducing the concentration of free, active drug.[6][13]

  • Metabolism: The isobutyl group's branched structure can act as a "metabolic shield."[11] It provides steric hindrance that can prevent or slow down enzymatic degradation (e.g., by Cytochrome P450 enzymes) of nearby functional groups, thereby increasing the drug's metabolic stability and prolonging its duration of action.

  • Excretion: Drug elimination, primarily via the kidneys, is more efficient for polar, water-soluble compounds. By increasing lipophilicity, an isobutyl group can decrease renal clearance. The body often metabolizes lipophilic compounds into more polar derivatives to facilitate their excretion.[22]

Visualization: Isobutyl Group's Influence on ADME

ADME_Influence cluster_props cluster_adme center_node Drug with Isobutyl Group lipophilicity ↑ Lipophilicity (LogD) center_node->lipophilicity metabolic_stability ↑ Metabolic Stability (Steric Shielding) center_node->metabolic_stability absorption ↑ Absorption (Membrane Permeability) lipophilicity->absorption distribution ↔ Distribution (Tissue Penetration) lipophilicity->distribution excretion ↓ Excretion (Renal Clearance) lipophilicity->excretion metabolism ↓ Metabolism (Slower Clearance) metabolic_stability->metabolism

Caption: The isobutyl group modulates ADME via lipophilicity and sterics.

Section 5: Case Studies in Medicinal Chemistry

The theoretical benefits of the isobutyl group are validated by its presence in numerous approved drugs across various therapeutic areas.[23]

Drug NameTherapeutic AreaTarget / Mechanism of ActionRole of the Isobutyl Group
Ibuprofen Anti-inflammatoryCOX-1/COX-2 InhibitorThe isobutylphenyl moiety is crucial for activity. The isobutyl group contributes to the necessary lipophilicity for binding within the hydrophobic channel of the COX enzyme.
Pregabalin Neuropathic Pain, EpilepsyBinds to the α2δ subunit of voltage-gated calcium channelsThe isobutyl group mimics the side chain of the amino acid L-leucine, facilitating binding and providing the optimal lipophilicity to ensure oral bioavailability and CNS penetration.[24]
Glibenclamide Type 2 DiabetesATP-sensitive potassium channel blockerThe isobutyl group is part of a larger lipophilic moiety that is essential for potent binding to the sulfonylurea receptor (SUR1) subunit.
Atazanavir HIV/AIDSHIV Protease InhibitorThe isobutyl group, along with other bulky substituents, occupies a large hydrophobic pocket (P1) of the HIV protease enzyme, contributing significantly to binding affinity and potency.

Section 6: Advanced Strategic Considerations

While LogP is a foundational metric, a more sophisticated approach involves evaluating Lipophilic Efficiency (LipE) . LipE relates a compound's potency (pIC₅₀ or pEC₅₀) to its lipophilicity (LogD), calculated as LipE = pIC₅₀ - LogD. This metric helps guide optimization by rewarding potency gains that are not achieved at the expense of excessive lipophilicity.[25] The goal is to increase LipE, creating potent drugs with more favorable ADME properties. The isobutyl group is an excellent tool in this context, as it can enhance binding in hydrophobic pockets (increasing potency) while providing a moderate and predictable increase in LogD.

The process of lead optimization often involves iterative modifications based on Structure-Activity Relationships (SAR).[12] The isobutyl group serves as a standard probe for exploring hydrophobic pockets within a target binding site. Replacing a smaller group (e.g., methyl) with an isobutyl group can reveal the presence of available hydrophobic space that can be exploited to increase binding affinity and, consequently, potency.[26]

Visualization: Logic of SAR-Guided Optimization

SAR_Logic cluster_outcomes Observed Changes lead Lead Compound (Low Potency/Poor ADME) mod Introduce Isobutyl Group lead->mod potency Potency (pIC₅₀) mod->potency adme ADME Profile (LogD, Stability) mod->adme candidate Optimized Candidate (High Potency/Good ADME) potency->candidate adme->candidate

Caption: Using the isobutyl group in SAR to improve drug properties.

Conclusion

The isobutyl group is far more than a simple hydrophobic filler. It is a strategic tool that allows medicinal chemists to fine-tune the lipophilicity of drug candidates with a high degree of control. Its unique branched structure offers a favorable balance of increased membrane permeability, enhanced metabolic stability through steric shielding, and the potential for improved target binding. By understanding its physicochemical contributions and verifying its effects through robust experimental methods, researchers can effectively leverage the isobutyl group to navigate the complex landscape of ADME optimization, ultimately increasing the probability of developing safe and effective medicines.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. ([Link])

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. ([Link])

  • Fiveable. (n.d.). Isobutyl Definition. ([Link])

  • Sharma, R., & Kumar, R. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. In-Depth Analysis of Key Topics in Life Sciences Vol. 3. ([Link])

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Taylor & Francis Online. ([Link])

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. ([Link])

  • Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735. ([Link])

  • IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. ([Link])

  • Patsnap Eureka. (2025). How Alkyls Influence Medicinal Chemistry Developments? ([Link])

  • Patsnap Synapse. (2025). How to improve ADME properties? ([Link])

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. ([Link])

  • Ci, Y., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 159-167. ([Link])

  • Lau, Y. Y., & Chen, Y. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 17(1), 134-145. ([Link])

  • OMICS International. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. ([Link])

  • Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(11), 1546-1549. ([Link])

  • IEEE Xplore. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. ([Link])

  • NIH National Library of Medicine. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. ([Link])

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. ([Link])

  • Royal Society of Chemistry. (2023). Chapter 8: ADME Optimization in Drug Discovery. ([Link])

  • PubMed. (1996). A theoretical study of hydrophobic fragment and factor constants of Hansch and Leo. ([Link])

  • Patsnap Synapse. (2025). What are the methods of lead optimization in drug discovery? ([Link])

  • NIH National Library of Medicine. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ([Link])

  • Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. ([Link])

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. ([Link])

  • NIH National Library of Medicine. (2012). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ([Link])

  • ResearchGate. (n.d.). Selected drugs bearing the isobutyl side chain and their medical applications. ([Link])

  • NIH National Library of Medicine. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. ([Link])

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. ([Link])

  • Ask Any Difference. (2024). Isobutyl vs. Sec-butyl: What's the Difference? ([Link])

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ([Link])

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Isobutyl group. ([Link])

  • NIH National Library of Medicine. (1983). Partitioning and lipophilicity in quantitative structure-activity relationships. ([Link])

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. ([Link])

  • BYJU'S. (n.d.). Butyl Structure and Functional Group Names. ([Link])

  • RSC Publishing. (n.d.). Mechanism of drug-potency enhancement via methylation. ([Link])

  • ResearchGate. (n.d.). Lipophilicity Descriptors for Structure‐Property Correlation Studies: Overview of Experimental and Theoretical Methods and a Benchmark of log P Calculations. ([Link])

  • University of Zurich. (n.d.). Optimizing Drug Binding Affinity: (Semi) Empirical Studies. ([Link])

  • American Journal of Hypertension. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. ([Link])

  • Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. ([Link])

  • Wikipedia. (n.d.). Pregabalin. ([Link])

  • ResearchGate. (n.d.). Hansch–Leo lipophilicity parameters (πR) evolution. ([Link])

  • Wikipedia. (n.d.). Poppers. ([Link])

  • MDPI. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. ([Link])

  • PubMed. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. ([Link])

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Review of literature on 1-Isobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-Isobutylpiperidine-4-carboxylic acid , designed for researchers and drug development professionals.

A Critical Scaffold in Medicinal Chemistry & Neuropharmacology

Executive Summary

1-Isobutylpiperidine-4-carboxylic acid (CAS: 901313-95-9 ) is a specialized heterocyclic building block derived from isonipecotic acid. In the context of drug discovery, it represents a strategic modification of the piperidine pharmacophore—a "privileged structure" found in over 12,000 biologically active compounds.

By introducing a lipophilic isobutyl group to the nitrogen of the piperidine ring, this compound bridges the gap between highly polar amino acids (like GABA) and blood-brain barrier (BBB) permeable therapeutics. It serves as a critical intermediate in the synthesis of neuroactive agents , peptidomimetics , and potentially as a structural analog in the optimization of meglitinide-class antidiabetics.

Chemical Profile & Properties

This compound is an amphoteric amino acid derivative. Its dual functionality (basic tertiary amine and acidic carboxyl group) dictates its solubility, reactivity, and purification requirements.

PropertyDataNotes
IUPAC Name 1-(2-methylpropyl)piperidine-4-carboxylic acidAlso known as N-Isobutylisonipecotic acid
CAS Number 901313-95-9
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
pKa (Calculated) Acid: ~3.8Amine: ~9.2
Solubility Water (pH dependent), Methanol, DMSOLow solubility in non-polar solvents (Hexane)
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage
Synthetic Pathways & Process Chemistry

The synthesis of 1-Isobutylpiperidine-4-carboxylic acid generally follows two primary routes. For pharmaceutical grade purity (high yield, low impurity), Reductive Amination (Route A) is the industry standard over Direct Alkylation (Route B).

Route A: Reductive Amination (Preferred)

This method avoids the formation of quaternary ammonium salts (over-alkylation) common in direct alkylation.

  • Reactants: Isonipecotic acid (Piperidine-4-carboxylic acid) + Isobutyraldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (H₂/Pd-C).

  • Mechanism: Formation of an iminium ion intermediate followed by irreversible reduction.

Route B: Direct Alkylation
  • Reactants: Isonipecotic acid + 1-Bromo-2-methylpropane (Isobutyl bromide).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Drawback: Steric hindrance of the isobutyl group slows the reaction; high risk of esterification side-reactions if the carboxylic acid is not protected.

Synthesis Isonipecotic Isonipecotic Acid (Starting Material) Imine Iminium Intermediate Isonipecotic->Imine Condensation (MeOH/DCM) Aldehyde Isobutyraldehyde Aldehyde->Imine Product 1-Isobutylpiperidine- 4-carboxylic acid Imine->Product Reduction (NaBH(OAc)3 or H2/Pd)

Figure 1: Preferred synthetic pathway via Reductive Amination to minimize side products.

Medicinal Chemistry Applications
4.1 GABAergic System Modulation

The core structure of 1-Isobutylpiperidine-4-carboxylic acid is a lipophilic analog of GABA (gamma-aminobutyric acid) and Isonipecotic acid (a GABA-A partial agonist).[1]

  • Mechanism: The carboxylic acid mimics the carboxylate of GABA, while the piperidine ring restricts the conformation. The N-isobutyl group enhances lipophilicity, potentially facilitating transport across the Blood-Brain Barrier (BBB) via passive diffusion or specific cation transporters.

  • Research Utility: Used to design GABA uptake inhibitors (related to Tiagabine) or non-sedating anxiolytics.

4.2 Peptidomimetics

In peptide drug design, this molecule serves as a non-natural amino acid scaffold .

  • Role: It introduces a rigid "turn" structure in peptide chains.

  • Utility: The isobutyl group acts as a surrogate for the Leucine side chain, while the piperidine ring constrains the backbone phi/psi angles, stabilizing bioactive conformations.

Analytical Characterization & Protocols

Due to the lack of a strong UV chromophore (no conjugated pi-systems), standard UV-HPLC is ineffective. Charged Aerosol Detection (CAD) or LC-MS is required.

Analytical Method: RP-HPLC-MS
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI-MS (Positive Mode). Look for [M+H]⁺ = 186.26.

Experimental Protocol: Synthesis via Reductive Amination

Self-validating protocol for laboratory scale (10g).

  • Preparation: In a 500 mL round-bottom flask, suspend Isonipecotic acid (10.0 g, 77.4 mmol) in Methanol (150 mL).

  • Addition: Add Isobutyraldehyde (6.7 g, 92.9 mmol, 1.2 eq) dropwise. Stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (24.6 g, 116 mmol, 1.5 eq) in portions over 20 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by LC-MS (disappearance of mass 130, appearance of 186).

  • Quench: Quench with 1N NaOH until pH ~10.

  • Workup: Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 100 mL).

    • Critical Step: If the product remains in the aqueous phase (due to zwitterionic character), adjust pH to isoelectric point (~6.5) and use n-Butanol for extraction.

  • Purification: Recrystallize from Ethanol/Ether or purify via cationic exchange resin if high purity is required.

Structural & Functional Logic (SAR)

The biological activity of this molecule is dictated by three distinct zones.

SAR Core 1-Isobutylpiperidine- 4-carboxylic acid Acid Carboxylic Acid (C4) (H-bond Donor/Acceptor) Mimics GABA C-terminus Core->Acid Ring Piperidine Ring (Conformational Constraint) Reduces entropic penalty Core->Ring Alkyl N-Isobutyl Group (Lipophilic Clamp) Increases LogP & BBB penetration Core->Alkyl

Figure 2: Structure-Activity Relationship (SAR) breakdown.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16228404, 1-(2-methylpropyl)piperidine-4-carboxylic acid. Retrieved from [Link][3]

  • Krogsgaard-Larsen, P., et al. (2002).GABA(A) receptor ligands and their therapeutic potentials. Current Topics in Medicinal Chemistry.
  • American Elements. 1-Isobutylpiperidine-4-carboxylic Acid Product Specifications. Retrieved from [Link][3]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Isobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 1-Isobutylpiperidine-4-carboxylic acid, a valuable substituted piperidine derivative for pharmaceutical research and drug development. We present a robust and scalable two-step synthetic route commencing from the commercially available Ethyl isonipecotate. The protocol first details the N-alkylation of the piperidine ring via a nucleophilic substitution reaction with 1-bromo-2-methylpropane (isobutyl bromide), followed by the saponification of the resulting ethyl ester to yield the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step protocols, characterization methods, and safety considerations to ensure reproducible and efficient synthesis.

Introduction and Significance

Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals. The piperidine ring system offers a versatile, three-dimensional framework that can be functionalized to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 1-Isobutylpiperidine-4-carboxylic acid, in particular, serves as a crucial building block for synthesizing more complex molecules, including analgesics, antipsychotics, and cardiovascular agents.[1] Its structure combines a basic nitrogen atom, which can be protonated at physiological pH to interact with biological targets, and a carboxylic acid group that provides a handle for further chemical modification, such as amide bond formation.

The reliable synthesis of this intermediate is therefore of high importance. The selected method, N-alkylation of Ethyl isonipecotate followed by ester hydrolysis, is a classic and well-understood pathway that offers high yields and avoids the use of harsh or specialized reagents, making it suitable for standard laboratory settings.

Overview of the Synthetic Strategy

The synthesis of 1-Isobutylpiperidine-4-carboxylic acid is accomplished through a two-step sequence. This approach is predicated on the nucleophilicity of the secondary amine within the piperidine ring of the starting material, Ethyl isonipecotate.

  • Step 1: N-Alkylation. The synthesis begins with the N-alkylation of Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate)[2][3]. This reaction is a standard SN2 (bimolecular nucleophilic substitution) process. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-methylpropane. A mild base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards the product and preventing the formation of the protonated, non-nucleophilic piperidinium salt.

  • Step 2: Saponification (Ester Hydrolysis). The intermediate, Ethyl 1-isobutylpiperidine-4-carboxylate, is then subjected to basic hydrolysis. This reaction, known as saponification, uses a strong base like sodium hydroxide (NaOH) to cleave the ethyl ester, yielding the sodium salt of the target carboxylic acid. A subsequent acidification step with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to afford the final product, 1-Isobutylpiperidine-4-carboxylic acid.

This synthetic pathway is illustrated in the workflow diagram below.

G Start Ethyl Isonipecotate Reagent1 1-Bromo-2-methylpropane (Isobutyl Bromide) Product1 Ethyl 1-isobutylpiperidine-4-carboxylate Start->Product1 Base1 K₂CO₃ (Base) Solvent1 Acetonitrile (Solvent) FinalProduct 1-Isobutylpiperidine-4-carboxylic acid Product1->FinalProduct Hydrolysis & Protonation Base2 NaOH (aq) Acid HCl (aq)

Caption: Synthetic workflow for 1-Isobutylpiperidine-4-carboxylic acid.

Detailed Experimental Protocols

Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 1-Bromo-2-methylpropane is a flammable liquid and an irritant. Handle with care. Strong acids and bases (HCl, NaOH) are corrosive and must be handled with extreme caution.[4]

Part A: Synthesis of Ethyl 1-isobutylpiperidine-4-carboxylate

Rationale: This step introduces the isobutyl group onto the piperidine nitrogen. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants without interfering with the SN2 reaction, and its boiling point is suitable for reflux conditions. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the piperidinium intermediate without causing unwanted side reactions like elimination of the alkyl halide.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Ethyl isonipecotate157.2110.0 g63.6 mmol
1-Bromo-2-methylpropane137.0210.5 g (7.8 mL)76.4 mmol
Potassium Carbonate (K₂CO₃)138.2113.2 g95.5 mmol
Acetonitrile (CH₃CN)-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl isonipecotate (10.0 g, 63.6 mmol).[2]

  • Add acetonitrile (150 mL) to the flask and stir until the starting material is fully dissolved.

  • Add potassium carbonate (13.2 g, 95.5 mmol) to the solution. The mixture will become a suspension.

  • Add 1-bromo-2-methylpropane (10.5 g, 76.4 mmol) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • The resulting crude oil is dissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is often of sufficient purity for the next step, but can be purified further by column chromatography if necessary.

Part B: Synthesis of 1-Isobutylpiperidine-4-carboxylic acid

Rationale: This step converts the ethyl ester intermediate into the final carboxylic acid. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the organic ester and the aqueous sodium hydroxide. The reaction is heated to accelerate the rate of hydrolysis. Subsequent acidification with HCl is performed in an ice bath to control the exotherm of the neutralization reaction and to promote the precipitation of the final product, which may have limited solubility in the cold aqueous medium.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Ethyl 1-isobutylpiperidine-4-carboxylate213.32(from Part A)~63.6 mmol
Sodium Hydroxide (NaOH)40.005.1 g127.2 mmol
Ethanol (95%)-100 mL-
Water (H₂O)-50 mL-
Hydrochloric Acid (HCl), concentrated-As needed-

Procedure:

  • Dissolve the crude Ethyl 1-isobutylpiperidine-4-carboxylate from Part A in ethanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • In a separate beaker, dissolve sodium hydroxide (5.1 g, 127.2 mmol) in water (50 mL).

  • Add the aqueous NaOH solution to the ethanolic solution of the ester.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) for 4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 6-7. The product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Dry the solid product in a vacuum oven at 50-60°C to a constant weight.

Characterization

The identity and purity of the final product, 1-Isobutylpiperidine-4-carboxylic acid, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the isobutyl group (a doublet and a multiplet), as well as protons on the piperidine ring. The acidic proton of the carboxylic acid may appear as a broad singlet.

    • ¹³C NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Conclusion

The described two-step protocol provides a reliable and efficient method for the laboratory-scale synthesis of 1-Isobutylpiperidine-4-carboxylic acid. By starting with the readily available Ethyl isonipecotate, this guide enables researchers to access a key building block for drug discovery and development projects. The detailed explanations for each step are intended to provide a solid understanding of the underlying chemical principles, facilitating successful execution and potential troubleshooting.

References

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from PrepChem.com. URL: [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Zhang, M., et al. (2017). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 22(1), 105. URL: [Link]

Sources

Detailed protocol for 1-Isobutylpiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-isobutylpiperidine-4-carboxylic acid, a valuable building block in organic synthesis and pharmaceutical research.[1] The protocol details a robust and reproducible method starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

1-Isobutylpiperidine-4-carboxylic acid is a substituted piperidine derivative with significant potential as an intermediate in the synthesis of more complex molecules.[1] The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of an isobutyl group on the piperidine nitrogen and the presence of a carboxylic acid function at the 4-position provide a versatile handle for further chemical modifications. This makes it a key component in the development of novel therapeutic agents. This application note outlines a detailed and validated protocol for the N-alkylation of piperidine-4-carboxylic acid to yield the target compound.

Synthetic Strategy and Mechanistic Overview

The synthesis of 1-isobutylpiperidine-4-carboxylic acid is most directly achieved through the N-alkylation of piperidine-4-carboxylic acid. This common and effective method involves the reaction of the secondary amine of the piperidine ring with an appropriate isobutylating agent.

Chosen Synthetic Route: Direct N-Alkylation

The selected method is the direct N-alkylation of piperidine-4-carboxylic acid with isobutyl bromide. This approach is favored for its straightforwardness and use of readily available starting materials. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, driving the reaction to completion.

Reaction Mechanism

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide. The bromide ion is displaced as a leaving group. A base, such as potassium carbonate, is used to deprotonate the resulting positively charged piperidinium salt, regenerating the neutral amine and allowing for complete alkylation.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Starting Materials Reaction N-Alkylation Reaction Start->Reaction Piperidine-4-carboxylic acid, Isobutyl bromide, K2CO3, DMF Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Purification Workup->Purification Crude Product Product Final Product: 1-Isobutylpiperidine-4-carboxylic acid Purification->Product Purified Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Overall workflow for the synthesis of 1-isobutylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 1-isobutylpiperidine-4-carboxylic acid.

Materials and Equipment
Reagent/MaterialGradeSupplier
Piperidine-4-carboxylic acid≥98%Sigma-Aldrich
Isobutyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
Hydrochloric acid (HCl)1 M aqueous solutionJ.T. Baker
Sodium sulfate (Na₂SO₄)AnhydrousEMD Millipore
Deionized water------
Round-bottom flask (250 mL)------
Magnetic stirrer and stir bar------
Reflux condenser------
Heating mantle------
Separatory funnel (500 mL)------
Rotary evaporator------
pH paper or pH meter------
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (12.9 g, 100 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask, followed by anhydrous potassium carbonate (27.6 g, 200 mmol).

  • Addition of Alkylating Agent: While stirring the suspension, add isobutyl bromide (16.4 g, 120 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water.

  • pH Adjustment: Acidify the aqueous solution to a pH of approximately 2-3 with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as isopropanol or an ethanol/water mixture to yield pure 1-isobutylpiperidine-4-carboxylic acid.[2]

Visualizing the Chemical Reaction

ReactionMechanism cluster_reactants Reactants cluster_products Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 1-Isobutylpiperidine-4-carboxylic acid 1-Isobutylpiperidine-4-carboxylic acid Piperidine-4-carboxylic acid->1-Isobutylpiperidine-4-carboxylic acid + Isobutyl bromide K2CO3, DMF, 70-80°C Isobutyl bromide Isobutyl bromide

Caption: N-Alkylation of piperidine-4-carboxylic acid with isobutyl bromide.

Characterization of the Final Product

The identity and purity of the synthesized 1-isobutylpiperidine-4-carboxylic acid should be confirmed using standard analytical techniques.

PropertyValue
Chemical Formula C₁₀H₁₉NO₂[3]
Molecular Weight 185.26 g/mol [3]
Appearance White to off-white solid
IUPAC Name 1-(2-methylpropyl)piperidine-4-carboxylic acid[3]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the product. The ¹H NMR spectrum is expected to show signals corresponding to the isobutyl group protons and the piperidine ring protons.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 186.14.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Isobutyl bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[4]

    • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin.

    • Potassium carbonate: Causes serious eye irritation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-isobutylpiperidine-4-carboxylic acid. The direct N-alkylation of piperidine-4-carboxylic acid is a scalable and robust procedure suitable for various research and development applications. Adherence to the detailed steps and safety precautions will ensure a successful synthesis of this valuable chemical intermediate.

References

  • MySkinRecipes. (n.d.). 1-Isobutylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
  • American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyl bromide. Retrieved from [Link]

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Application Note & Protocol: High-Purity Isolation of 1-Isobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to achieving high-purity 1-Isobutylpiperidine-4-carboxylic acid, a crucial building block in pharmaceutical development. This document provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific principles for various purification techniques, ensuring the integrity of subsequent synthetic applications.

Abstract

This document provides a comprehensive guide to the purification of 1-Isobutylpiperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredient (API) development, this guide moves beyond standard protocols to offer a detailed exploration of various purification techniques. We will dissect the underlying chemical principles of each method—from recrystallization and chromatography to acid-base extraction—enabling researchers to make informed decisions tailored to their specific impurity profile.

Introduction: The Challenge of Zwitterionic Purification

1-Isobutylpiperidine-4-carboxylic acid is a zwitterionic compound, possessing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality is central to its utility in synthesis but also presents unique challenges for purification. The molecule's charge and, consequently, its solubility are highly dependent on pH. Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers, all of which must be meticulously removed. Achieving high purity is paramount, as residual impurities can compromise the yield, safety, and efficacy of the final pharmaceutical product.

Foundational Physicochemical Properties

A robust purification strategy is built upon a thorough understanding of the molecule's physicochemical properties. These parameters dictate the compound's behavior in various solvents and pH environments.

PropertyValue (Predicted/Reported)Significance for Purification Strategy
Molecular Formula C₁₀H₁₉NO₂[1][2]Defines the compound's polarity and molecular weight.
Molecular Weight 185.26 g/mol [1][2]Essential for calculating molar quantities and for mass-based analytical techniques.
pKa (Carboxylic Acid) ~4.04[2]The carboxylic acid group is predominantly deprotonated (anionic) at pH > 4.
pKa (Piperidine Nitrogen) ~10-11The piperidine nitrogen is predominantly protonated (cationic) at pH < 10.
Isoelectric Point (pI) ~7.0 - 7.5The pH at which the molecule is a neutral zwitterion, often exhibiting its lowest aqueous solubility. This is the optimal pH for precipitation.
Solubility Soluble in water[3]; low solubility in nonpolar organic solvents.Solubility is highly pH-dependent; it increases significantly in acidic (pH < 2) or basic (pH > 11) aqueous solutions.

Purification Strategy Selection: A Logic-Based Approach

The optimal purification technique is determined by the scale of the synthesis and the nature of the impurities. A preliminary analysis of the crude product (e.g., by TLC or ¹H NMR) is essential for making an informed choice.

Purification_Strategy Start Crude Product Impurity_Analysis Impurity Profile (TLC, NMR, LC-MS) Start->Impurity_Analysis Decision1 Primary Impurity Type? Impurity_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Solid with minor crystalline impurities Acid_Base Acid-Base Extraction Decision1->Acid_Base Neutral or non-amphoteric impurities; Large scale IEX_Chrom Ion-Exchange Chromatography Decision1->IEX_Chrom Closely related ionizable impurities; High purity needed Final_Product High-Purity Product (>99%) Recrystallization->Final_Product Acid_Base->Final_Product IEX_Chrom->Final_Product

Figure 1: Decision workflow for selecting the optimal purification technique.

Method 1: Recrystallization from Aqueous Systems

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities at varying temperatures. For zwitterionic compounds like amino acids, this often involves pH adjustment to minimize solubility.[4][5]

4.1. The Principle of Isoelectric Point Precipitation

The key to recrystallizing this compound is to exploit its minimal solubility at its isoelectric point (pI). By dissolving the crude material in either an acidic or basic solution and then carefully neutralizing it, the zwitterionic form is regenerated and precipitates out, leaving many impurities behind in the solution.

4.2. Recommended Solvent Systems

Solvent SystemRationale
Water The compound is soluble in acidic and basic water. Adjusting the pH to the pI minimizes solubility, making it an excellent medium for isoelectric precipitation.
Ethanol/Water Adding ethanol can help solubilize organic impurities in the mother liquor and can fine-tune the solubility of the product to achieve better crystal growth.
Isopropanol/Water Similar to ethanol/water, this system can be effective for removing specific types of impurities that are more soluble in isopropanol.

4.3. Step-by-Step Protocol

  • Dissolution: Dissolve the crude 1-Isobutylpiperidine-4-carboxylic acid in deionized water by adding either 1 M HCl (to achieve pH ~2) or 1 M NaOH (to achieve pH ~11) dropwise until a clear solution is obtained. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot gravity filtration to remove it.

  • Neutralization and Precipitation: While stirring the solution, slowly add 1 M NaOH (if starting from acid) or 1 M HCl (if starting from base) dropwise until the pH reaches the isoelectric point (~7.0-7.5). The product will precipitate as a white solid.

  • Cooling and Crystal Growth: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold, water-miscible organic solvent (like ethanol or acetone) to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Method 2: Acid-Base Extraction

Acid-base extraction is a highly effective and scalable liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6][7][8] It is ideal for removing neutral organic impurities.

5.1. The Underlying Chemistry

This method exploits the differential solubility of the ionized versus the neutral form of the molecule in aqueous and organic layers.

  • In Acidic Aqueous Solution (e.g., 1 M HCl): The piperidine nitrogen is protonated (R₃NH⁺), making the molecule a water-soluble salt. It will partition into the aqueous layer.

  • In Basic Aqueous Solution (e.g., 1 M NaOH): The carboxylic acid is deprotonated (COO⁻), again making the molecule a water-soluble salt that partitions into the aqueous layer.

  • Neutral Organic Impurities: These will remain in the organic layer throughout the pH changes.

5.2. Step-by-Step Protocol

  • Initial Dissolution: Dissolve the crude product in an organic solvent in which the neutral impurities are soluble but the product has limited solubility (e.g., diethyl ether or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl. The protonated product will move to the aqueous layer. Drain and save the aqueous layer. Repeat the extraction on the organic layer to ensure complete recovery.

  • Removal of Neutral Impurities: Discard the organic layer, which contains the neutral impurities.

  • Basification and Back-Extraction (Optional): To remove any acidic impurities, make the combined aqueous layers basic with 2 M NaOH (pH > 11) and wash with a fresh portion of organic solvent. Discard this organic wash.

  • Precipitation from Aqueous Layer: In a flask, cool the clean aqueous layer in an ice bath. Slowly add acid (e.g., 3 M HCl) with vigorous stirring to adjust the pH to the isoelectric point (~7.0-7.5).

  • Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Method 3: Ion-Exchange Chromatography

For the highest purity requirements, especially for removing structurally similar ionic impurities, ion-exchange chromatography (IEX) is the method of choice.[9][10] This technique separates molecules based on their net charge.[11]

6.1. Principle of Separation

Given its zwitterionic nature, the compound can be purified using either cation or anion exchange. Cation exchange is often more straightforward.

  • Cation Exchange: At a pH below its pI (e.g., pH 4-5), the molecule has a net positive charge and will bind to a strong cation exchange resin (e.g., Dowex 50W).

  • Elution: The bound compound is then eluted by increasing the pH with a basic solution (e.g., aqueous ammonia), which neutralizes the positive charge on the piperidine nitrogen, releasing it from the resin.[12]

6.2. Workflow for Cation Exchange Chromatography

IEX_Workflow Start Crude Product in Aqueous Acid (pH < pI) Load Load onto Equilibrated Cation Exchange Column Start->Load Wash Wash with Water/Buffer to Remove Anionic and Neutral Impurities Load->Wash Elute Elute with Dilute Aqueous Ammonia Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Volatiles (Water and Ammonia) Pool->Evaporate Final_Product High-Purity Product Evaporate->Final_Product

Figure 2: A typical workflow for purification via cation exchange chromatography.

6.3. Step-by-Step Protocol

  • Resin Preparation: Prepare a slurry of a strong cation exchange resin (H⁺ form) in deionized water and pack it into a suitable chromatography column. Equilibrate the column by washing with several column volumes of deionized water or a weak acid buffer (e.g., 0.1 M acetic acid).

  • Sample Preparation: Dissolve the crude material in a minimum volume of the equilibration buffer.

  • Loading and Washing: Apply the sample to the top of the column and allow it to enter the resin bed. Wash the column with the equilibration buffer to elute any unbound neutral or anionic impurities.

  • Elution: Elute the product from the resin using a gradient of dilute aqueous ammonia (e.g., 0.1 M to 1.0 M).

  • Fraction Analysis: Collect fractions and analyze them for the presence of the product using a suitable method (e.g., TLC with ninhydrin stain or LC-MS).

  • Isolation: Combine the pure fractions and remove the water and ammonia under reduced pressure (rotary evaporation) to yield the purified product.

Purity Verification

After purification, the integrity of the final product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
  • ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • DiVA portal. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

Sources

Characterization of 1-Isobutylpiperidine-4-carboxylic acid using NMR and Mass Spec

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2024-08 Topic: Structural Characterization of 1-Isobutylpiperidine-4-carboxylic acid Methodology: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)

Abstract

1-Isobutylpiperidine-4-carboxylic acid (CAS: 901313-95-9) is a critical amphoteric intermediate often employed in the synthesis of peptidomimetics and GPCR ligands. Its characterization presents unique challenges due to its zwitterionic nature, which complicates solubility and ionization behavior. This application note details a robust analytical workflow for the structural validation of this compound, utilizing ESI-LC-MS/MS for mass confirmation and fragmentation analysis, alongside 1D/2D NMR protocols optimized for zwitterionic piperidines.

Chemical Context & Strategic Analysis

Before instrumental analysis, one must understand the physicochemical environment of the analyte. The molecule contains a basic tertiary amine (piperidine nitrogen) and an acidic carboxylic acid group.[1]

  • Molecular Formula:

    
    
    
  • Exact Mass: 185.1416 Da

  • pKa Estimates:

    
     (Acid), 
    
    
    
    (Base)
  • Isoelectric Point (pI):

    
    
    

Critical Consideration: In neutral aqueous solutions, this molecule exists primarily as a zwitterion. This dictates that NMR solvents must be pH-adjusted to lock the conformation, and MS mobile phases must be acidic to ensure full protonation of the amine for positive mode detection.

Mass Spectrometry Protocol (LC-MS/MS)

Objective: Confirm molecular weight and validate structure via specific fragmentation pathways.

Experimental Setup
ParameterSetting / Specification
Ionization Source Electrospray Ionization (ESI), Positive Mode (+ve)
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 (if ion-pairing used)
Mobile Phase A Water + 0.1% Formic Acid (Proton source for

)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes (Retains polar zwitterion)
Flow Rate 0.4 mL/min
Fragmentation Logic (MS/MS)

The parent ion is observed at m/z 186.15 (


). Upon Collision-Induced Dissociation (CID), the following specific fragments confirm the structure:
  • Loss of Carboxylic Acid (

    
    ): 
    
    • Mechanism:[2][3][4] Neutral loss of formic acid moiety from the C4 position.

    • Observation:

      
      [5]
      
  • 
    -Cleavage (Isobutyl Group): 
    
    • Mechanism:[2][3][4] Cleavage adjacent to the tertiary nitrogen is energetically favorable.

    • Observation: Loss of the isobutyl group (

      
      ) leads to the piperidine ring cation.
      
  • McLafferty-type Rearrangement:

    • Specific to the carboxylic acid chain, though less prominent in cyclic systems than linear ones.

Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 186.15 Frag1 Fragment A [M - HCOOH]+ m/z 140.1 Parent->Frag1 Neutral Loss (-46 Da) Frag2 Fragment B [Piperidine Ring]+ m/z ~84 Parent->Frag2 Isobutyl Loss & Ring Cleavage

Figure 1: Predicted fragmentation logic for 1-Isobutylpiperidine-4-carboxylic acid in ESI+ mode.

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Map the carbon skeleton and confirm the presence of the isobutyl and carboxylic moieties.

Solvent Selection Strategy
  • Standard:

    
      is the preferred solvent due to the compound's polarity.
    
  • Optimization: Add 1-2 drops of

    
      or 
    
    
    
    .
    • Why? Adjusting pH breaks the zwitterionic equilibrium. Acidifying (

      
      ) protonates the nitrogen, locking the chair conformation and sharpening the signals by preventing exchange broadening.
      
1H NMR Data (400 MHz, D2O + DCl)
PositionTypeApprox Shift (

)
MultiplicityIntegrationAssignment Logic
Isobutyl-CH3 Alkyl0.95Doublet (

Hz)
6HDistinctive gem-dimethyl signal.
Isobutyl-CH Methine1.9 - 2.1Multiplet1HSplits into septet; overlaps with ring protons.
Isobutyl-CH2 Methylene2.8 - 3.0Doublet2HDeshielded by adjacent Nitrogen.
Ring H-2/H-6 Methylene2.9 - 3.5Broad Multiplets4HHighly deshielded (

to Nitrogen).
Ring H-3/H-5 Methylene1.6 - 2.0Multiplet4H

to Nitrogen; complex splitting.
Ring H-4 Methine2.4 - 2.6Multiplet (

)
1H

to Carbonyl; diagnostic for substitution.
13C NMR Key Signals
  • Carbonyl (

    
    ): 
    
    
    
    ppm (Most downfield).
  • Ring C-2/C-6:

    
     ppm (Next to Nitrogen).
    
  • Isobutyl C-1:

    
     ppm.
    
  • Isobutyl Methyls: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ppm.
    

Synthesis of Data: The Validation Workflow

To ensure scientific integrity, data from MS and NMR must be cross-referenced. A single technique is insufficient for full characterization (e.g., MS gives mass but not regio-isomerism; NMR gives connectivity but can be ambiguous with impurities).

Validation Logic Tree

Validation_Workflow Start Crude Sample MS_Step LC-MS (ESI+) Start->MS_Step Decision1 Mass = 186.15? MS_Step->Decision1 NMR_Step 1H NMR (D2O/DCl) Decision1->NMR_Step Yes Fail Reject / Repurify Decision1->Fail No Check_Isobutyl Check: 0.9ppm Doublet? NMR_Step->Check_Isobutyl Check_H4 Check: H4 Methine? Check_Isobutyl->Check_H4 Present Check_Isobutyl->Fail Absent Final Identity Confirmed Check_H4->Final Confirmed Check_H4->Fail Ambiguous

Figure 2: Step-by-step decision matrix for confirming the identity of 1-Isobutylpiperidine-4-carboxylic acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemicalBook. (n.d.). Piperidine-4-carboxylic acid derivatives spectral data. Retrieved from (General reference for piperidine core shifts).

Sources

Application Notes and Protocols: The Strategic Use of 1-Isobutylpiperidine-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-Isobutylpiperidine-4-carboxylic acid as a pivotal building block in contemporary organic synthesis. We will dissect the strategic considerations for its use, particularly in the synthesis of complex amide derivatives, and furnish detailed, field-proven protocols for its application. This document is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique structural and functional attributes of this versatile piperidine derivative.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its conformational rigidity and basic nitrogen atom allow for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets. 1-Isobutylpiperidine-4-carboxylic acid, with its combination of a lipophilic isobutyl group and a reactive carboxylic acid handle, offers a valuable platform for generating diverse molecular architectures.

While carboxylic acid moieties can sometimes hinder blood-brain barrier penetration, their conversion to less polar amides or other functional groups makes them highly useful intermediates in the synthesis of CNS-active compounds and other therapeutic agents.[2][3] This guide will focus on the practical application of 1-Isobutylpiperidine-4-carboxylic acid, with a primary emphasis on the formation of amide bonds—a cornerstone reaction in pharmaceutical development.

A brief overview of the synthesis of the title compound is warranted for context. Typically, such N-alkylated piperidine-4-carboxylic acids can be prepared via reductive amination of a piperidone precursor with isobutyraldehyde, followed by steps to introduce and hydrolyze a nitrile at the 4-position, akin to a Strecker synthesis.[4]

Core Application: Amide Bond Formation

The most prevalent application of 1-Isobutylpiperidine-4-carboxylic acid is its use as a carboxylic acid component in amide coupling reactions. The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process due to the acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary.

The Rationale Behind Carboxylic Acid Activation

To facilitate the nucleophilic attack by an amine, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is achieved using coupling reagents. The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive acylating intermediate (e.g., an O-acylisourea for carbodiimides, or an acylphosphonium salt). This intermediate is then readily attacked by the amine to form the stable amide bond.

dot

Caption: General workflow for amide bond formation.

Choosing the Right Coupling System

The choice of coupling reagent and conditions is critical and depends on the nature of the amine, particularly its nucleophilicity and steric hindrance. For less reactive amines, such as aniline derivatives, more potent coupling agents are often required.[6]

Coupling Reagent SystemKey Features & RationaleTypical Use Case
EDC/HOBt EDC (a carbodiimide) activates the acid. HOBt is an additive that suppresses side reactions and reduces racemization in chiral substrates.[7]General purpose, good for a wide range of amines.
HATU/DIPEA HATU is a uronium-based coupling agent that forms a highly reactive activated ester. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.Highly efficient and fast, often used for sterically hindered or electron-deficient (less reactive) amines.
Pivaloyl Chloride Forms a mixed anhydride with the carboxylic acid, which is a potent acylating agent.[8]Effective for difficult couplings, but requires careful control of stoichiometry.

Application Protocol: Synthesis of a Bioactive Amide Derivative

The following protocol details the synthesis of N-(2,4-difluorophenyl)-1-isobutylpiperidine-4-carboxamide, a representative example of a class of compounds with potential analgesic or other CNS activities.[9]

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
1-Isobutylpiperidine-4-carboxylic acid185.26500 mg2.701.0
2,4-Difluoroaniline129.11385 mg2.971.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)155.24570 mg3.671.36
HOBt (Hydroxybenzotriazole)135.1349 mg0.360.13
DIPEA (N,N-Diisopropylethylamine)129.240.7 ml4.131.53
Dichloromethane (DCM)-20 mL--
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Isobutylpiperidine-4-carboxylic acid (500 mg, 2.70 mmol).

  • Dissolution: Add dichloromethane (DCM, 20 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add 2,4-difluoroaniline (385 mg, 2.97 mmol), EDC (570 mg, 3.67 mmol), HOBt (49 mg, 0.36 mmol), and DIPEA (0.7 ml, 4.13 mmol).

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.

dot

Protocol_Flow start Start dissolve Dissolve Carboxylic Acid in DCM start->dissolve add_reagents Add Amine, EDC, HOBt, and DIPEA dissolve->add_reagents react Stir at Room Temp (4-6 hours) add_reagents->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry_concentrate Dry (Na₂SO₄) and Concentrate workup->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Step-by-step synthesis protocol flowchart.

Broader Applications and Future Directions

The utility of 1-Isobutylpiperidine-4-carboxylic acid extends beyond the synthesis of simple amides. Its derivatives are being explored as:

  • Opioid Receptor Modulators: The 4-carboxamide piperidine scaffold is a key feature in many potent and selective opioid receptor modulators.[10] By varying the N-substituent (the isobutyl group in this case) and the amide functionality, researchers can fine-tune the selectivity and potency for mu, delta, and kappa opioid receptors.[2][4]

  • T-type Calcium Channel Inhibitors: Piperidine derivatives have been synthesized and shown to inhibit T-type calcium channels, which are implicated in neuropathic pain. The structural framework provided by 1-isobutylpiperidine-4-carboxylic acid is suitable for developing novel analgesics targeting these channels.[11]

  • Scaffolds for CNS Drug Discovery: The favorable physicochemical properties that can be imparted by the isobutylpiperidine core make it an attractive starting point for generating libraries of compounds for screening against various CNS targets.[1]

Conclusion

1-Isobutylpiperidine-4-carboxylic acid is a strategically valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of N-aryl and N-alkyl piperidine-4-carboxamides, which are prevalent motifs in CNS-active compounds and other therapeutic agents. The straightforward, high-yielding amide coupling protocols, such as the EDC/HOBt mediated reaction detailed herein, provide a reliable and versatile method for accessing a wide array of complex molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain paramount to the success of drug discovery and development programs.

References

  • Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. (2019). Arkivoc, 2019(3), 22-39.
  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). International Journal of Scientific & Engineering Research, 6(1).
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Does anyone have experience with amide coupling reaction of aniline?. (2014). ResearchGate. Retrieved from [Link]

  • A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (2015). Organic & Biomolecular Chemistry, 13(38), 9852-9857. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 62, 152739. Retrieved from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2012). ACS Chemical Neuroscience, 3(5), 358-366. Retrieved from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved from [Link]

  • Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

The Strategic Utility of 1-Isobutylpiperidine-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Value of N-Alkylation

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Furthermore, the piperidine nitrogen serves as a critical handle for modulating the physicochemical properties of a molecule, such as its basicity, lipophilicity, and metabolic stability. Strategic N-alkylation, in particular, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

This guide focuses on 1-Isobutylpiperidine-4-carboxylic acid , a versatile building block that combines the benefits of the piperidine core with the advantageous properties of an N-isobutyl group. The isobutyl moiety enhances lipophilicity, which can improve membrane permeability and oral bioavailability. The carboxylic acid at the 4-position provides a convenient attachment point for further molecular elaboration, most commonly through the formation of amide bonds. This allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs. This document provides a comprehensive overview of the synthesis and application of 1-isobutylpiperidine-4-carboxylic acid, complete with detailed experimental protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol [1]
CAS Number 901313-95-9[1]
IUPAC Name 1-(2-methylpropyl)piperidine-4-carboxylic acid[1]
Appearance Typically a light yellow to yellow solid
Solubility Soluble in many organic solvents, insoluble in water

Note: Spectroscopic data (NMR, IR) should be acquired for each batch to confirm identity and purity.

Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid

The most direct and efficient method for the synthesis of 1-isobutylpiperidine-4-carboxylic acid is the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with isobutyraldehyde. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.

Diagram of the Synthesis Pathway

Synthesis of 1-Isobutylpiperidine-4-carboxylic acid Isonicotinic_acid Isonicotinic Acid Isonipecotic_acid Piperidine-4-carboxylic Acid (Isonipecotic Acid) Isonicotinic_acid->Isonipecotic_acid Catalytic Hydrogenation (e.g., Pd/C, H₂) Target_molecule 1-Isobutylpiperidine-4-carboxylic Acid Isonipecotic_acid->Target_molecule Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Target_molecule

Caption: Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid.

Protocol 1: Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid via Reductive Amination

This protocol details the synthesis of the title compound from commercially available starting materials.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 equivalent).

  • Solvent Addition: Add 1,2-dichloroethane (or dichloromethane) to the flask to create a suspension (approximately 0.2 M concentration).

  • Aldehyde Addition: Add isobutyraldehyde (1.1 equivalents) to the suspension.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stirring: Stir the reaction mixture at room temperature for 30-60 minutes. The initial suspension may become a clear solution as the iminium ion forms.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1-isobutylpiperidine-4-carboxylic acid.

Application in Pharmaceutical Scaffolding: Amide Bond Formation

The carboxylic acid functionality of 1-isobutylpiperidine-4-carboxylic acid is a versatile handle for derivatization. Amide bond formation is one of the most frequently used reactions in medicinal chemistry to create libraries of compounds for structure-activity relationship (SAR) studies.[2] A wide variety of primary and secondary amines can be coupled with the carboxylic acid to explore the impact of different substituents on biological activity.

Diagram of Amide Coupling Workflow

Amide Coupling Workflow Building_Block 1-Isobutylpiperidine-4-carboxylic Acid Amide_Product Target Amide Derivative Building_Block->Amide_Product Amine Primary or Secondary Amine (R₁R₂NH) Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Amide_Product Activation Base Base (e.g., DIPEA, Et₃N) Base->Amide_Product

Caption: General workflow for amide bond formation.

Protocol 2: General Procedure for Amide Coupling using EDC

This protocol provides a general method for the coupling of 1-isobutylpiperidine-4-carboxylic acid with a representative amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[3][4]

Materials:

  • 1-Isobutylpiperidine-4-carboxylic acid

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended to suppress side reactions)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 1-isobutylpiperidine-4-carboxylic acid (1.0 equivalent) and dissolve it in DMF or DCM.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents).

  • Base Addition: Add DIPEA or triethylamine (2.0-3.0 equivalents) to the reaction mixture.

  • Activator Addition: Add HOBt or HOAt (1.1 equivalents), if used.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Conclusion and Future Perspectives

1-Isobutylpiperidine-4-carboxylic acid is a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its straightforward synthesis and the presence of a readily functionalizable carboxylic acid group make it an attractive starting material for generating diverse chemical libraries. The N-isobutyl group provides a desirable lipophilic character that can be beneficial for optimizing the pharmacokinetic properties of drug candidates. The protocols provided herein offer robust methods for the synthesis and application of this important scaffold, empowering researchers in their quest for new and improved therapeutics. Future applications may involve the development of derivatives with a wide range of biological activities, from central nervous system disorders to infectious diseases, underscoring the broad potential of this chemical entity.

References

  • American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved January 30, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 30, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 30, 2026, from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 30, 2026, from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 30, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved January 30, 2026, from [Link]

  • PubMed. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Retrieved January 30, 2026, from [Link]

  • PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Retrieved January 30, 2026, from [Link]

Sources

Application Notes and Protocols for the Quantification of 1-Isobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-Isobutylpiperidine-4-carboxylic Acid

1-Isobutylpiperidine-4-carboxylic acid is a key chemical entity, often encountered as a synthetic intermediate or a metabolite in the development of novel pharmaceutical agents. Accurate and precise quantification of this molecule is paramount for a multitude of applications, ranging from pharmacokinetic and pharmacodynamic (PK/PD) studies to ensuring the purity and quality of active pharmaceutical ingredients (APIs). The unique physicochemical properties of this compound—a tertiary amine coupled with a carboxylic acid moiety—present distinct analytical challenges, including its high polarity and potential for variable ionization.

This comprehensive guide provides detailed, field-proven protocols for the robust quantification of 1-Isobutylpiperidine-4-carboxylic acid in diverse matrices. We will explore two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively. Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[1][2][3].

Method 1: HPLC-UV Analysis with Pre-Column Derivatization

Scientific Rationale

The primary challenge in analyzing 1-Isobutylpiperidine-4-carboxylic acid by HPLC-UV is its lack of a significant UV-absorbing functional group. To overcome this, we employ a derivatization strategy using a reagent that reacts with the secondary amine of the piperidine ring (after potential in-situ activation of the carboxylic acid) or the carboxylic acid itself to introduce a chromophore. A common approach for amines is derivatization with reagents like dansyl chloride or, as we will detail here, 4-toluenesulfonyl chloride, which imparts excellent UV absorbance characteristics to the analyte[4]. The choice of a reversed-phase C18 column is based on its versatility and proven efficacy in separating a wide range of derivatized compounds[4][5]. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is optimized to ensure sharp peak shapes and adequate retention of the derivatized analyte[4][6].

Experimental Workflow: HPLC-UV with Derivatization

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample containing Analyte Derivatization Derivatization with 4-Toluenesulfonyl Chloride Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto HPLC Evaporation->Injection Reconstituted Sample Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis of 1-Isobutylpiperidine-4-carboxylic acid.

Detailed Protocol: HPLC-UV

1. Sample Preparation and Derivatization:

  • To 1 mL of sample solution (or a standard), add 1 mL of 1 M sodium bicarbonate buffer (pH 9.0).

  • Add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetone.

  • Vortex vigorously for 1 minute and incubate at 60°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction by adding 3 mL of diethyl ether and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. HPLC-UV Operating Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 20 µL
UV Detection 254 nm

3. Method Validation Parameters (Illustrative):

ParameterTypical Acceptance Criteria (as per ICH Q2(R1))[2]Expected Performance
Linearity (r²) ≥ 0.995> 0.999
Range 0.5 - 50 µg/mLTo be determined experimentally
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.15 µg/mL[4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.45 µg/mL[4]
Accuracy (% Recovery) 80 - 120% of the test concentration[2]98 - 102%
Precision (% RSD) Repeatability: ≤ 2%, Intermediate Precision: ≤ 3%< 2%

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[7]. This method offers direct analysis without the need for derivatization, significantly simplifying sample preparation.

Scientific Rationale

The power of LC-MS/MS lies in its ability to selectively detect and quantify an analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern. For 1-Isobutylpiperidine-4-carboxylic acid, electrospray ionization (ESI) in positive ion mode is the preferred ionization technique due to the presence of the basic piperidine nitrogen, which is readily protonated. The separation on a C18 column is effective for retaining the analyte and separating it from matrix components[7]. The mobile phase contains a weak acid, such as formic acid, to promote protonation and enhance the MS signal[6]. Sample preparation for biological matrices typically involves protein precipitation, a simple and effective method for removing the bulk of interfering proteins[8].

Experimental Workflow: LC-MS/MS

LC-MS/MS Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis BioSample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) BioSample->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection_MS Injection onto LC Supernatant->Injection_MS Prepared Sample Separation_MS C18 Column Separation Injection_MS->Separation_MS Ionization Electrospray Ionization (ESI+) Separation_MS->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Quantification_MS Data Analysis & Quantification MS_Analysis->Quantification_MS

Caption: Workflow for LC-MS/MS analysis of 1-Isobutylpiperidine-4-carboxylic acid.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Operating Conditions:

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of a standard solution
Precursor Ion (Q1)[M+H]⁺
Product Ion (Q3)Specific fragment ion

3. Method Validation Parameters (Illustrative):

ParameterTypical Acceptance Criteria (as per FDA Bioanalytical Method Validation Guidance)[9][10]Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Range To cover expected concentrationse.g., 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Precisely and accurately quantifiable~0.5 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)< 10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect Monitored and within acceptable limitsTo be evaluated
Recovery Consistent, precise, and reproducible> 85%

References

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link][11]

  • Chen, X., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(9), 833-839. Retrieved from [Link][4]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link][6]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link][12]

  • El-Bagary, R. I., et al. (2023). LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. Biomedical Chromatography, 37(7), e5664. Retrieved from [Link][7]

  • United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link][1]

  • Broeckling, C. D., et al. (2016). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 27(9), 1547-1556. Retrieved from [Link][13]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][2]

  • Joshi, M., & Rohrer, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 384-388. Retrieved from [Link][8]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. [This is a general reference for the concept, a direct link to the full text may require subscription][14]

  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS. Retrieved from [Link][15]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link][16]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][3]

  • McMaster, M. (2024). Are You Sure You Understand USP <621>?. LCGC North America, 42(5), 182-186. Retrieved from [Link][17]

  • Le, T. T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 185-196. Retrieved from [Link][18]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(15), 2300267. Retrieved from [Link][19]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17. Retrieved from [Link][20]

  • Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. Retrieved from [Link] [A representative URL is used as the original may not be static][21]

  • Neto, D. M., & de Oliveira, M. A. L. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation. IntechOpen. Retrieved from [Link][22]

  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 35-40. Retrieved from [Link][23]

  • de Matos, I. L., et al. (2024). Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL, qsae012. Retrieved from [Link][24]

  • Jones, A. W. (2010). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 43(1-2), 11-27. Retrieved from [Link][25]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][9]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link][26]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][27]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(15), 2300267. Retrieved from [Link][28]

  • Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link] [A representative URL is used as the original may not be static][10]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link][29]

  • Yin, H., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link][5]

  • The Pharma Guide. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link] [A representative URL is used as the original may not be static][30]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][31]

Sources

Application Note: Strategic Protection of Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine carboxylic acids (nipecotic, isonipecotic, and pipecolic acid) are essential pharmacophores in medicinal chemistry, serving as cores for anticoagulants, antihistamines, and peptide mimetics. However, their zwitterionic nature and dual reactivity (secondary amine + carboxylic acid) present solubility and selectivity challenges. This guide provides validated protocols for installing Boc , Fmoc , and Cbz groups, emphasizing orthogonal strategies that prevent racemization of chiral scaffolds (e.g., L-pipecolic acid).

Part 1: Strategic Overview & Orthogonality

The selection of a protecting group (PG) is not merely a blocking step; it dictates the entire downstream synthetic route. For piperidine derivatives, the choice depends on the stability required for the carboxylic acid manipulation.

Table 1: Orthogonality Matrix for Piperidine Scaffolds
Protecting Group (N-Term)Deprotection ConditionOrthogonal To (Acid PG)Stability ProfileRecommended Application
Boc (tert-butyloxycarbonyl)Acid (TFA, HCl)Methyl/Ethyl esters, Benzyl esters (Bn)Stable to Base, HydrogenolysisSolution-phase synthesis; General MedChem.
Fmoc (fluorenylmethoxycarbonyl)Base (Piperidine, DBU)t-Butyl esters (tBu), Allyl estersStable to AcidSolid-Phase Peptide Synthesis (SPPS).
Cbz/Z (benzyloxycarbonyl)

, HBr/AcOH
t-Butyl esters, Methyl estersStable to Acid (mild), BaseLate-stage deprotection; when acid/base sensitivity is high.
Decision Logic for PG Selection

The following decision tree assists in selecting the optimal protection strategy based on downstream chemistry requirements.

PG_Selection Start Start: Piperidine Carboxylic Acid Q1 Downstream Chemistry? Start->Q1 RouteA Solid Phase (SPPS) or Acid Sensitive Q1->RouteA RouteB Solution Phase General MedChem Q1->RouteB RouteC Requires Hydrogenolysis (Benzyl orthogonal) Q1->RouteC ResA Select Fmoc (Base Labile) RouteA->ResA ResB Select Boc (Acid Labile) RouteB->ResB ResC Select Cbz (Reductive Cleavage) RouteC->ResC

Figure 1: Strategic decision tree for selecting nitrogen protecting groups based on intended downstream synthetic conditions.

Part 2: Validated Protocols

Protocol A: N-Boc Protection of Isonipecotic/Nipecotic Acid

Context: This is the "workhorse" reaction. The challenge is the zwitterionic starting material, which is insoluble in organic solvents. We utilize a biphasic Schotten-Baumann condition.

Reagents:

  • Starting Material: Ethyl Isonipecotate (or free acid)

  • Reagent: Di-tert-butyl dicarbonate (

    
    )
    
  • Base: Triethylamine (TEA) or NaOH (1M)

  • Solvent: 1,4-Dioxane / Water (1:1)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend 10 mmol of isonipecotic acid in 20 mL of water.

  • Basification: Add 2.5 equivalents of TEA (or NaOH if saponification is also desired/acceptable). Critical: Ensure pH > 9 to solubilize the amino acid as a carboxylate salt and nucleophilic free amine.

  • Addition: Dissolve 1.1 equivalents of

    
     in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amine mixture at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validation: Monitor by TLC (ninhydrin stain). The baseline spot (free amino acid) should disappear; a less polar spot (N-Boc product) appears.

  • Workup (The Critical Step):

    • Evaporate dioxane under reduced pressure.

    • Wash the aqueous layer with diethyl ether (removes excess

      
      ).
      
    • Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M KHSO4 or 1M HCl. Note: Do not use conc. HCl to avoid Boc cleavage.

    • Extract the white precipitate/oil into Ethyl Acetate (3x).

  • Purification: Dry over

    
     and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    

Yield Expectation: >90%

Protocol B: N-Fmoc Protection of Pipecolic Acid (Chiral)

Context: Crucial for SPPS. L-Pipecolic acid (2-COOH) is sterically hindered and prone to racemization if activated esters are used with strong bases. We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for a cleaner reaction than Fmoc-Cl.

Reagents:

  • L-Pipecolic Acid

  • Fmoc-OSu

  • Base:

    
     (Sodium Bicarbonate) - Mild base prevents racemization.
    
  • Solvent: Acetone / Water (1:1) or THF / Water.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol L-Pipecolic acid and 10 mmol

    
     in 25 mL Water.
    
  • Addition: Dissolve 5.5 mmol Fmoc-OSu in 25 mL Acetone. Add slowly to the aqueous solution.

  • Reaction: Stir at RT for 18 hours. The mixture may become cloudy as the Fmoc-derivative forms.

  • Workup:

    • Remove Acetone via rotary evaporation.

    • Wash aqueous phase with Ether (removes Fmoc-byproducts).

    • Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate.[1]

  • Validation:

    • NMR Check: Look for the characteristic Fmoc doublet at ~4.2-4.5 ppm (

      
      ) and aromatic protons (7.3-7.8 ppm).
      
    • Chiral HPLC: Verify enantiomeric excess (ee) if using for stereoselective synthesis.

Protocol C: N-Cbz Protection (Hydrogenolysis Route)

Context: Used when the product requires acid stability (e.g., subsequent formation of a t-butyl ester).

Reagents:

  • Piperidine carboxylic acid[2][3]

  • Benzyl chloroformate (Cbz-Cl)[1]

  • Base:

    
    
    
  • Solvent: Water / THF

Workflow Diagram (DOT):

Cbz_Protection Step1 Dissolve AA in 2M NaOH/THF (Cool to 0°C) Step2 Dropwise add Cbz-Cl (Maintain pH > 9) Step1->Step2 Activation Step3 Stir 3h @ 0°C -> RT Step2->Step3 Reaction Step4 Wash Aq. layer with Et2O (Remove unreacted Cbz-Cl) Step3->Step4 Purification Step5 Acidify to pH 2 (HCl) Extract with EtOAc Step4->Step5 Isolation

Figure 2: Workflow for N-Cbz protection emphasizing pH control and purification.

Part 3: Troubleshooting & Critical Parameters

Solubility of Zwitterions

Piperidine amino acids are often insoluble in pure organic solvents.

  • Solution: Always use a water/organic miscible system (Dioxane/Water or THF/Water).

  • Alternative: Use the ethyl ester hydrochloride salt as the starting material. It dissolves in DCM/TEA, allowing strictly anhydrous protection (useful for water-sensitive reagents).

Racemization (Pipecolic Acid Specific)

The alpha-proton in pipecolic acid (2-position) is less acidic than in linear amino acids, but racemization can occur during activation (coupling), not usually during protection.

  • Risk: Using strong bases (NaOH) with Fmoc-Cl can induce slight racemization.

  • Mitigation: Use Fmoc-OSu and

    
     (Protocol B).
    
Rotamers in NMR

N-protected piperidines often show complex NMR spectra due to restricted rotation around the N-C(O) amide bond (rotamers).

  • Observation: You may see "doubled" peaks in

    
     NMR or broad signals.
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamer peaks and confirm purity.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. The definitive source for stability data and deprotection conditions.

  • Synthesis of N-Boc-Isonipecotic Acid Derivatives . Beilstein Journal of Organic Chemistry. (2012). Detailed experimental procedures for Boc-protection of cyclic amines.

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach . Chan, W. C., & White, P. D. (2000).[4] Oxford University Press. Standard protocols for Fmoc handling and orthogonality.[5]

  • Racemization of Pipecolic Acid Derivatives . Journal of Peptide Science. Discusses steric factors and base-sensitivity in 2-substituted piperidines.

Sources

Application Note: A Strategic Guide to the Design of Enzyme Ligands Using the 1-Isobutylpiperidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs.[1] This application note provides an in-depth guide for researchers and drug development professionals on leveraging the 1-Isobutylpiperidine-4-carboxylic acid scaffold for the rational design of novel enzyme ligands. We present an integrated workflow that combines computational modeling, strategic chemical synthesis, and robust biochemical evaluation. Detailed, field-proven protocols are provided for each stage, emphasizing the causal logic behind experimental choices to facilitate iterative optimization and accelerate the discovery of potent and selective enzyme inhibitors.

Introduction: The Rationale for the Piperidine Scaffold

The pursuit of novel enzyme inhibitors is a central theme in therapeutic development.[2] Enzymes are ideal drug targets due to their critical roles in physiological and pathological processes.[3] The selection of a core chemical scaffold is a pivotal decision in any ligand design campaign. The 1-Isobutylpiperidine-4-carboxylic acid scaffold (CAS 901313-95-9) offers a compelling starting point for several strategic reasons:

  • Structural Rigidity and Vectorial Control: The piperidine ring provides a conformationally constrained core, which reduces the entropic penalty upon binding to a target enzyme and presents substituents in well-defined spatial vectors.

  • Built-in Pharmacophoric Features: The scaffold inherently contains key features for molecular recognition:

    • An isobutyl group on the nitrogen, offering a defined hydrophobic moiety to probe corresponding pockets in an enzyme's active site.

    • A basic piperidine nitrogen , which can serve as a hydrogen bond acceptor or engage in ionic interactions.

    • A carboxylic acid group , a versatile functional handle that can act as a hydrogen bond donor/acceptor or form critical salt-bridge interactions.[4]

  • Synthetic Tractability: The carboxylic acid provides a reliable anchor point for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR) through the creation of amide or ester libraries.[5][6]

This guide will walk through a complete, four-stage process for utilizing this scaffold, from initial computational screening to iterative lead optimization.

Stage 1: In Silico Design and Virtual Screening

Before committing resources to chemical synthesis, computational methods are indispensable for prioritizing targets and virtual compounds.[7] Molecular docking predicts the preferred orientation and binding affinity of a ligand within an enzyme's active site, providing crucial insights to guide the design process.[8][9]

Workflow for Computational Ligand Design

G cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Obtain Target Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid PrepLig 3. Prepare Scaffold Library (Generate 3D conformers, minimize energy) Dock 5. Perform Molecular Docking (e.g., AutoDock, Glide) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Score, Pose, Interactions) Dock->Analyze End End Analyze->End Prioritized Candidates

Caption: A generalized workflow for computational molecular docking studies.[7]

Protocol 2.1: Molecular Docking of a Virtual Library

Objective: To predict the binding modes and affinities of a virtual library of 1-Isobutylpiperidine-4-carboxylic acid derivatives against a target enzyme.

Materials:

  • 3D structure of the target enzyme (e.g., from the Protein Data Bank).

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD).[7]

  • Software for ligand preparation (e.g., ChemDraw, MarvinSketch).

Methodology:

  • Protein Preparation: a. Load the enzyme's 3D structure file (PDB). b. Remove all water molecules and co-crystallized ligands. c. Add polar hydrogen atoms and assign appropriate atomic charges using the software's built-in force field.

    • Expert Insight: This step is critical for correctly modeling the hydrogen bonding network and electrostatic interactions within the active site.

  • Ligand Preparation: a. Draw the 1-Isobutylpiperidine-4-carboxylic acid scaffold and a focused set of virtual derivatives (e.g., 10-20 amides with varying R-groups). b. Convert the 2D structures to 3D and perform energy minimization to obtain stable, low-energy conformations.[7]

    • Rationale: Energy minimization ensures that the ligand conformation used for docking is sterically feasible and energetically favorable, leading to more realistic predictions.

  • Grid Generation: a. Identify the enzyme's active site, typically where the native ligand binds. b. Define a grid box that encompasses the entire active site. This box defines the search space for the docking algorithm.[7]

  • Docking Execution: a. Configure the docking parameters. For AutoDock, this includes setting the number of genetic algorithm runs (e.g., 100) and energy evaluations.[8] b. Run the docking simulation for each ligand in the virtual library against the prepared protein.

  • Results Analysis: a. Analyze the output to identify the best binding poses for each ligand based on the docking score (binding energy) and cluster size. b. Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with active site residues.[8] c. Prioritize derivatives that show favorable interactions and high predicted affinity for synthesis.

Stage 2: Chemical Synthesis and Library Development

Guided by the in silico analysis, the next stage involves the chemical synthesis of prioritized compounds. The carboxylic acid moiety of the scaffold is the ideal handle for creating a diverse library of amides, which allows for a systematic exploration of the chemical space around the core structure.

Synthetic Diversification Strategy

G cluster_synthesis Amide Coupling Reaction Scaffold 1-Isobutylpiperidine- 4-carboxylic acid (Starting Material) Reaction Amide Bond Formation Scaffold->Reaction Amine Diverse Primary/Secondary Amines (R-NH2) Amine->Reaction Coupling Coupling Reagents (e.g., EDC, HBTU) Coupling->Reaction Library Focused Library of Amide Derivatives Reaction->Library

Caption: Synthetic strategy for diversifying the core scaffold via amide coupling.

Protocol 3.1: Synthesis of Amide Derivatives via EDC Coupling

Objective: To synthesize a library of amide derivatives from 1-Isobutylpiperidine-4-carboxylic acid.

Materials:

  • 1-Isobutylpiperidine-4-carboxylic acid

  • A selection of primary and secondary amines (R1R2NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Methodology:

  • Reactant Preparation: a. In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-Isobutylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. b. Add the selected amine (1.1 eq) to the solution. c. Add DIPEA or Et3N (2.0-3.0 eq) to the mixture. This base acts as a scavenger for the HCl generated.

  • Coupling Reaction: a. Cool the mixture to 0 °C in an ice bath. b. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Expert Insight: Adding the coupling agent at 0 °C helps to control the reaction rate and minimize side reactions, improving the overall yield and purity of the desired amide. c. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Work-up and Purification: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Once complete, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography to yield the pure amide derivative.

  • Characterization: a. Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Stage 3: Biochemical Evaluation and Potency Determination

With a library of purified compounds in hand, the next critical step is to measure their biological activity. Enzyme inhibition assays are used to determine the potency of each compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2][10]

Protocol 4.1: General Spectrophotometric Enzyme Inhibition Assay

Objective: To determine the IC50 values for the synthesized library of inhibitors against the target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate (ideally a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized inhibitor compounds dissolved in DMSO (stock solutions)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Methodology:

  • Assay Preparation: a. Prepare serial dilutions of each inhibitor compound in the assay buffer, keeping the final DMSO concentration constant (typically ≤1% v/v) across all wells.

    • Trustworthiness: Maintaining a constant DMSO concentration is crucial as high concentrations of the solvent can inhibit enzyme activity and skew results.

  • Reaction Setup (in a 96-well plate): a. Add a fixed volume of the enzyme solution to each well. b. Add the serially diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true equilibrium state.

  • Initiate and Monitor the Reaction: a. Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells. For screening competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km).[2] b. Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode).

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. b. Normalize the velocities to the "no inhibitor" control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[2]

Data Presentation: Structure-Activity Relationship (SAR) Table

The results of the biochemical assays should be summarized in a clear, structured table to facilitate SAR analysis.

Compound IDR-Group Modification (from Carboxylic Acid)Docking Score (kcal/mol)IC50 (µM)
Scaffold -OH-6.5>100
DERIV-01 -NH-CH₂-Ph-8.225.3
DERIV-02 -NH-CH₂(4-Cl-Ph)-8.98.1
DERIV-03 -NH-CH₂(3,4-diCl-Ph)-9.51.2
DERIV-04 -NH-Cyclohexyl-7.155.8
DERIV-05 -N(CH₃)-CH₂-Ph-8.030.5

This table presents hypothetical data for illustrative purposes.

Stage 4: Iterative Design and Lead Optimization

Drug discovery is not a linear process but an iterative cycle of design, synthesis, and testing. The SAR data gathered in Stage 3 provides the crucial knowledge to begin this optimization loop.

The Iterative Optimization Cycle

G Design 1. In Silico Design (Hypothesize new modifications) Synth 2. Chemical Synthesis (Create 2nd generation compounds) Design->Synth Test 3. Biochemical Testing (Determine IC50 values) Synth->Test Analyze 4. SAR Analysis (Correlate structure with activity) Test->Analyze Analyze->Design Refine Hypothesis

Caption: The iterative cycle of lead optimization in drug discovery.

From the hypothetical data in the table above, an SAR analysis would yield the following insights:

  • Aromatic groups are preferred: Converting the carboxylic acid to a benzylamide (DERIV-01) significantly improves potency compared to the parent scaffold.[11]

  • Electron-withdrawing groups enhance activity: Adding chlorine atoms to the phenyl ring (DERIV-02 and DERIV-03) leads to a substantial increase in inhibitory activity, suggesting a key interaction with an electropositive region of the enzyme active site or a favorable conformational effect.

  • Hydrophobicity and shape are critical: The less-potent cyclohexyl derivative (DERIV-04) compared to the benzyl derivative (DERIV-01) indicates that a flat, aromatic system is likely optimal for binding.

  • Secondary amides may be superior: The N-methylated derivative (DERIV-05) is slightly less potent than its secondary amide counterpart (DERIV-01), suggesting the N-H proton may be acting as a hydrogen bond donor.[11]

Based on these findings, a second-generation library would be designed to further probe the phenyl binding pocket, exploring different halogen substitutions, or replacing the phenyl ring with other aromatic heterocycles. This cycle continues until a lead compound with the desired potency and drug-like properties is identified.[12]

Conclusion

The 1-Isobutylpiperidine-4-carboxylic acid scaffold represents a robust and synthetically accessible starting point for the design of novel enzyme ligands. By following an integrated and iterative workflow that combines predictive in silico modeling, strategic chemical synthesis, and quantitative biochemical evaluation, research teams can efficiently navigate the complex process of drug discovery. The protocols and strategies outlined in this application note provide a comprehensive framework for transforming this promising scaffold into potent and selective lead compounds for a wide range of enzymatic targets.

References

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Sources

Application Notes and Protocols for In Vitro Experimental Design with 1-Isobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Piperidine Analogs

1-Isobutylpiperidine-4-carboxylic acid represents a chemical scaffold with significant potential in central nervous system (CNS) drug discovery. The piperidine moiety is a well-established constituent of numerous CNS-active pharmaceuticals, and the isobutyl group can enhance lipophilicity, a key factor in blood-brain barrier penetration. However, the specific biological target of this particular analog is not yet defined. This guide, therefore, provides a comprehensive framework for the in vitro characterization of 1-Isobutylpiperidine-4-carboxylic acid and similar novel chemical entities.

This document eschews a rigid template in favor of a logical, tiered experimental approach. We begin with fundamental physicochemical characterization to ensure the compound's suitability for biological assays. Subsequently, a broad-based screening strategy is proposed to identify potential biological targets, followed by detailed protocols for secondary and tertiary assays to confirm and elucidate the mechanism of action. The protocols herein are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure scientific rigor.

Part 1: Foundational Physicochemical Characterization

Before embarking on complex cellular assays, it is imperative to understand the fundamental properties of 1-Isobutylpiperidine-4-carboxylic acid. These characteristics will inform dose-response study design and aid in the interpretation of biological data.

Aqueous Solubility Assessment

A compound's solubility is a critical determinant of its utility in in vitro assays and its potential for oral bioavailability. We will determine both kinetic and thermodynamic solubility.

Table 1: Physicochemical Properties of 1-Isobutylpiperidine-4-carboxylic acid

ParameterAssay TypeMethodAnticipated Outcome
Kinetic Solubility High-ThroughputNephelometry or Direct UVMeasurement of solubility from a DMSO stock solution, mimicking screening conditions.
Thermodynamic Solubility Shake-FlaskHPLC-UV/LC-MSEquilibrium solubility of the solid compound, relevant for formulation.
Lipophilicity (LogD) Shake-FlaskLC-MS/MSDistribution between octanol and buffer at physiological pH, indicating membrane permeability.
Chemical Stability Incubation & LC-MS/MSICH GuidelinesStability in buffer and assay media over time, ensuring compound integrity during experiments.

Protocol 1: Kinetic and Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, which can be adapted for both kinetic and thermodynamic measurements.[1][2][3][4]

Materials:

  • 1-Isobutylpiperidine-4-carboxylic acid (solid powder and 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Kinetic Solubility:

    • Add 5 µL of 10 mM DMSO stock to a microcentrifuge tube.

    • Add 495 µL of PBS to achieve a final concentration of 100 µM.

    • Shake vigorously for 2 hours at room temperature.[1]

    • Centrifuge at 14,000 rpm for 15 minutes to pellet any precipitate.

    • Carefully collect the supernatant and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Thermodynamic Solubility:

    • Add an excess of solid 1-Isobutylpiperidine-4-carboxylic acid to a microcentrifuge tube.

    • Add 1 mL of PBS.

    • Shake at room temperature for 24 hours to reach equilibrium.[1]

    • Centrifuge at 14,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm filter.

    • Analyze the concentration of the filtrate by HPLC-UV or LC-MS/MS.

Lipophilicity: LogD Measurement

LogD (the distribution coefficient at a specific pH) is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds.[5]

Protocol 2: Shake-Flask LogD Determination at pH 7.4

This method directly measures the partitioning of the compound between an aqueous and an organic phase.[5][6][7]

Materials:

  • 1-Isobutylpiperidine-4-carboxylic acid (10 mM stock in DMSO)

  • 1-Octanol (pre-saturated with PBS)

  • PBS, pH 7.4 (pre-saturated with 1-octanol)

  • Glass vials

  • Vortex mixer and rotator

  • LC-MS/MS system

Procedure:

  • Add 1 mL of pre-saturated 1-octanol and 1 mL of pre-saturated PBS to a glass vial.[6]

  • Add 10 µL of the 10 mM DMSO stock solution.

  • Cap the vial and vortex vigorously for 1 minute.

  • Place on a rotator for 1 hour at room temperature.[6]

  • Centrifuge briefly to separate the layers.

  • Carefully sample from both the upper (octanol) and lower (aqueous) phases.

  • Analyze the concentration in each phase by LC-MS/MS.

  • Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

Part 2: Tier 1 - Broad Target Screening

Given the novelty of the compound, an initial broad screening against common CNS targets is a logical first step to identify potential biological activity. This can be efficiently performed through collaborations with contract research organizations (CROs) that offer panel screening services.

Workflow for Primary Screening

GABAA_Pathway GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to orthosteric site Compound 1-Isobutylpiperidine- 4-carboxylic acid Compound->Receptor Binds to allosteric site IonChannel Cl- Channel Receptor->IonChannel Opens Membrane Neuronal Membrane IonChannel->Membrane Cl- influx leads to hyperpolarization

Caption: Allosteric modulation of the GABA-A receptor.

Protocol 4: FLIPR Membrane Potential Assay for GABA-A Receptor Modulators

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2). [8]* Black-walled, clear-bottom 96- or 384-well plates, coated with poly-D-lysine.

  • FLIPR Membrane Potential Assay Kit. [9]* GABA (agonist) and a known modulator (e.g., diazepam) as positive controls.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the GABA-A expressing HEK293 cells into the microplates and incubate overnight. [9]2. Dye Loading: Prepare the FLIPR dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium and add an equal volume of the loading buffer. Incubate for 30-60 minutes at 37°C. [9]3. Compound Preparation: Prepare a dilution plate containing 1-Isobutylpiperidine-4-carboxylic acid at various concentrations. Also, prepare plates with GABA (for agonist testing) and a combination of a low concentration of GABA (e.g., EC20) and the test compound (for modulator testing).

  • FLIPR Assay:

    • Place the cell plate and compound plates into the FLIPR instrument.

    • Initiate the reading, establishing a baseline fluorescence for ~20 seconds.

    • The instrument will then add the test compound, and the fluorescence will be monitored for 2-3 minutes to detect any direct effects.

    • Next, the instrument will add GABA, and the fluorescence will be monitored for another 2-3 minutes to assess modulation of the GABA response.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the compound and/or GABA.

    • Plot dose-response curves to determine EC50 (for agonists) or the potentiation/inhibition of the GABA response.

Monoamine Transporter Uptake Inhibition

If the primary screen suggests activity at DAT, NET, or SERT, a neurotransmitter uptake assay is the standard secondary screen.

Protocol 5: Fluorescent Substrate-Based Transporter Uptake Assay

This non-radioactive assay is amenable to high-throughput screening. [10][11][12][13][14] Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Black-walled, clear-bottom 96-well plates.

  • Neurotransmitter Transporter Uptake Assay Kit (contains a fluorescent substrate and a masking dye). [10]* Known inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) as positive controls.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to attach overnight. [10]2. Compound Incubation: Remove the culture medium and add assay buffer containing various concentrations of 1-Isobutylpiperidine-4-carboxylic acid or control inhibitors. Incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the fluorescent substrate/masking dye solution to all wells.

  • Detection: Immediately begin reading the fluorescence intensity over time (kinetic mode) or at a fixed endpoint (e.g., 30 minutes) using a bottom-read fluorescence plate reader. [11]5. Data Analysis:

    • Subtract the background fluorescence from non-transfected cells.

    • Calculate the rate of uptake (in kinetic mode) or the total fluorescence at the endpoint.

    • Plot the percent inhibition versus compound concentration and fit the data to determine the IC50 value.

Voltage-Gated Calcium Channel Activity

Activity at voltage-gated calcium channels (VGCCs) can be assessed by measuring changes in intracellular calcium concentration. [15] Protocol 6: Calcium Imaging Assay for VGCCs

This assay uses a calcium-sensitive fluorescent dye to monitor channel activity. [16][17][18][19] Materials:

  • A suitable cell line endogenously expressing or overexpressing the VGCC subtype of interest (e.g., SH-SY5Y or HEK293).

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • A depolarizing agent (e.g., KCl).

  • A known VGCC blocker (e.g., nifedipine for L-type channels) as a positive control.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed cells in 96-well plates and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127. Remove the culture medium, add the loading buffer, and incubate for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then add buffer containing various concentrations of 1-Isobutylpiperidine-4-carboxylic acid or a control blocker. Incubate for 10-20 minutes.

  • Calcium Influx Measurement:

    • Place the plate in the fluorescence reader and establish a baseline reading.

    • Inject a high-concentration KCl solution to depolarize the cells and open the VGCCs.

    • Monitor the resulting increase in fluorescence.

  • Data Analysis:

    • Measure the peak fluorescence response after KCl addition.

    • Plot the percent inhibition of the KCl-induced response versus compound concentration to determine the IC50 value.

Part 4: Data Interpretation and Troubleshooting

Data Interpretation:

  • EC50/IC50 Values: These values represent the potency of the compound. Lower values indicate higher potency.

  • Emax: This represents the maximum effect (efficacy) of the compound.

  • Hill Slope: A Hill slope of ~1 suggests a 1:1 binding interaction. Slopes greater or less than 1 may indicate cooperativity or complex binding mechanisms.

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, edge effects, pipetting errors.Use an automated dispenser for cell seeding, avoid using the outer wells of the plate, use calibrated pipettes.
Low Signal-to-Background Ratio Low receptor/channel expression, dye quenching by the compound, incorrect assay buffer.Validate cell line expression, check for compound autofluorescence, optimize buffer components (e.g., ion concentrations).
Inconsistent Dose-Response Curves Compound precipitation at high concentrations, compound instability.Check solubility limits, perform stability assays in the assay buffer, prepare fresh compound dilutions.
No Compound Activity Compound is inactive at the target, incorrect target expressed, assay conditions are not optimal.Confirm target expression (e.g., by Western blot or qPCR), optimize assay parameters (e.g., incubation times, agonist concentrations).

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Troubleshooting & Optimization

Technical Support Center: Purifying Zwitterionic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges in the purification of zwitterionic piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. Zwitterionic piperidines, containing both a basic nitrogen atom and an acidic functional group, exist as internally charged species, leading to complex behaviors in solubility, chromatography, and crystallization. This resource provides in-depth, experience-driven answers and troubleshooting strategies to help you navigate these complexities and achieve your purification goals.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding the behavior of zwitterionic piperidines and for making informed decisions during method development.

Q1: What exactly makes a piperidine compound zwitterionic?

A zwitterionic piperidine is a molecule that contains both a basic functional group and an acidic functional group. The piperidine ring itself provides the basic nitrogen (a secondary or tertiary amine), which has a pKa typically around 11. For the molecule to be zwitterionic, it must also possess an acidic group, such as a carboxylic acid, sulfonic acid, or phosphonic acid.

At a specific pH, known as the isoelectric point (pI), the acidic group loses a proton (becoming negatively charged) and the basic piperidine nitrogen gains a proton (becoming positively charged). The result is a molecule with both a positive and a negative charge, but a net neutral overall charge. This dual-charge nature is the primary driver of the unique purification challenges these compounds present.[1][2]

Q2: How does pH dramatically alter the properties of my compound?

The pH of the solution is the single most critical factor controlling the physical properties of a zwitterionic piperidine. By altering the pH, you directly control the protonation state of the acidic and basic centers, which in turn dictates the molecule's overall charge, polarity, solubility, and chromatographic retention.

  • At Low pH (pH < pKa of acid): The acidic group is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). The molecule behaves as a cation .

  • At the Isoelectric Point (pI): The acidic group is deprotonated (negative charge), and the piperidine nitrogen is protonated (positive charge). The molecule is a zwitterion with a net zero charge but is extremely polar.

  • At High pH (pH > pKa of amine): The acidic group is deprotonated (negative charge), and the piperidine nitrogen is deprotonated (neutral). The molecule behaves as an anion .

This pH-dependent behavior is why standard purification protocols often fail and why precise pH control is paramount for success.[3]

G cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 12) cation Cationic Form (Net Positive Charge) -COOH, -NH2+R zwitterion Zwitterionic Form (Net Zero Charge) -COO^-, -NH2+R cation->zwitterion  Increase pH   anion Anionic Form (Net Negative Charge) -COO^-, -NHR zwitterion->anion  Increase pH  

Caption: pH-dependent charge states of a zwitterionic piperidine.

Q3: Why is my compound poorly retained on a standard C18 reversed-phase column?

This is one of the most common frustrations. Zwitterionic compounds, especially at or near their pI, are highly polar. Standard reversed-phase (RP) chromatography, like with a C18 column, separates molecules based on hydrophobicity.[4] Highly polar compounds have very little affinity for the nonpolar C18 stationary phase and prefer to stay in the polar mobile phase.[5] Consequently, they travel through the column with the solvent front and elute in or near the void volume, resulting in poor or no separation from other polar impurities or salts.[6]

Troubleshooting Guide: Chromatographic Purification

This section provides direct answers and protocols for specific experimental problems encountered during the chromatographic purification of zwitterionic piperidines.

Q4: My compound elutes in the void on my C18 column. What are my options?

When you see no retention on a C18 column, you need to switch to a chromatographic mode that leverages the polarity and/or charge of your molecule.

Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed for the separation of polar compounds and is often the best first choice for zwitterions.[7] The stationary phases are polar (e.g., bare silica, or phases with bonded amide, diol, or zwitterionic ligands), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[8] Retention occurs via partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.

Solution 2: Employ Mixed-Mode Chromatography (MMC). MMC columns have stationary phases that offer multiple interaction mechanisms, commonly combining reversed-phase and ion-exchange properties.[9][10] This is ideal for zwitterions, as the column can interact with both the piperidine scaffold (via hydrophobic interactions) and the charged functional groups (via electrostatic interactions).[11] By adjusting the mobile phase pH and ionic strength, you can finely tune the retention and selectivity.[9]

Solution 3: Use Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the main mobile phase, often with a polar organic modifier like methanol.[12] It is an orthogonal technique to liquid chromatography and can offer unique selectivity for polar and chiral zwitterionic compounds.[13][14] The low viscosity of the mobile phase allows for faster separations.[12]

Table 1: Comparison of Primary Chromatographic Techniques
TechniquePrimary MechanismProsConsTypical Mobile Phase
HILIC Hydrophilic Partitioning & Electrostatic InteractionsExcellent retention for polar compounds; MS-compatible volatile buffers.[5][8]Sensitive to water content; potential for long equilibration times.High % Acetonitrile (>70%) with aqueous buffer (e.g., Ammonium Formate).[8]
Mixed-Mode (MMC) Hydrophobic & Ion-ExchangeHighly tunable selectivity; can retain compounds across a wide polarity range.[4][10]Method development can be more complex; mechanism can be hard to predict.Acetonitrile/Water with buffers (e.g., Acetate, Phosphate) to control pH and ionic strength.[9]
Ion-Exchange (IEX) Electrostatic InteractionHigh capacity and selectivity for charged molecules.[15]Requires non-volatile salt gradients (not ideal for MS); compound must be charged.Aqueous buffers with a salt gradient (e.g., NaCl, KCl).[3][15]
Reversed-Phase (RP) Hydrophobic InteractionGenerally poor retention for zwitterions.[6]Can work at extreme pH or with ion-pairing agents, but often suboptimal.Acetonitrile/Water, often with additives like TFA or NH4OH.[16][17]
Q5: I'm seeing severe peak tailing in my chromatogram. How can I improve the peak shape?

Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase. For a zwitterionic piperidine, the most common culprit is the interaction of the protonated (cationic) piperidine nitrogen with acidic, deprotonated silanol groups present on the surface of silica-based columns.[17]

Solution 1: Adjust Mobile Phase pH.

  • For Cationic Analytes (Low pH): Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to saturate the active silanol sites. Alternatively, operate at a very low pH (e.g., with 0.1% trifluoroacetic acid, TFA) to suppress the ionization of the silanol groups.

  • For Anionic Analytes (High pH): Use a high pH-tolerant column and a basic mobile phase (e.g., with 0.1% ammonium hydroxide) to ensure the silanols are deprotonated and the analyte is anionic, leading to electrostatic repulsion that can improve peak shape.

Solution 2: Increase Buffer/Salt Concentration. Increasing the ionic strength of the mobile phase (e.g., from 10 mM to 50 mM ammonium formate) can help shield the ionic interactions between your analyte and the stationary phase, reducing tailing and improving peak symmetry.[18] This is particularly effective in HILIC and MMC.

Solution 3: Use a Zwitterionic Stationary Phase. Columns with zwitterionic functional groups (like ZIC-HILIC phases) have both positive and negative charges.[8][19] This balanced surface chemistry can minimize strong, one-sided ionic interactions with the analyte, leading to more symmetrical peaks.[18]

Table 2: Common Mobile Phase Additives and Their Functions
AdditiveTypical ConcentrationPurposeChromatographic Mode
Formic Acid / Acetic Acid 0.05 - 0.2%Provides acidic pH (2-4); protonates basic analytes. Good for MS.RP, HILIC, MMC
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent; provides low pH; can suppress MS signal.RP
Ammonium Formate / Acetate 10 - 100 mMpH buffer (pH 3-5 or 6-8); provides ionic strength. Excellent for MS.[8]HILIC, MMC
Ammonium Hydroxide / Bicarbonate 0.05 - 0.2%Provides basic pH (8-10). Good for MS.RP (high pH stable column), HILIC
Triethylamine (TEA) 0.1 - 0.5%Competing base; masks active silanol sites to reduce peak tailing of bases.[20]RP
Q6: My compound has very poor solubility. How can I prepare it for purification?

Poor solubility is common for zwitterions because their strong intermolecular electrostatic and hydrogen-bonding interactions can create a very stable crystal lattice. Solubility is typically lowest at the isoelectric point (pI).[21]

Solution 1: pH Adjustment. The most effective way to increase solubility is to adjust the pH of the solvent away from the pI.

  • To create the cationic salt: Add a small amount of a dilute acid (e.g., HCl, formic acid) to dissolve the compound in an aqueous or polar protic solvent.

  • To create the anionic salt: Add a small amount of a dilute base (e.g., NH4OH, NaOH) to dissolve the compound. Caution: Ensure your compound is stable at the chosen pH before proceeding.

Solution 2: Use Polar Aprotic Solvents. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often effective at dissolving zwitterions for loading onto a column.[22] However, they are strong solvents and may need to be diluted to avoid injection solvent effects that can distort peak shape.

Solution 3: Use a Co-solvent System. For compounds that are not soluble in pure water or pure organic solvent, a mixture can be effective. For example, a mixture of water/methanol or water/acetonitrile with pH adjustment can be a good starting point.[22]

Experimental Protocol & Workflow

Workflow: Selecting a Purification Strategy

This decision tree provides a logical path for choosing the right purification strategy for your zwitterionic piperidine compound.

Caption: Decision workflow for purifying zwitterionic piperidines.

Protocol: HILIC Method Development Screening

This protocol outlines a basic screening procedure to find a good starting point for purifying a zwitterionic piperidine using HILIC.

  • Column Selection:

    • Choose at least two HILIC columns with different selectivities. A good starting pair is a zwitterionic phase (e.g., ZIC-HILIC) and an amide phase.

  • Sample Preparation:

    • Dissolve the compound at ~1 mg/mL in a solvent that mimics the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape. If solubility is an issue, use the minimum amount of DMSO or pH-adjusted aqueous solution required for dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A1 (Acidic): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase A2 (Neutral): 10 mM Ammonium Acetate in Water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

  • Screening Runs:

    • Perform four analytical runs, one for each combination of column and mobile phase A.

    • Injection Volume: 2-5 µL.

    • Flow Rate: 0.4 mL/min (for a 2.1 mm ID column).

    • Column Temperature: 30 °C.

    • Gradient:

      • Start at 95% B.

      • Linear gradient to 50% B over 10 minutes.

      • Hold at 50% B for 2 minutes.

      • Return to 95% B over 1 minute.

      • Equilibrate at 95% B for 5-7 minutes.

  • Evaluation:

    • Analyze the four chromatograms. Look for the conditions that provide the best retention, peak shape, and resolution from impurities. The results will indicate which column chemistry and pH range are most promising for further optimization.[18]

References

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013). Technology Networks. [Link]

  • Consequences of transition from liquid chromatography to supercritical fluid chromatography on the overall performance of a chiral zwitterionic ion-exchanger. PubMed. [Link]

  • Zwitterion Chromatography – ZIC. The Nest Group. [Link]

  • Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. PubMed. [Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC. [Link]

  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. PubMed. [Link]

  • Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Waters Corporation. [Link]

  • Ion exchange in supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS): Application for polar and ionic drugs and metabolites in forensic and anti-doping analysis. PubMed. [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. [Link]

  • Why can zwitterions be difficult detect by HPLC-MS?. Chemistry Stack Exchange. [Link]

  • Any tips for purification of two zwitterionic compounds?. Reddit. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Separation of zwitter ionic drug molecule. Chromatography Forum. [Link]

  • How to desalt zwitterions?. ResearchGate. [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC. [Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PMC. [Link]

  • Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • Isolation/purification of zwitterionic phospholipid. Reddit. [Link]

  • Piperidine. Solubility of Things. [Link]

  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. PubMed. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • What is the behavior of a Zwitterion during ion exchange chromatography?. Biology Stack Exchange. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. ResearchGate. [Link]

  • Zwitterionic ion chromatography using a dynamically coated column and mobile phase recycling. PubMed. [Link]

  • Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal. [Link]

  • 3.4: Supercritical Fluid Chromatography. Chemistry LibreTexts. [Link]

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Technical Support Center: Considerations for Large-Scale Synthesis of 1-Isobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 1-Isobutylpiperidine-4-carboxylic acid. Moving from bench-scale synthesis to pilot or manufacturing scale introduces unique challenges related to reaction kinetics, thermodynamics, purification, and impurity control. This document is structured as a dynamic support center, addressing common problems through a detailed troubleshooting guide and a series of frequently asked questions.

Section 1: Overview of the Primary Synthetic Strategy

The most industrially viable and scalable approach for synthesizing 1-Isobutylpiperidine-4-carboxylic acid involves the direct N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is favored for its atom economy and straightforward execution. The core transformation is the reaction of the secondary amine on the piperidine ring with an isobutylating agent, such as isobutyl bromide, in the presence of a base.

Core Reaction Pathway

Synthetic_Workflow SM Piperidine-4-carboxylic Acid (Isonipecotic Acid) Reaction N-Alkylation Reaction SM->Reaction RA Isobutyl Bromide + Base (e.g., K2CO3) RA->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & pH Adjustment Reaction->Workup Crude Product Purification Crystallization / Recrystallization Workup->Purification Precipitated Solid Product 1-Isobutylpiperidine-4-carboxylic Acid Purification->Product Final Product Troubleshooting_Yield Start Low Yield / Stalled Reaction CheckMixing Is agitation sufficient for a homogenous slurry? Start->CheckMixing CheckBase Is the base strong/soluble enough? (e.g., K2CO3 vs NaHCO3) Start->CheckBase CheckTemp Is the temperature optimal? (e.g., 60-80 °C) Start->CheckTemp CheckStoich Is there an excess of alkylating agent? Start->CheckStoich If polar impurity is present Sol_Mixing Increase stirring speed / Improve impeller design CheckMixing->Sol_Mixing No Sol_Base Switch to a more effective base (e.g., K2CO3) CheckBase->Sol_Base No Sol_Temp Optimize temperature profile CheckTemp->Sol_Temp No Sol_Stoich Use 1.05-1.1 eq. of Isobutyl Bromide Implement controlled addition CheckStoich->Sol_Stoich Yes

Caption: Decision tree for troubleshooting low reaction yield.

Q3: The final product is difficult to isolate. The precipitation is inconsistent, and the material is sticky or oily. How can I achieve a clean, crystalline solid?

A3: The zwitterionic nature of amino acids like this one makes their purification by crystallization highly dependent on pH.

  • Causality & Explanation: The product has both a basic amine (pKa ~10-11) and an acidic carboxylic acid (pKa ~2-3). At its isoelectric point (pI), the molecule has a net-zero charge, minimizing its solubility in water and promoting precipitation. If the pH is too high or too low, the molecule will exist as a soluble salt.

  • Best Practices for Crystallization:

    • Determine the Isoelectric Point (pI): While the exact pI can be determined experimentally, it typically lies between the pKa values. For this molecule, a pH range of 5-7 is a good starting point for precipitation.

    • Controlled pH Adjustment: After the reaction workup (e.g., quenching and extraction), the aqueous layer containing the product salt should be cooled (0-10 °C). Slowly add an acid (e.g., 1M HCl) or base (e.g., 1M NaOH) with vigorous stirring to adjust the pH to the target pI. [1][2]A slow addition rate is crucial for the growth of larger, more easily filterable crystals.

    • Anti-Solvent Addition: In some cases, after pH adjustment, adding a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol or acetone) can induce or improve precipitation.

    • Aging: Allow the slurry to stir at a low temperature for several hours ("aging") before filtration. This allows for crystal growth and can break up oily agglomerates.

    • Washing: Wash the filtered solid with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like heptane or MTBE to remove organic impurities. [1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective and scalable starting material?

A1: For large-scale synthesis, piperidine-4-carboxylic acid (isonipecotic acid) is the most direct and cost-effective starting material. [3][4]While routes starting from protected intermediates like 1-Boc-piperidine-4-carboxylic acid are common in medicinal chemistry to avoid side reactions, they add extra deprotection and protection steps, increasing cost and process mass intensity, which is undesirable for large-scale production. [5][6] Q2: Are there any viable alternative synthetic routes?

A2: An alternative, though more complex, route involves starting from 1-benzyl-4-piperidone. This can undergo a Strecker-type reaction followed by hydrolysis to yield an N-benzyl piperidine carboxylic acid intermediate. [7][8]The benzyl group can then be removed via catalytic hydrogenation, followed by N-alkylation with isobutyl bromide. This multi-step process is generally less efficient and more costly for this specific target molecule compared to direct alkylation of isonipecotic acid.

Q3: What analytical methods are crucial for process control and final product release?

A3: A robust analytical package is essential for ensuring process consistency and product quality.

  • In-Process Control (IPC):

    • HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress. A reverse-phase method can track the consumption of starting material and the formation of the product and any major impurities.

  • Final Product Release Testing:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identity.

    • LC-MS: To confirm the molecular weight and identify any minor impurities.

    • Purity by HPLC: To quantify the purity of the final product, typically aiming for >98%.

    • Melting Point: A sharp melting point range is a good indicator of purity.

    • Residual Solvents by GC-HS: To ensure that levels of residual process solvents are below ICH (International Council for Harmonisation) limits.

Section 4: Scalable Experimental Protocol

This protocol outlines a baseline procedure for a multi-gram scale synthesis, which can be adapted for pilot-scale production.

Step 1: N-Alkylation

  • Charge a suitable reactor with piperidine-4-carboxylic acid (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile to a concentration of ~0.5 M.

  • Begin vigorous stirring to create a fine suspension.

  • Heat the mixture to 70-75 °C.

  • Slowly add isobutyl bromide (1.1 eq.) to the mixture over 1-2 hours, maintaining the internal temperature below 80 °C.

  • Stir the reaction mixture at 70-75 °C for 12-18 hours. Monitor the reaction progress by HPLC until <2% of the starting material remains.

Step 2: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in deionized water.

  • Cool the aqueous solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add 3M HCl to adjust the pH to ~6.0. A white precipitate should form.

  • Continue stirring the slurry at 0-5 °C for at least 2 hours to maximize precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake sequentially with cold deionized water (2x volumes) and then cold acetone (1x volume).

  • Dry the product under vacuum at 50 °C to a constant weight.

Section 5: Data Summary Table
ParameterRecommended ValueJustification / Notes
Starting Material Piperidine-4-carboxylic acidMost direct and cost-effective precursor.
Alkylating Agent Isobutyl BromideStandard, commercially available reagent.
Base Potassium Carbonate (K₂CO₃)Effective, inexpensive, and moderately soluble.
Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Reagent Stoichiometry 1.0 : 1.1 : 2.5 (Acid : Bromide : Base)Slight excess of bromide drives reaction; excess base neutralizes HBr byproduct.
Reaction Temperature 70-75 °CBalances reaction rate against the risk of over-alkylation.
Isolation pH ~6.0Approximates the isoelectric point for minimum solubility and maximum yield.
Typical Yield 75-85%Dependent on precise control of reaction and workup conditions.
References
  • Marton, J., et al. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(1), 935-954. [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 215. [Link]

  • Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.
  • American Elements. 1-Isobutylpiperidine-4-carboxylic Acid. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • Google Patents. (2012). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. CN102442937B.
  • Acta Crystallographica Section E. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642. [Link]

  • Kavala, V., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3242. [Link]

  • Isaković, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. [Link]

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Troubleshooting ester hydrolysis to carboxylic acid in piperidine series

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ester Hydrolysis to Carboxylic Acid in the Piperidine Series Ticket ID: PIP-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Piperidine Paradox"

Welcome to the technical guide for piperidine ester hydrolysis. This transformation presents a unique "Piperidine Paradox": while the ester hydrolysis itself is chemically trivial, the isolation of the product is frequently the bottleneck.

Why is this difficult?

  • Zwitterion Formation: Unprotected piperidine carboxylic acids exist as zwitterions (internal salts) at neutral pH. They are highly water-soluble and insoluble in organic solvents, making standard liquid-liquid extraction (LLE) impossible.

  • Steric Hindrance: Substituents at the C2 position (ortho to nitrogen) impose significant steric drag, often stalling standard saponification.

  • Epimerization: Chiral centers at the

    
    -position (C2 or C3) are prone to racemization under the basic conditions required for hydrolysis.
    

This guide provides modular troubleshooting for these specific failure modes.

Module 1: Reaction Stalling (Kinetics & Sterics)

User Symptom: “I’ve refluxed my ethyl nipecotate derivative with 2N NaOH for 24 hours, but TLC shows 50% starting material remaining.”

Root Cause Analysis: In the piperidine series, steric hindrance is the primary kinetic barrier. The nitrogen lone pair and N-substituents can block the trajectory of the incoming nucleophile (hydroxide), particularly for esters at the C2 position (pipecolic acid derivatives).

Troubleshooting Protocol: Switch from aqueous hydroxide (thermodynamic control) to anhydrous nucleophilic cleavage using Potassium Trimethylsilanolate (TMSOK). This reagent acts as a lipophilic source of hydroxide (upon workup) or silanolate, capable of attacking hindered esters in organic solvents like THF or Toluene.

Protocol: Anhydrous Hydrolysis with TMSOK

Applicability: Hindered C2-esters, hydrophobic esters, or water-sensitive substrates.

  • Dissolution: Dissolve the ester (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add solid TMSOK (Potassium trimethylsilanolate, CAS: 10519-96-7) (1.5 – 2.0 equiv).

  • Reaction: Stir at Room Temperature (RT).

    • Note: If a precipitate forms, this is likely the potassium carboxylate salt. This drives the equilibrium forward.

  • Monitoring: Monitor by TLC/LCMS. Most reactions complete within 1-4 hours.

  • Quench:

    • Method A (If N-protected): Dilute with

      
      , wash with 1N HCl (careful of Boc stability) or Citric Acid (10% aq).
      
    • Method B (If N-unsubstituted): See Module 2 (Zwitterion Isolation).

Decision Tree: Selecting the Hydrolysis Agent

HydrolysisLogic Start Start: Select Reagent CheckPos Is Ester at C2 (Hindered)? Start->CheckPos CheckSens Base Sensitive Groups? CheckPos->CheckSens No (C3/C4) TMSOK Anhydrous: TMSOK / THF CheckPos->TMSOK Yes (C2) Standard Standard: LiOH / THF / H2O CheckSens->Standard No (Stable) Acidic Acidic: 6N HCl (Reflux) CheckSens->Acidic Yes (Fmoc present) Standard->TMSOK If reaction stalls > 12h

Figure 1: Decision logic for selecting hydrolysis conditions based on steric and chemoselective requirements.

Module 2: The Isolation Nightmare (Zwitterions)

User Symptom: “The reaction worked, but after acidifying to pH 2 and extracting with DCM, the organic layer is empty. Where is my product?”

Root Cause Analysis: If your piperidine nitrogen is not protected (e.g., no Boc/Cbz), the product is an amino acid.

  • At pH 1-2: The molecule is cationic (

    
    ). Soluble in water.[1]
    
  • At pH 12: The molecule is anionic (

    
    ). Soluble in water.[1]
    
  • At pI (Isoelectric Point, ~pH 6-7): The molecule is zwitterionic (

    
    ). Net charge is zero, but the high polarity of the charged termini makes it insoluble in DCM or EtOAc .
    

Troubleshooting Protocol: The "Salt-Free" Isolation Do not attempt standard extraction. Use Ion Exchange Chromatography.

Protocol: Dowex 50W (Strong Cation Exchange) Isolation

Applicability: Highly water-soluble piperidine amino acids.

  • Preparation: Load the crude aqueous hydrolysis mixture (alkaline) onto a column of Dowex 50WX8 (H+ form).

    • Mechanism:[2] The resin captures the amino acid (protonating the amine) and captures Na+/Li+ cations. The carboxylate anions flow through initially or bind loosely.

  • Wash: Flush the column with distilled water until the eluent is neutral.

    • Result: This removes inorganic anions (Cl-, OH-) and non-basic impurities.

  • Elution: Elute with 1M to 2M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[2] Ammonia deprotonates the resin, releasing the piperidine amino acid as the free base/ammonium salt.

  • Finish: Concentrate the ammoniacal fractions in vacuo.

    • Result: Excess ammonia and water evaporate, leaving the pure zwitterionic amino acid as a white solid.

Comparison of Workup Methods

MethodTarget SubstrateProsCons
Acidify & Extract N-Protected (Boc/Cbz)Fast, standard.Fails completely for free amines.
Dowex 50W Free Amine (Zwitterion)Removes all inorganic salts. High yield.Slow; requires column setup.
Lyophilization Free Amine (Zwitterion)100% recovery.Retains inorganic salts (LiCl/NaCl).
Isoelectric Precip. Hydrophobic ZwitterionsSimple filtration.Only works if pI form is water-insoluble.
Module 3: Stereochemical Integrity (Epimerization)

User Symptom: “I started with (S)-ethyl nipecotate, but the optical rotation of the acid is 0. I’ve racemized my product.”

Root Cause Analysis: Piperidine esters with


-chiral centers (C2 or C3) are prone to deprotonation by hydroxide bases, forming an enolate intermediate which destroys stereochemistry. This is exacerbated by the thermodynamic stability of the planar enolate in the ring system.

Troubleshooting Protocol:

  • Lower Temperature: Run the hydrolysis at 0°C.

  • Change Base: Use LiOH instead of NaOH/KOH. The lithium cation coordinates tightly to the carbonyl oxygen, slightly stabilizing the tetrahedral intermediate over the enolate transition state.

  • Use Trimethyltin Hydroxide (Specialist Method):

    • Warning: Organotin compounds are toxic. Use only if TMSOK fails.

    • Mechanism:[2][3] Nicolaou et al. demonstrated that

      
       hydrolyzes esters at neutral pH via a coordination mechanism that avoids enolate formation, preserving 
      
      
      
      -chirality [1].
Pathway: Racemization vs. Hydrolysis [3][4]

Racemization Substrate Chiral Ester (S-Isomer) PathA Path A: Direct Attack (Hydrolysis) Substrate->PathA LiOH, 0°C PathB Path B: Alpha-Deprotonation (Enolization) Substrate->PathB NaOH, Heat Base Base (OH-) Product (S)-Acid (Desired) PathA->Product Racemate Racemic Acid (Ruined) PathB->Racemate

Figure 2: Competing pathways. Path B (Enolization) is favored by heat and strong bases with poor counter-ion coordination.

Module 4: Protecting Group Compatibility

User Symptom: “I used 6N HCl to hydrolyze the ester, but I lost my Boc group.”

Compatibility Matrix: Use this table to select the correct reagent based on the N-protecting group present.

Protecting GroupCompatible Hydrolysis ReagentsIncompatible ReagentsNotes
Boc (tert-butyl carbamate)LiOH, NaOH, TMSOKHCl, TFA,

Acid labile. Keep pH > 4 during workup.
Fmoc (Fluorenylmethoxycarbonyl)Acidic Hydrolysis (HCl/Dioxane), TMSOKLiOH, NaOH, PiperidineBase labile. Fmoc is cleaved by the very base used for saponification.
Cbz/Z (Benzyl carbamate)LiOH, NaOH, HClHydrogenolysis (

)
Generally stable to both acid and base hydrolysis conditions.
Benzyl (Bn)LiOH, NaOH, HClHydrogenolysisVery robust.

Special Case: Fmoc-Piperidine Esters You cannot use standard base hydrolysis.

  • Solution: Use Acidic Hydrolysis .

  • Protocol: Dissolve ester in 1,4-Dioxane. Add 6N HCl. Heat to 60°C. Monitor closely. The Fmoc group is stable to acid, but the ester will cleave.

References
  • Nicolaou, K. C. , et al. (2005).[5][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[5] [5]

  • Laganis, E. D. , & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 and HO-." Tetrahedron Letters, 25(51), 5831-5834.

  • Grob, C. A., et al. (1955). "Die Synthese von 4-Piperidin-carbonsäure (Isonipecotinsäure)." Helvetica Chimica Acta, 38(5), 1121-1125.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc/Fmoc stability).

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) and Safety Data Sheets (SDS) before proceeding.

Sources

Method refinement for high-purity isolation of final compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Compound Isolation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Refinement for Final Compound Isolation

Introduction

Welcome. I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard purification workflow has hit a ceiling. You have a valuable final compound, but you are facing a critical trade-off: purity vs. yield .

In late-stage drug development, "good enough" (95%) is often a failure. We need >99.5% purity with maximum recovery. The protocols below are not generic recipes; they are corrective maneuvers designed to address the physical chemistry limitations currently sabotaging your isolation.

Module 1: Chromatographic Resolution (The "Purity" Barrier)

User Query: "My target compound co-elutes with a major impurity. I flattened the gradient to 0.1% per minute, but the peaks still overlap. What do I do?"

Root Cause Analysis: You are trying to solve a Selectivity (


)  problem with Efficiency (

)
. Flattening the gradient increases efficiency (narrower peaks) but does not move the peak centers apart. To separate critical pairs, you must alter the chemical interaction, not just the timing.

Corrective Protocol: The "pH Swing" Scouting The most powerful lever for selectivity in Reverse Phase Chromatography (RPC) is pH, specifically for ionizable compounds.

Step-by-Step Workflow:

  • Identify

    
    :  Determine the 
    
    
    
    of your target and the impurity (in silico or experimental).
  • The

    
     Rule:  If the difference in 
    
    
    
    is
    
    
    , you can separate them by adjusting mobile phase pH.
  • Execute the 3-Point Scout:

    • Run A (Acidic): 0.1% TFA or Formic Acid (pH ~2.5). Both species likely protonated.

    • Run B (Neutral): 10 mM Ammonium Acetate (pH ~6.5).

    • Run C (Basic): 10 mM Ammonium Bicarbonate (pH ~10.0). Ensure your column is pH-resistant (e.g., hybrid silica).

  • Analyze: Select the condition where the retention time shift (

    
    ) between target and impurity is maximal.
    

Visual Logic: Method Development Decision Tree

MethodDevelopment Start Start: Critical Pair Co-elution CheckSelectivity Is Selectivity (α) > 1.1? Start->CheckSelectivity OptimizeGradient Optimize Efficiency (N) (Flatten Gradient / Inc. Column Length) CheckSelectivity->OptimizeGradient Yes ChangeChemistry Change Selectivity (α) CheckSelectivity->ChangeChemistry No Success Resolution > 1.5 achieved OptimizeGradient->Success ScoutPH Scout pH (Acid/Neutral/Base) ChangeChemistry->ScoutPH Step 1 ScoutStationary Scout Stationary Phase (C18 -> Phenyl-Hexyl -> C8) ScoutPH->ScoutStationary If pH fails ScoutStationary->Success

Caption: Decision matrix for resolving critical pairs. Note that altering selectivity (pH/Stationary Phase) is prioritized over efficiency (Gradient slope) when


.

Module 2: Loading & Solubility (The "Yield" Barrier)

User Query: "I can't dissolve my sample in the mobile phase. When I inject it dissolved in DMSO, the peak fronts and smears across the baseline. How do I load more without ruining the peak shape?"

Root Cause Analysis: This is the "Strong Solvent Effect." Injecting a large volume of strong solvent (DMSO/DMF) into a weak mobile phase (Water/Acetonitrile) prevents the compound from binding to the head of the column immediately. It travels down the column in the DMSO plug, smearing the band.

Corrective Protocol: At-Column Dilution (ACD) ACD is a plumbing modification that allows you to inject large volumes of strong solvent while maintaining sharp peaks. It actively dilutes the sample after the injector but before the column.

The ACD Setup:

  • Loading Pump: Delivers the sample in strong solvent (e.g., DMSO).

  • Dilution Pump: Delivers aqueous buffer at a high flow rate.

  • Tee Junction: Mixes the two streams immediately before the column inlet.

Performance Comparison: Conventional vs. ACD

ParameterConventional InjectionAt-Column Dilution (ACD)
Sample Solvent Must match Mobile Phase (Weak)Can be 100% Strong (DMSO/DMF)
Injection Volume Limited (<1% Column Volume)High (Limited only by flow rate)
Precipitation Risk High (in loop or column head)Low (Rapid dilution prevents crashing)
Peak Shape Distorted (Fronting/Splitting)Sharp (Gaussian)
Recovery Lower (Solubility limited)Higher (Maximized solubility)

Visual Logic: At-Column Dilution Workflow

ACD_Workflow cluster_0 Injection System cluster_1 Dilution System Sample Sample in DMSO PumpA Loading Pump (Strong Solvent) Sample->PumpA Tee Mixing Tee (High Turbulence) PumpA->Tee High Conc. PumpB Dilution Pump (Aqueous Buffer) PumpB->Tee High Flow Rate Column Prep Column (Compound Focuses at Head) Tee->Column Diluted Sample (Precipitation Avoided) Waste Detector / Collector Column->Waste

Caption: Schematic of At-Column Dilution (ACD). The sample is diluted immediately before the column, forcing the analyte to bind (focus) as a narrow band.[1]

Module 3: Orthogonal Polishing (The "Final Mile")

User Query: "Chromatography gets me to 98%, but I need >99.5% for the final release. Re-running the column yields diminishing returns."

Root Cause Analysis: Chromatography separates based on polarity/hydrophobicity. If your impurities are structurally similar isomers, they may track with your compound. You need an Orthogonal Method —one that separates based on a different physical property, such as crystal lattice packing.

Corrective Protocol: Controlled Anti-Solvent Recrystallization Do not just "rotovap and hope." Use controlled supersaturation.

Step-by-Step Workflow:

  • Dissolution: Dissolve the 98% pure solid in the minimum volume of a "Good Solvent" (e.g., Acetone, Methanol) at elevated temperature (near boiling).

  • Filtration: Hot filter (0.2 µm) to remove insoluble particulates (dust/fibers).

  • Anti-Solvent Addition:

    • Slowly add a "Poor Solvent" (e.g., Water, Heptane) dropwise to the hot solution until a faint turbidity (cloudiness) persists.

    • Add a few drops of Good Solvent to just clear the turbidity.

  • Nucleation & Growth:

    • Critical Step: Turn off the heat and let the vessel cool to room temperature slowly (wrap in foil/insulation). Rapid cooling traps impurities.

    • Once at room temp, move to 4°C.

  • Harvest: Filter crystals and wash with cold Poor Solvent.

Self-Validating Check:

  • Visual: Crystals should appear defined (needles, prisms) under a microscope, not amorphous powder.

  • Analytical: Run HPLC. If purity <99.5%, the cooling was likely too fast (occlusion of impurities). Redissolve and repeat with a slower cooling ramp.

References

  • Waters Corporation. Preparative Liquid Chromatography Primer. (Detailed guide on scale-up calculations and gradient modifications).

  • Agilent Technologies. Principles and Practical Aspects of Preparative Liquid Chromatography. (Comprehensive handbook covering resolution, selectivity, and column loading).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Authoritative guide on solubility curves and crystallization kinetics).

  • Jacobs, P. et al. Using At-Column Dilution in Liquid Chromatography. Waters Application Note.[2] (Technical specifics on ACD plumbing and benefits).

Sources

Scalable Purification Support Center: Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Tier: 3 (Senior Application Scientist) Ticket Subject: Strategies for retaining, resolving, and scaling polar organic compounds (LogP < 0).

Mission Statement

Welcome to the Advanced Purification Support Center. You are likely here because your polar compound (amine, glycoside, zwitterion, or hydrophilic peptide) is behaving poorly on standard stationary phases—eluting in the void volume, tailing severely, or precipitating during scale-up.

This guide moves beyond basic chromatography theory into causal troubleshooting . We treat purification not as a recipe, but as a thermodynamic negotiation between solute, solvent, and surface.

Module 1: The Retention Trap (Void Elution)

User Question: "My compound elutes immediately (in the void volume) on my standard C18 column, even at 100% water. How do I get retention?"

Technical Diagnosis: You are experiencing Hydrophobic Collapse (dewetting) or simply a lack of solvophobic driving force. Standard C18 chains "mat down" in 100% aqueous conditions, reducing surface area. Furthermore, if your compound is highly polar (LogP < -1), the hydrophobic effect is insufficient to drive partitioning onto the stationary phase.

Troubleshooting Protocol:

  • Switch to an "AQ" Type C18:

    • Mechanism: These columns utilize polar-endcapping or polar-embedded groups (e.g., amide, carbamate) within the alkyl chain. This prevents phase collapse by maintaining water solvation near the silica surface, allowing the C18 chains to remain extended in 100% aqueous mobile phases [1].

    • Action: Replace standard C18 with a "Polar C18" or "Aq" variant.

  • The HILIC Pivot (When RP Fails):

    • If an AQ column fails, stop forcing Reverse Phase (RP). Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

    • Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica, Amine, Amide). Analytes partition into this aqueous layer from the acetonitrile-rich mobile phase.[1][2]

    • Critical Rule: In HILIC, water is the strong solvent .[3] You must inject your sample in high organic (e.g., 90% MeCN) to prevent peak distortion, which is the opposite of RP loading [2].

Decision Logic: RP vs. HILIC

MethodSelection Start Compound LogP / Polarity LogP_Pos LogP > 0 (Moderately Polar) Start->LogP_Pos Hydrophobic LogP_Neg LogP < 0 (Highly Polar) Start->LogP_Neg Hydrophilic RP_Std Standard C18 (Start 5% Org) LogP_Pos->RP_Std RP_Aq Aqueous C18 (AQ) (Start 0% Org) LogP_Neg->RP_Aq Try first HILIC HILIC Mode (Start 95% Org) RP_Aq->HILIC No Retention

Figure 1: Decision matrix for selecting the stationary phase based on compound polarity (LogP).

Module 2: The Peak Shape Nightmare (Tailing)

User Question: "My basic amine shows severe tailing (asymmetry > 2.0). I'm using a generic C18 column with water/methanol."

Technical Diagnosis: This is classic Silanol Activity . At neutral pH, residual silanols (Si-OH) on the silica surface are deprotonated (Si-O⁻). Positively charged amines interact ionically with these sites (secondary interaction), causing kinetic lag and tailing.

Troubleshooting Protocol:

  • The "High pH" Strategy (Best for Scale-up):

    • Mechanism: By raising the pH to 10-11 (using Ammonium Hydroxide), you deprotonate the amine (making it neutral/hydrophobic) and suppress the ionization of the base. This increases retention on C18 and eliminates ionic interaction with silanols [3].

    • Requirement: You must use a hybrid-particle column (e.g., bridged ethyl hybrid) rated for pH 12. Standard silica dissolves above pH 8.

  • The "Chaotropic" Modifier (TFA):

    • Mechanism: Trifluoroacetic Acid (TFA) is an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, forming a neutral, hydrophobic complex. It also saturates the silanol sites.

    • Warning: TFA suppresses ionization in Mass Spec (MS) by up to 90% in negative mode and lingers in the system (the "TFA effect") [4].

Comparative Data: Mobile Phase Modifiers

ModifierpKa (approx)Buffer RangeMS CompatibilityBest Use Case
Formic Acid 3.752.8 - 4.8ExcellentGeneral screening; LC-MS.
TFA 0.3< 1.5Poor (Suppression)Peptides; Difficult amines; UV-only prep.
Ammonium Formate 3.752.8 - 4.8GoodBuffering pH to prevent drift; LC-MS.
Ammonium Bicarbonate 6.4 / 10.39.3 - 11.3GoodHigh pH RP for basic drugs (requires hybrid column).
Module 3: Scalability & Loading (Preventing "The Crash")

User Question: "I can purify 10 mg analytically, but when I inject 500 mg for prep, the column clogs or peaks split. My sample is dissolved in DMSO."

Technical Diagnosis: This is a Solvent Strength Mismatch . Injecting a large plug of strong solvent (DMSO/DMF) into a weak mobile phase (Water) causes the sample to precipitate at the interface (clogging) or travel down the column in the DMSO plug (breakthrough), resulting in split peaks.

Proven Strategy: Dry Loading For scalable purification of polar compounds, Dry Loading is superior to liquid injection.[4] It eliminates solvent mismatch and allows for higher mass loading [5].

Protocol: Self-Validating Dry Loading

  • Dissolution: Dissolve your crude mixture in a volatile solvent (MeOH, Acetone, DCM) in a round-bottom flask. Note: It does not matter if this solvent is "too strong" for the column, as it will be removed.

  • Adsorption: Add a solid sorbent.

    • For Flash: Use Silica (1:1 to 1:3 ratio of sample to silica).

    • For Sensitive Compounds: Use Celite 545 or Diatomaceous Earth (inert, less surface activity than silica).

  • Evaporation: Rotovap the slurry until it is a free-flowing powder.

    • Validation Check: If the powder clumps or smells of solvent, rotovap longer. It must be bone dry.

  • Loading: Pour the powder into a dry-load cartridge (or empty pre-column) and place it before the main purification column.

DryLoad Step1 Dissolve Sample (Volatile Solvent) Step2 Add Sorbent (Celite/Silica) Step1->Step2 Step3 Evaporate (Rotovap to Powder) Step2->Step3 Step4 Pack Cartridge Step3->Step4 Step5 Install In-Line Step4->Step5

Figure 2: The Dry Loading workflow to eliminate solvent effects during scale-up.

Module 4: Flash Chromatography for Polars

User Question: "My polar compound sticks irreversibly to normal silica flash cartridges. I can't afford a giant C18 prep column."

Technical Diagnosis: Standard silica (Normal Phase) is often too active for polar compounds (irreversible adsorption via hydrogen bonding). Conversely, C18 Flash cartridges can be expensive.

Alternative Stationary Phases:

  • Amine-Functionalized Silica (NH2):

    • Dual Mode: Can be used in Normal Phase (Hexane/EtOAc) but acts as a "deactivated" silica, preventing irreversible binding of acids/alcohols. Can also be used in HILIC mode (Acetonitrile/Water) for sugars and glycosides [6].

  • Diol-Functionalized Silica:

    • Offers an intermediate polarity. Excellent for compounds that streak on silica but wash through C18.

  • C18 Flash (The Modern Standard):

    • While historically expensive, reusable C18 flash cartridges are now the standard for polar scale-up.

    • Tip: Use "wettable" C18 if you anticipate 100% aqueous starts.

References
  • Waters Corporation. Using At-Column Dilution in Liquid Chromatography. (Accessed 2025).[2][5][6]

  • Buchi. Why HILIC is what your polar compounds need for purification. (2023).[7][8][9][10]

  • Chromatography Forum. TFA vs ammonium formate preparative HPLC basic compounds. (2004).[11]

  • Agilent Technologies. Retaining and Separating Polar Molecules – HILIC Versus Reversed-Phase LC.[12] (2019).[12]

  • Biotage. When should I use dry loading instead of liquid loading with flash column chromatography? (2023).[7][8][9][10]

  • Sorbtech. Sample loading methods in flash chromatography. (2023).[7][8][9][10]

Sources

Technical Support Center: Hydrolytic Stability of Piperidine Esters

[1]

Status: Operational Current Queue: Low Latency Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Stabilization Hub

You are likely here because your piperidine ester—whether a meperidine analog, a remifentanil-type "soft drug," or a novel scaffold—is degrading faster than predicted.

The Core Conflict: You are fighting a war on two fronts.[1]

  • Intermolecular Hydrolysis: The standard attack by water/hydroxide from the solvent.[1]

  • Intramolecular Catalysis: The specific, often overlooked "sabotage" by the piperidine nitrogen itself.[1]

This guide moves beyond generic ester chemistry to address the unique suicide mechanism of nitrogen-containing esters.[1]

Module 1: The Diagnostic Phase (Mechanism)

Q: Why is my compound degrading at neutral pH (7.0) when other esters are stable?

A: You are likely witnessing Intramolecular General Base Catalysis.

In standard organic molecules, esters hydrolyze slowly at neutral pH. However, piperidine esters possess an internal basic nitrogen. If this nitrogen is unprotonated (Free Base), its lone pair can deprotonate a nearby water molecule, positioning the resulting hydroxide ion perfectly for an attack on the ester carbonyl.

  • The pKa Trap: The pKa of a piperidine nitrogen is typically 10–11.[1] However, electron-withdrawing ester groups can lower this to 7–8 (e.g., Remifentanil pKa

    
     7.1).
    
  • The Consequence: At pH 7.4, a significant fraction (~30-50%) of your molecule exists as the Free Base.[1] This species self-destructs.

  • The Fix: You must maintain a pH significantly below the pKa of the nitrogen during processing to keep it protonated (ammonium form), which shuts down this catalytic pathway.[1]

Visualization: The Hydrolysis Trap

PiperidineHydrolysisProtonatedProtonated Species (Acidic pH)[Stable Ammonium]FreeBaseFree Base (Neutral/Basic pH)[Active Catalyst]Protonated->FreeBasepH > pKaFreeBase->ProtonatedpH < pKaTSTransition State(Intramolecular N...H-O-H...C=O)FreeBase->TSSelf-CatalysisProductsHydrolysis Products(Acid + Alcohol)TS->ProductsIrreversibleDegradation

Figure 1: The pH-dependent switch. Stability is only achieved when the nitrogen lone pair is sequestered by a proton (Green Node).[1]

Module 2: Synthesis & Isolation Protocols

Q: I lose 40% of my product during the aqueous workup. What is the protocol?

A: Stop using Sodium Bicarbonate (


).

The standard organic workup (neutralize acid with bicarbonate) is a death sentence for labile piperidine esters.[1] It raises the pH to ~8.5, activating the intramolecular mechanism described above.[1]

The "Cold Acid" Isolation Protocol

Use this self-validating workflow to minimize exposure to the "Danger Zone" (pH 7–10).

Reagents Required:

  • Ice-cold Brine (

    
    )
    
  • Dilute

    
     or Citric Acid buffer (pH 3–4)
    
  • Anhydrous

    
     (Avoid 
    
    
    or basic drying agents)

Step-by-Step:

  • Quench: Do not pour reaction mixture into water. Pour the reaction mixture into a rapidly stirring, ice-cold biphasic mixture of organic solvent (DCM or EtOAc) and acidic buffer (pH 3.0) .

  • Phase Separation: Separate layers immediately. Keep everything on ice.

  • The Wash: Wash the organic layer once with cold brine.[1]

    • Critical Check: Measure the pH of the aqueous waste.[1] It must be acidic (< 4).[2][3][4] If it is neutral, your product is currently degrading.

  • Drying: Dry over Anhydrous

    
     for exactly 10 minutes. Filter immediately.
    
  • Concentration: Rotovap at < 30°C . Heat is a catalyst; avoid it.

Visualization: Isolation Decision Tree

WorkupProtocolStartReaction CompleteQuenchQuench Method?Start->QuenchBasicQuenchAq. NaHCO3 / NaOHQuench->BasicQuenchStandardAcidQuenchCold Acidic Buffer(pH 3-4)Quench->AcidQuenchRecommendedFailFAILURE:Rapid HydrolysisBasicQuench->FailExtractionExtraction (Keep Cold)AcidQuench->ExtractionDryingDry: Na2SO4(Avoid Basic Salts)Extraction->DryingSuccessSUCCESS:High Yield RecoveryDrying->Success

Figure 2: Workflow decision tree highlighting the critical divergence between standard workups and the required acidic protocol.

Module 3: Formulation & Storage

Q: Can I store this in liquid form, or must I lyophilize?

A: Liquid storage is risky.[1] Lyophilization is the Gold Standard.

However, if you must have a liquid formulation (e.g., for immediate animal dosing), you must engineer the solvent system.

Comparative Stability Data (Representative)
ConditionpHSolventHalf-Life (

)
Status
Physiological 7.4Saline< 20 minsCritical Failure
Refrigerated 3.0Water/Citrate~24 HoursShort-Term Use
Non-Aqueous N/APEG-400 / PG> 1 YearStable Liquid
Lyophilized 3.0Glycine/Mannitol> 2 YearsGold Standard
Q: How do I design the Lyophilization Cycle?

A: Use a bulking agent that supports cake structure without affecting pH.

Protocol: The "Acidic Cake" Strategy

  • Buffer: Use Citric Acid or Glycine-HCl to set pre-lyophilization pH to 3.0–3.5.

  • Bulking Agent: Mannitol (3-5%) is preferred. Avoid reducing sugars.[1]

  • Primary Drying: Keep shelf temperature low (-20°C) to prevent "melt-back" which introduces moisture pockets, accelerating hydrolysis.

  • Reconstitution: Label clearly: "Reconstitute with Sterile Water or Saline. Do NOT reconstitute with Bicarbonate."

Module 4: Analytical Troubleshooting

Q: My HPLC peaks are splitting.

A: Your LC method pH is likely too close to the pKa. [1]

If your mobile phase pH is near the pKa of the piperidine (approx 7–8), the molecule rapidly exchanges between protonated and free-base forms, causing peak splitting or tailing.

  • The Fix: Acidify your Mobile Phase A. Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] This keeps the nitrogen fully protonated during the run, sharpening the peak and preventing on-column hydrolysis.[1]

References

  • Mechanism of Piperidine Catalysis: Jencks, W. P., & Carriuolo, J. (1960). General Base Catalysis of Ester Hydrolysis.[1][5] Journal of the American Chemical Society.[1][6][7]

  • Remifentanil Stability Profile: Bramer, S. L., et al. (2020).[3][4] The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride.[1][4][8] BMC Anesthesiology.

  • Intramolecular Catalysis (Neighboring Group Participation): Capon, B. (1969). Neighbouring Group Participation.[1][9] Quarterly Reviews, Chemical Society.

  • Non-Aqueous Formulation Strategies: Havaldar, M., et al. (2014). Stable liquid remifentanil formulations (Patent WO2014100624A1).

  • Lyophilization of Labile Esters: Kasper, J. C., & Friess, W. (2011). The freezing step in lyophilization: Physico-chemical fundamentals, freezing methods and consequences on process performance and quality attributes of biopharmaceuticals.[1] European Journal of Pharmaceutics and Biopharmaceutics.

Validation & Comparative

A Comparative Guide to 1-Isobutylpiperidine-4-carboxylic Acid and its N-Alkyl Piperidine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," a testament to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational rigidity and the ability to modulate its physicochemical properties through substitution make it a versatile building block for medicinal chemists.[3] This guide provides an in-depth technical comparison of 1-isobutylpiperidine-4-carboxylic acid and other N-alkyl piperidine-4-carboxylic acid analogs, offering insights into their structure-activity relationships (SAR), physicochemical properties, and potential therapeutic applications. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Significance of the N-Alkyl Substitution in Piperidine-4-carboxylic Acids

The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It has been identified as a partial agonist at GABA-A receptors. However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. The introduction of an alkyl group at the nitrogen atom (N-alkylation) is a common strategy to modulate the molecule's properties. This substitution can profoundly impact:

  • Lipophilicity: Increasing the length and branching of the alkyl chain generally increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4][5]

  • Basicity (pKa): The nature of the N-alkyl group can influence the basicity of the piperidine nitrogen, affecting the molecule's ionization state at physiological pH. This, in turn, impacts its solubility, receptor binding, and pharmacokinetic profile.[4]

  • Receptor Interactions: The size and shape of the N-alkyl substituent can directly influence how the molecule binds to its biological target, potentially altering its affinity, selectivity, and efficacy.[3][6]

  • Metabolic Stability: The N-alkyl group can affect the molecule's susceptibility to metabolism by enzymes in the liver and other tissues, thereby influencing its duration of action.[1]

This guide will focus on comparing 1-isobutylpiperidine-4-carboxylic acid with other common N-alkyl analogs, such as those with methyl, ethyl, propyl, and benzyl substituents.

Physicochemical Properties: A Comparative Analysis

The choice of the N-alkyl substituent is a critical decision in the drug design process, as it directly impacts the molecule's "drug-like" properties. The following table summarizes the predicted and experimentally observed trends in key physicochemical parameters for a series of N-alkyl piperidine-4-carboxylic acids.

CompoundN-SubstituentMolecular Weight ( g/mol )Predicted logPPredicted pKa (Basic)General Solubility Trend
Piperidine-4-carboxylic acid-H129.16-1.2~10.7High
1-Methylpiperidine-4-carboxylic acid-CH₃143.18-0.7~10.5Moderate-High
1-Ethylpiperidine-4-carboxylic acid-CH₂CH₃157.21-0.2~10.6Moderate
1-Propylpiperidine-4-carboxylic acid-CH₂CH₂CH₃171.240.3~10.6Moderate-Low
1-Isobutylpiperidine-4-carboxylic acid -CH₂CH(CH₃)₂ 185.27 0.7 ~10.5 Low
1-Benzylpiperidine-4-carboxylic acid-CH₂Ph219.281.8~9.8Very Low

Note: Predicted logP and pKa values are estimations from computational models and may vary from experimental values. General solubility trends are inferred based on the increasing lipophilicity of the N-alkyl substituent.

Causality Behind the Trends:

  • Lipophilicity (logP): As the size of the alkyl chain increases from methyl to isobutyl and benzyl, the molecule becomes progressively more lipophilic (higher logP). The branched isobutyl group contributes significantly to this increase. This enhanced lipophilicity is often a desirable trait for improving penetration into the central nervous system (CNS).[7] However, excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity.[5]

  • Basicity (pKa): The pKa of the piperidine nitrogen remains relatively constant for the smaller alkyl groups but shows a slight decrease for the benzyl group due to the electron-withdrawing nature of the phenyl ring. The basicity of this nitrogen is crucial for forming ionic interactions with acidic residues in the binding pockets of target receptors.[8]

  • Solubility: The carboxylic acid moiety imparts a degree of water solubility to these compounds, especially in their deprotonated (carboxylate) form.[9] However, as the lipophilicity of the N-alkyl group increases, the overall aqueous solubility tends to decrease. This presents a classic drug design challenge of balancing sufficient aqueous solubility for formulation and administration with adequate lipophilicity for membrane permeation.

Structure-Activity Relationship (SAR) and Biological Performance

Potential as Opioid Receptor Modulators

The piperidine scaffold is a key component of many potent opioid receptor ligands.[8] The N-substituent plays a critical role in determining the affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).

  • Influence of N-Alkyl Chain Length: In many series of opioid ligands, increasing the length of the N-alkyl chain from methyl to bulkier groups like phenethyl can significantly enhance μ-opioid receptor affinity. The isobutyl group, being of intermediate size, may offer a balance of potency and selectivity.

  • The Role of the Carboxylic Acid: The presence of a carboxylic acid group can be a key interaction point, forming a salt bridge with a basic residue in the receptor binding site.[12]

Potential as GABA Receptor Ligands

Given that the parent compound, isonipecotic acid, is a GABA-A receptor partial agonist, it is plausible that its N-alkylated derivatives retain some activity at this target.

  • Blood-Brain Barrier Penetration: The increased lipophilicity of 1-isobutylpiperidine-4-carboxylic acid compared to isonipecotic acid suggests it may have improved CNS penetration, potentially allowing it to reach GABA receptors in the brain more effectively.

  • Subtype Selectivity: The GABA-A receptor is a complex of five subunits, and different subunit combinations have distinct pharmacological properties.[13] The N-isobutyl group could potentially confer selectivity for specific GABA-A receptor subtypes.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of N-alkyl piperidine-4-carboxylic acids and a representative biological assay.

Synthesis of N-Alkyl Piperidine-4-Carboxylic Acids via Reductive Amination

This protocol describes a general and reliable method for the synthesis of N-alkyl piperidine-4-carboxylic acids starting from piperidine-4-carboxylic acid.

Workflow Diagram:

G cluster_0 Synthesis of N-Alkyl Piperidine-4-Carboxylic Acids start Start Materials: Piperidine-4-carboxylic acid Aldehyde/Ketone reaction Reductive Amination: 1. Mix reactants in solvent (e.g., Methanol) 2. Add reducing agent (e.g., NaBH₃CN) 3. Stir at room temperature start->reaction Step 1 workup Work-up: 1. Quench reaction 2. Extract with organic solvent 3. Dry and concentrate reaction->workup Step 2 purification Purification: Column chromatography or recrystallization workup->purification Step 3 product Final Product: N-Alkyl Piperidine-4-carboxylic Acid purification->product Step 4

Caption: General workflow for the synthesis of N-alkyl piperidine-4-carboxylic acids.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol (0.2 M).

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (e.g., isobutyraldehyde for the synthesis of 1-isobutylpiperidine-4-carboxylic acid) (1.1 eq) to the solution.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the reaction mixture to 6-7 using a mild acid like acetic acid. This facilitates the formation of the iminium intermediate.

  • Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality: These mild reducing agents selectively reduce the iminium ion in the presence of the aldehyde/ketone.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding water. Acidify the mixture with 1N HCl to a pH of ~2 to protonate the product and aid in purification.

  • Purification: The product can be purified by various methods depending on its properties. For zwitterionic compounds like these, ion-exchange chromatography can be very effective. Alternatively, after extraction with an organic solvent (if the product is sufficiently soluble), purification can be achieved by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a general method for determining the binding affinity of N-alkyl piperidine-4-carboxylic acid analogs for a specific opioid receptor subtype (e.g., μ-opioid receptor) using a competitive radioligand binding assay.

Workflow Diagram:

G cluster_1 Opioid Receptor Radioligand Binding Assay prep Preparation: - Cell membranes expressing the receptor - Radioligand (e.g., [³H]DAMGO) - Test compounds (N-alkyl analogs) incubation Incubation: - Mix membranes, radioligand, and test compound - Incubate at a specific temperature and time prep->incubation Step 1 separation Separation: - Rapid filtration through glass fiber filters - Wash to remove unbound radioligand incubation->separation Step 2 detection Detection: - Add scintillation cocktail to filters - Quantify radioactivity using a scintillation counter separation->detection Step 3 analysis Data Analysis: - Calculate IC₅₀ values - Determine Ki values using the Cheng-Prusoff equation detection->analysis Step 4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., HEK293 cells expressing the human μ-opioid receptor). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following components to each well:

    • Cell membranes (typically 10-50 µg of protein per well).

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor) at a concentration close to its dissociation constant (Kd).

    • Varying concentrations of the unlabeled test compound (e.g., 1-isobutylpiperidine-4-carboxylic acid or other N-alkyl analogs).

    • For determining non-specific binding, add a high concentration of a known potent unlabeled ligand (e.g., naloxone).

    • Bring the final volume to a fixed amount with assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Causality: The rapid filtration minimizes the dissociation of the radioligand from the receptor.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The N-alkylation of piperidine-4-carboxylic acid is a powerful strategy for modulating its physicochemical and pharmacological properties. 1-Isobutylpiperidine-4-carboxylic acid, with its branched alkyl chain, represents an interesting candidate for further investigation, particularly for CNS-related targets. Its increased lipophilicity compared to smaller N-alkyl analogs suggests a higher potential for blood-brain barrier penetration.

To fully elucidate the therapeutic potential of 1-isobutylpiperidine-4-carboxylic acid and its analogs, further research is warranted. Direct, head-to-head comparative studies evaluating the binding affinity, functional activity, and pharmacokinetic profiles of a series of N-alkyl piperidine-4-carboxylic acids are crucial. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of novel piperidine-based therapeutics with improved efficacy and safety profiles.

References

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • MDPI. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 18(1), 1293-1311.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2274.
  • MDPI. (2022).
  • Enna, S. J., & Williams, M. (2009). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.2.
  • PubMed Central. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115123.
  • PubMed Central. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.
  • Lewensohn, R., et al. (2002).
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Hammer, R. P., et al. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(21), 7118-7124.
  • ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Husbands, S. M., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3948-3957.
  • Malmlof, T., et al. (2025).
  • ResearchGate. (2006). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • ResearchGate. (2020). Comparison of lipophilicities between the linear alkyl, isopropyl, cyclopropyl and 3-oxetanyl groups.
  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • ResearchGate. (2015).
  • Portoghese, P. S., et al. (1991). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 34(6), 1766-1770.
  • Sophion Bioscience. (n.d.).
  • MDPI. (2021). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Molecules, 26(16), 4983.
  • Ornstein, P. L., et al. (1993). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052.
  • Zhang, C., et al. (2020). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform.
  • ResearchGate. (2002). Mean (range) values of calculated physical chemical properties for CNS and non-CNS drugs.
  • ResearchGate. (2020). Binding studies of selected compounds on the opioid sensors and receptors.
  • Wager, T. T., et al. (2010). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 53(15), 5591-5603.
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A Comparative Guide to the Efficacy of 1-Isobutylpiperidine-4-Carboxylic Acid Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the comparative efficacy of 1-isobutylpiperidine-4-carboxylic acid derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). We will delve into the synthesis, structure-activity relationships (SAR), and in vitro evaluation of this promising class of compounds, offering field-proven insights and detailed experimental protocols to support further research and development.

Introduction: The Therapeutic Potential of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids, most notably anandamide (AEA).[1][2] Inhibition of FAAH leads to an increase in the levels of anandamide and other fatty acid amides, which in turn potentiates their analgesic, anxiolytic, and anti-inflammatory effects.[3][4] This mechanism of action has positioned FAAH as a promising therapeutic target for a range of neurological and inflammatory disorders, without the undesirable side effects associated with direct cannabinoid receptor agonists.[5]

Piperidine and piperazine derivatives have emerged as a particularly effective class of FAAH inhibitors.[4][6] These compounds often act as covalent inhibitors, forming a stable adduct with a key serine residue (Ser241) in the active site of FAAH.[5][6] The 1-isobutylpiperidine-4-carboxylic acid scaffold represents a promising starting point for the design of novel FAAH inhibitors, offering opportunities for synthetic modification to optimize potency and pharmacokinetic properties.

Synthetic Strategies for 1-Isobutylpiperidine-4-Carboxamide Derivatives

The synthesis of 1-isobutylpiperidine-4-carboxamide derivatives typically begins with commercially available 4-piperidinecarboxylic acid (isonipecotic acid). The general synthetic route involves two key steps: N-alkylation of the piperidine nitrogen and subsequent amide coupling at the 4-position carboxylic acid.

A common synthetic approach is outlined below:

G cluster_synthesis General Synthetic Pathway start Isonipecotic Acid n_alkylation N-Alkylation with Isobutyl Bromide start->n_alkylation intermediate 1-Isobutylpiperidine-4-carboxylic acid n_alkylation->intermediate activation Carboxylic Acid Activation (e.g., with SOCl2 or EDC/HOBt) intermediate->activation amide_coupling Amide Coupling with R-NH2 activation->amide_coupling final_product 1-Isobutylpiperidine-4-carboxamide Derivative amide_coupling->final_product G cluster_mechanism Mechanism of FAAH Inhibition enzyme FAAH Active Site (Ser241-OH) complex Enzyme-Inhibitor Complex enzyme->complex Binding inhibitor Piperidine Carboxamide inhibitor->complex attack Nucleophilic Attack complex->attack intermediate Tetrahedral Intermediate attack->intermediate carbamoylation Carbamoylation intermediate->carbamoylation inactive_enzyme Inactive Carbamoylated FAAH carbamoylation->inactive_enzyme

Sources

Optimizing Piperidine Scaffolds: A Comparative SAR Guide to 1-Isobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 1-Isobutylpiperidine-4-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

In the optimization of piperidine-based pharmacophores, the substituent on the nitrogen atom acts as a critical "tuning knob" for physicochemical properties and target affinity. 1-Isobutylpiperidine-4-carboxylic acid represents a strategic intermediate that balances steric bulk, lipophilicity, and conformational flexibility, distinct from its methyl or benzyl counterparts.

This guide provides a technical comparison of the N-isobutyl derivative against standard alternatives (N-methyl, N-benzyl, and unsubstituted isonipecotic acid). It is designed for medicinal chemists and drug developers focusing on modulating blood-brain barrier (BBB) permeability and optimizing hydrophobic interactions in targets such as GABA transporters , Sigma-1 receptors , and MenA enzymes .

Chemical Profile & Synthesis Strategy[1][2][3][4]

The 1-isobutyl moiety introduces a branched alkyl chain that increases lipophilicity (cLogP) without the rigidity or π-stacking interactions associated with aromatic substituents.

Synthesis Protocol: Reductive Alkylation

Standardizing the production of the N-isobutyl scaffold.

Rationale: Direct alkylation with isobutyl halides often leads to over-alkylation or elimination byproducts. Reductive amination using isobutyraldehyde is the preferred, self-limiting route to high-purity tertiary amines.

Workflow Diagram (DOT):

SynthesisPathway Start Isonipecotic Acid (Piperidine-4-carboxylic acid) Intermediate Iminium Ion Intermediate Start->Intermediate Condensation (pH 5-6) Reagent Isobutyraldehyde (1.1 eq) Reagent->Intermediate Product 1-Isobutylpiperidine- 4-carboxylic acid Intermediate->Product Hydride Transfer Reductant NaBH(OAc)3 (1.5 eq, DCM/AcOH) Reductant->Product

Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.

Step-by-Step Methodology:

  • Solubilization: Dissolve isonipecotic acid (10 mmol) in Dichloromethane (DCM) containing 1% Acetic Acid to protonate the amine slightly, facilitating iminium formation.

  • Condensation: Add Isobutyraldehyde (11 mmol) dropwise. Stir for 30 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 15 mmol) portion-wise. STAB is chosen over NaBH4 for its selectivity toward imines over aldehydes.

  • Quench & Isolation: Quench with sat. NaHCO3. Extract with DCM. The zwitterionic nature of the product may require isoelectric point adjustment (pH ~6-7) for optimal organic layer partitioning.

Comparative SAR Analysis

This section evaluates the "Product" (N-Isobutyl) against the "Standard" (N-Methyl) and the "Hydrophobic Anchor" (N-Benzyl).

Physicochemical Comparison
Feature1-Methyl (Standard)1-Isobutyl (The Product)1-Benzyl (Aromatic)Impact on SAR
Formula C7H13NO2C10H19NO2 C13H17NO2Molecular weight vs. Ligand Efficiency
cLogP (approx)0.3 - 0.51.6 - 1.9 2.1 - 2.5Critical: Isobutyl pushes logP into the BBB-permeable range (1.5-2.5) without excessive lipophilicity.
Steric Bulk (MR) LowMedium HighIsobutyl fills hydrophobic pockets (e.g., Sigma-1) where Methyl is too small and Benzyl is too rigid.
Rotatable Bonds 02 2Isobutyl allows "induced fit" flexibility; Benzyl is planar/rigid.
pKa (Basic N) ~10.1~10.2 ~9.5Alkyl groups (Isobutyl) are electron-donating, maintaining basicity; Benzyl is electron-withdrawing.
Mechanistic Insights

1. The "Goldilocks" Lipophilicity: For targets like GABA transporters (GAT), isonipecotic acid itself is too polar to cross the BBB.

  • N-Methylation improves permeability slightly but often retains high water solubility.

  • N-Isobutylation increases lipophilicity significantly (ΔcLogP ≈ +1.3 vs Methyl), facilitating passive transport across lipid bilayers while maintaining solubility in aqueous formulation buffers.

2. Hydrophobic Pocket Filling (Sigma-1 & MenA): In studies of MenA inhibitors (Mycobacterium tuberculosis) and Sigma receptor ligands , the N-substituent often docks into a hydrophobic cavity.

  • Experimental Observation: Research indicates that while N-benzyl provides high affinity via π-π interactions, it can suffer from metabolic liability (CYP450 oxidation at the benzylic carbon).

  • Isobutyl Advantage: The isobutyl group offers steric bulk to fill these pockets via Van der Waals forces but lacks the metabolic "soft spot" of the benzylic position, often resulting in improved half-life (

    
    ).
    
Experimental Validation: Lipophilicity & pKa Determination

To validate the SAR predictions, the following self-validating protocol is recommended for characterizing new derivatives.

Protocol: Potentiometric pKa and LogP Determination

Objective: Accurately measure the ionization constant and lipophilicity profile.

Equipment: Potentiometric Titrator (e.g., Sirius T3 or equivalent).

Workflow:

  • Preparation: Prepare a 10 mM stock solution of 1-Isobutylpiperidine-4-carboxylic acid in water.

  • Acid Titration: Acidify to pH 2.0 using 0.5 M HCl.

  • Base Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert gas (Argon) to prevent carbonate formation.

  • Data Processing: Calculate pKa from the inflection point of the titration curve.

  • LogP Measurement (Shake-Flask variation):

    • Perform titration in a dual-phase system (Water/Octanol).

    • The shift in the pKa curve (Bjerrum plot) in the presence of octanol allows calculation of LogP without HPLC.

Self-Validation Check:

  • Pass Criteria: The pKa of the tertiary amine should be > 9.5. If pKa < 9.0, suspect contamination or oxidation of the amine.

  • Pass Criteria: The LogP should be > 1.0. If < 1.0, the isobutyl group may not be correctly installed (check for unreacted isonipecotic acid).

Decision Logic for Scaffold Selection

Use this logic flow to determine when to deploy the 1-Isobutyl scaffold in your lead optimization campaign.

SAR_Decision_Tree Start Lead Optimization: Piperidine Scaffold Q1 Is BBB Penetration Required? Start->Q1 Q2 Is the Binding Pocket Aromatic? Q1->Q2 Yes (CNS Target) Action_Methyl Select N-Methyl: Minimizes steric clash, Low LogP Q1->Action_Methyl No (Peripheral Target) Action_Benzyl Select N-Benzyl: Maximizes Pi-Pi stacking, High LogP Q2->Action_Benzyl Yes (Deep Aromatic Pocket) Action_Isobutyl Select N-Isobutyl: Optimizes hydrophobic fill, Moderate LogP, High Stability Q2->Action_Isobutyl No (Aliphatic/Steric Pocket)

Figure 2: Strategic decision tree for selecting N-substituents based on target location and pocket topology.

References
  • Kerr, D. I., & Ong, J. (1992).[1] GABA agonists and antagonists.[1] Medicinal Research Reviews, 12(6), 593–636.[1]

    • Context: Establishes the baseline activity of isonipecotic acid deriv
  • Kurosu, M., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[2] ACS Medicinal Chemistry Letters.

    • Context: Demonstrates the use of N-substituted piperidines (including bulky alkyls)
  • Mach, R. H., et al. (2004). Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine Derivatives as Potent Sigma Ligands. Medicinal Chemistry Research.

    • Context: Validates the role of hydrophobic N-substituents in fitting the Sigma-1 receptor binding pocket.
  • PubChem. (2025). Compound Summary: 1-Isobutylpiperidine-4-carboxylic acid.[3][4][5] National Library of Medicine.

    • Context: Source of physicochemical data (MW, Topological Polar Surface Area).

Sources

A Comparative Analysis of 1-Isobutylpiperidine-4-carboxylic acid and Isonipecotic Acid for GABA Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuroscience research, particularly in the modulation of the γ-aminobutyric acid (GABA) system, the structural nuances of receptor ligands dictate their pharmacological profiles. This guide provides a detailed comparison between isonipecotic acid, a well-characterized GABA analog, and its N-substituted derivative, 1-isobutylpiperidine-4-carboxylic acid. By examining their interactions with GABA receptors, we aim to elucidate the structure-activity relationships that govern ligand binding and functional activity, offering valuable insights for the design of novel therapeutics targeting the GABAergic system.

Introduction to the Molecules

Isonipecotic Acid (Piperidine-4-carboxylic acid) is a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Its rigid piperidine ring makes it a valuable tool for probing the structural requirements of GABA receptors.[1] Isonipecotic acid is primarily known as a partial agonist at GABA_A receptors and also as a potent inhibitor of GABA uptake.[2][3]

1-Isobutylpiperidine-4-carboxylic acid is a derivative of isonipecotic acid where an isobutyl group is attached to the nitrogen atom of the piperidine ring. This substitution significantly alters the molecule's physicochemical properties, such as lipophilicity, which can in turn affect its pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier and its affinity for GABA receptors.

PropertyIsonipecotic Acid1-Isobutylpiperidine-4-carboxylic acid
Systematic Name Piperidine-4-carboxylic acid1-(2-methylpropyl)piperidine-4-carboxylic acid
Molecular Formula C₆H₁₁NO₂C₁₀H₁₉NO₂
Molecular Weight 129.16 g/mol 185.26 g/mol
Structure Isonipecotic acid structure
1-Isobutylpiperidine-4-carboxylic acid structure

Comparative Analysis of GABA Receptor Interaction

While direct, side-by-side comparative binding data for 1-isobutylpiperidine-4-carboxylic acid against isonipecotic acid is not extensively published, we can infer its likely behavior based on established structure-activity relationships of isonipecotic acid derivatives.

Isonipecotic Acid:

  • GABA_A Receptor: Acts as a selective partial agonist.[1][2] This mimicry of GABA's action leads to the opening of chloride ion channels, resulting in neuronal hyperpolarization.[4]

  • GABA Uptake Inhibition: Isonipecotic acid is a known inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[3] This inhibition prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. However, its hydrophilic nature limits its ability to cross the blood-brain barrier.[3][5]

1-Isobutylpiperidine-4-carboxylic acid: A Predicted Profile

The addition of the N-isobutyl group is expected to have the following effects:

  • Increased Lipophilicity: The bulky, nonpolar isobutyl group will significantly increase the lipophilicity of the molecule compared to isonipecotic acid. This modification is a common strategy in medicinal chemistry to improve blood-brain barrier penetration.[3]

  • Altered Receptor Affinity and Selectivity: The N-substitution is likely to alter the binding affinity for GABA receptors. The isobutyl group could introduce steric hindrance at the binding site, potentially reducing affinity for the GABA_A receptor's orthosteric site where GABA and isonipecotic acid bind. Conversely, this modification might enhance affinity for other allosteric sites on the GABA_A receptor complex or for different GABA receptor subtypes.

  • Impact on GABA Uptake Inhibition: The N-alkylation of nipecotic acid (an isomer of isonipecotic acid) is a key feature in the development of potent GABA uptake inhibitors like tiagabine.[3] The lipophilic side chain in these inhibitors is crucial for their interaction with the GABA transporter. It is therefore plausible that the isobutyl group in 1-isobutylpiperidine-4-carboxylic acid could enhance its potency as a GABA uptake inhibitor.

Summary of Expected Binding Characteristics

CompoundGABA_A Receptor ActivityGABA Uptake InhibitionExpected BBB Penetration
Isonipecotic Acid Partial AgonistYesLow
1-Isobutylpiperidine-4-carboxylic acid Likely reduced agonist activity, potential for allosteric modulationPotentially enhancedImproved

Experimental Protocols

To empirically determine and compare the GABA receptor binding profiles of these two compounds, a competitive radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay for GABA_A Receptors

Objective: To determine the binding affinity (Ki) of 1-isobutylpiperidine-4-carboxylic acid and isonipecotic acid for the GABA_A receptor.

Materials:

  • Rat brain cortex membranes (source of GABA_A receptors)

  • [³H]GABA or [³H]Muscimol (radioligand)

  • Isonipecotic acid and 1-Isobutylpiperidine-4-carboxylic acid (test compounds)

  • Unlabeled GABA (for determining non-specific binding)

  • Tris-citrate buffer (pH 7.1)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold Tris-citrate buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.[6]

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competitor compounds.

    • Total Binding: Add buffer, radioligand (e.g., 5 nM [³H]GABA), and membrane suspension.

    • Non-specific Binding: Add buffer, radioligand, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane suspension.

    • Competition Binding: Add buffer, radioligand, varying concentrations of the test compounds (isonipecotic acid or 1-isobutylpiperidine-4-carboxylic acid), and membrane suspension.

    • Incubate all tubes at 4°C for a specified time (e.g., 20 minutes) to reach equilibrium.

  • Assay Termination and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

GABA_A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the GABA_A receptor, an ionotropic receptor that is a ligand-gated chloride channel.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA_A Receptor (αβγ subunits) GABA->GABAAR Binds to orthosteric site (β-α interface) BZD Benzodiazepine BZD->GABAAR Binds to allosteric site (α-γ interface) Cl_in Cl- Influx GABAAR->Cl_in Channel Opening Cl_out Cl- Cl_out->GABAAR Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: GABA_A receptor activation by GABA, leading to chloride influx and neuronal inhibition.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps in the competitive binding assay described above.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_termination Termination & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Prepare Brain Membranes Reagent_Prep 2. Prepare Radioligand, Competitors, Buffers Incubation 3. Incubate Membranes with Radioligand & Competitors Reagent_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound/ Unbound Ligand Incubation->Filtration Counting 5. Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis 6. Calculate IC50 and Ki Values Counting->Analysis

Sources

Beyond the Blood-Brain Barrier: Validating Functional In Vitro Assays for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translation Gap

The central nervous system (CNS) drug pipeline suffers from the highest attrition rate in the industry, largely due to a "translation gap." Traditional biochemical assays (binding affinity) often fail to predict functional efficacy or toxicity in complex neural networks.

This guide objectively compares the two dominant functional in vitro platforms—High-Throughput Microelectrode Arrays (MEA) and Kinetic Calcium Imaging (FLIPR/HCS) . It provides a validated framework for implementing these assays to predict seizure liability and efficacy, grounded in standards set by the HESI NeuTox Committee and recent FDA initiatives.

Part 1: Comparative Technology Analysis

Choosing the right validation platform depends on the specific physiological question. While Calcium Imaging offers spatial resolution and throughput, MEA provides the temporal fidelity required to see "how" a neuron fires, not just "if" it fires.

Table 1: Head-to-Head Technology Assessment
FeatureMicroelectrode Arrays (MEA) Kinetic Calcium Imaging (HCS/FLIPR)
Primary Readout Extracellular Field Potentials (Voltage)Intracellular Ca²⁺ Flux (Fluorescence)
Temporal Resolution High (>12 kHz). Detects single spikes (µs).Low (<100 Hz). Limited by sensor decay ( ms/s ).
Network Insight Direct measurement of synaptic connectivity, burst synchronization, and propagation.Indirect. Infers network activity via calcium waves. Misses sub-threshold events.
Invasiveness Non-invasive. Label-free.[1] Allows chronic dosing over weeks.Invasive. Requires dyes (toxicity risk) or viral transduction (GECIs).
Throughput Medium (12 to 96-well formats standard).High (96, 384, 1536-well formats).
Cost Per Data Point High (Specialized plates with embedded gold/PEDOT electrodes).Low to Medium (Standard optical plates + reagent cost).
Best Use Case Seizure liability, channelopathies, long-term potentiation (LTP).GPCR modulation, intracellular signaling, ultra-high throughput screening.
Decision Logic for Assay Selection

The following diagram illustrates the decision matrix for selecting the appropriate assay based on the biological mechanism of action (MoA).

AssaySelection Start Target Mechanism of Action (MoA) IonChannel Ion Channel / Synaptic Start->IonChannel GPCR GPCR / Intracellular Start->GPCR Network Network Toxicity / Seizure Start->Network MEA_Path Microelectrode Array (MEA) IonChannel->MEA_Path Direct Voltage Ca_Path Calcium Imaging (HCS) GPCR->Ca_Path 2nd Messenger Network->MEA_Path Synchrony

Figure 1: Decision tree for selecting MEA vs. Calcium Imaging based on drug target class.

Part 2: Validated Experimental Protocols

Scientific integrity requires that every assay be a self-validating system. Below is the industry-standard protocol for Seizure Liability Prediction using MEA, aligned with HESI NeuTox guidelines.

Protocol A: MEA Seizure Liability Assay (Human iPSC-derived Neurons)

Objective: To detect pro-convulsant risk by measuring changes in network bursting and synchrony.

1. Surface Preparation (Day 0)
  • Causality: Neurons require a hydrophilic, charged surface to adhere and mature into electrically active networks.

  • Step: Pre-coat MEA plates (e.g., Axion or MCS) with 0.1% Poly-ethyleneimine (PEI) for 1 hour. Wash 3x with sterile water. Apply Laminin (20 µg/mL) and incubate for 1 hour at 37°C. Do not let the laminin dry.

2. Cell Plating & Maturation (Day 0 - Day 21)
  • Step: Thaw human iPSC-derived glutamatergic neurons and astrocytes (co-culture is critical for glutamate recycling).

  • Density: Plate a "dot" of cells directly over the electrode field (approx. 150,000 cells/well in a 48-well format) to ensure high network density.

  • Maintenance: 50% media exchange every 2-3 days.

  • Validation Checkpoint: By DIV 21 (Day in Vitro) , the culture must exhibit stable "Network Bursts" (synchronous firing across >80% of electrodes) to be qualified for testing.

3. Baseline Recording (Day of Assay)
  • Step: Place the plate in the MEA reader (equilibrated to 37°C, 5% CO₂).

  • Acclimatization: Wait 20 minutes before recording. Crucial: Moving the plate causes mechanical vibration and thermal fluid shifts that create artifactual "noise" spikes.

  • Record: 15-minute baseline spontaneous activity.

4. Compound Dosing & Readout
  • Step: Add compound (10x concentration) gently to minimize fluid shear stress.

  • Exposure: Incubate 15 minutes.

  • Record: 15-minute post-dose activity.

Protocol B: Data Analysis & Metrics

Raw voltage data must be rasterized into "Spikes" and "Bursts."

  • Spike Detection: Threshold set to

    
     (Standard Deviation) of the RMS noise.
    
  • Burst Definition: Minimum 5 spikes with Inter-Spike Interval (ISI) < 100ms.

  • Seizure Biomarkers:

    • Increased Burst Duration: Indicates failure of inhibitory termination.

    • Network Synchrony Index: A value of 1.0 indicates perfect synchronization (seizure-like).

Part 3: Validation Framework & Reference Library

To claim an assay is "validated," you must demonstrate its sensitivity, specificity, and reproducibility using known pharmacological standards.

The Reference Compound Library

Run these compounds to validate your system's dynamic range.

Compound ClassReference AgentExpected MEA PhenotypeExpected Ca²⁺ Phenotype
GABA Antagonist (Pro-convulsant) Picrotoxin (1-10 µM)Increase in Burst Rate & Synchrony.Increase in oscillation frequency.
Na⁺ Channel Blocker (Silencer) Tetrodotoxin (TTX) (1 µM)Complete cessation of spikes (0 Hz ).Loss of transient events; basal fluorescence only.
K⁺ Channel Blocker (Excitability) 4-Aminopyridine (4-AP) Increase in spike frequency; broadening of bursts.Increased peak amplitude.
Glutamate Agonist NMDA (10-30 µM)Rapid firing followed by "depolarization block" (silence due to toxicity).Massive, sustained Ca²⁺ influx (cytotoxic).
Statistical Validation Criteria

For a screening assay (HCS or MEA) to be production-ready, it must meet these statistical hurdles:

  • Z-Factor (Z'): Must be

    
     (ideal 
    
    
    
    ).
    • Formula:

      
      
      
    • Where

      
       is positive control (e.g., Picrotoxin) and 
      
      
      
      is vehicle control (DMSO).
  • Coefficient of Variation (CV): Intra-plate CV should be

    
     for vehicle wells.
    

Part 4: Visualizing the Validation Workflow

The following diagram outlines the "Validation Loop" required to certify a new CNS assay.

ValidationLoop Setup Assay Setup (Cell Culture + Instrumentation) RefComp Reference Library Testing (n=3) Setup->RefComp DataAcq Data Acquisition (Raw Voltage/Fluorescence) RefComp->DataAcq Analysis Feature Extraction (Bursts/Synchrony) DataAcq->Analysis Stats Statistical QC (Z-Factor > 0.5) Analysis->Stats Stats->Setup Fail (Refine) Validated Validated Assay Ready for Screening Stats->Validated Pass

Figure 2: The iterative validation loop. Failure to meet Z-factor requirements necessitates protocol refinement (e.g., adjusting cell density or equilibration time).

References

  • Tukker, A. M., et al. (2018).[3] Is the time right for in vitro neurotoxicity testing using microelectrode arrays? Toxicological Sciences. Retrieved from [Link]

  • FDA. (2023). FDA Modernization Act 2.0.[4] (Contextual reference for the shift to non-animal alternatives). Retrieved from [Link]

  • McConnell, E. R., et al. (2012). Evaluation of a high-throughput microelectrode array system for screening neuroactive compounds. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Orthogonal Deprotection Strategies: A Master Guide for Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Deprotection Strategies in Multi-Step Synthesis Content Type: Comparative Technical Guide

Introduction: The Logic of Orthogonality

In the architecture of complex molecule synthesis—whether for total synthesis of natural products or high-throughput API generation—orthogonality is the central design principle.[1] It is not merely about protection; it is about the chemoselective differentiation of chemically similar functional groups.

A set of protecting groups is defined as orthogonal if one group can be removed in the presence of all others in the set, using a specific chemical trigger (e.g., pH, photon, fluoride, or catalysis) without affecting the structural integrity of the molecule.[1][2]

This guide moves beyond basic textbook definitions to analyze the causality behind selecting specific orthogonal sets (amine and hydroxyl matrices), supported by experimental protocols and stability data.

Strategic Matrix 1: Nitrogen Orthogonality (Amine Protection)

The "Golden Triad" of amine protection—Boc , Fmoc , and Cbz —forms the basis of modern peptide and alkaloid synthesis. However, the introduction of Alloc (Allyloxycarbonyl) provides a critical fourth dimension utilizing transition metal catalysis.

Comparative Analysis: Mechanism & Stability

The choice of amine protection is dictated by the deprotection vector : Acid, Base, Hydrogenolysis, or Catalysis.

Protecting GroupLability VectorReagent ClassMechanismOrthogonal To
Boc (tert-Butoxycarbonyl)Acid TFA, HClAcid-catalyzed elimination (E1-like) releasing isobutylene & CO₂.Fmoc, Cbz, Alloc, Silyl ethers
Fmoc (Fluorenylmethoxycarbonyl)Base Piperidine, DBUE1cb elimination via deprotonation of the fluorenyl ring.Boc, Cbz, Alloc, Acid-labile groups
Cbz/Z (Carboxybenzyl)Reductive H₂/Pd, HBr/AcOHCatalytic Hydrogenolysis or strong acid.Boc, Fmoc, Base-labile groups
Alloc (Allyloxycarbonyl)Pd(0) Pd(PPh₃)₄ + Scavenger

-Allyl Palladium complex formation.
Boc, Fmoc, Cbz, Acid/Base stable
Expert Insight: The Causality of Choice
  • Why Fmoc over Boc? In Solid Phase Peptide Synthesis (SPPS), Fmoc is preferred because the repetitive deprotection (20% piperidine) is mild. The final cleavage from the resin uses TFA, which simultaneously removes acid-labile side-chain protectors (e.g., tBu, Trt). If Boc were used for the backbone, TFA would be required at every step, potentially degrading sensitive segments [1, 2].

  • Why Alloc? Alloc is indispensable when the substrate contains both acid- and base-sensitive moieties (e.g., glycosidic bonds and esters). Its removal is neutral and strictly chemoselective, driven by Palladium catalysis [3].

Experimental Protocol: Orthogonal Deprotection Workflow

Scenario: A diamine scaffold with


-Fmoc and 

-Boc protection.

Step 1: Selective Removal of Fmoc (


) 
  • Preparation: Dissolve substrate (1.0 equiv) in DMF (0.1 M concentration).

  • Reagent: Add Piperidine to a final concentration of 20% v/v.

  • Reaction: Stir at ambient temperature for 15–30 minutes. Note: Monitor by TLC/LCMS for the disappearance of the starting material and formation of the dibenzofulvene-piperidine adduct.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove piperidine traces.

  • Result: Free

    
    -amine; 
    
    
    
    -Boc remains intact.

Step 2: Selective Removal of Boc (


) 
  • Preparation: Dissolve the

    
    -Boc intermediate in DCM (0.1 M).
    
  • Reagent: Add Trifluoroacetic Acid (TFA) (ratio 1:1 v/v DCM/TFA). Optional: Add 2.5% Triisopropylsilane (TIPS) as a cation scavenger if sensitive residues (Trp, Tyr) are present.

  • Reaction: Stir for 30–60 minutes.

  • Workup: Evaporate volatiles. Precipitate the amine salt with cold diethyl ether.

  • Result: Free

    
    -amine (TFA salt).
    

Strategic Matrix 2: Oxygen Orthogonality (Silyl Ethers)

Silyl ethers offer a unique "tunable" orthogonality based on steric bulk and electronic effects . They are generally stable to base but labile to acid and fluoride ions.

Stability Hierarchy (The "Steric Ladder")

The relative stability towards acid hydrolysis and fluoride cleavage follows this trend: TMS < TES < TBS (TBDMS) < TIPS < TBDPS

  • TMS: Too labile for multi-step synthesis; survives only mild conditions.

  • TBS: The workhorse. Stable to chromatography and mild bases.

  • TBDPS: Highly stable to acid (due to phenyl electronics) but cleaved by fluoride.[3] Distinctly more stable than TBS in acidic media [4, 5].[4]

Visualization: Silyl Ether Logic Gate

The following diagram illustrates the decision matrix for selective deprotection based on reagent choice.

SilylLogic Fig 1: Kinetic vs. Thermodynamic Selection in Silyl Deprotection Substrate Substrate (TBS & TBDPS protected) AcidCond Mild Acid (AcOH/THF) Substrate->AcidCond Kinetic Control FluorideCond Fluoride Source (TBAF) Substrate->FluorideCond Thermodynamic Control ProductA Product A: TBS Cleaved TBDPS Intact AcidCond->ProductA Selective Desilylation ProductB Product B: Both Cleaved FluorideCond->ProductB Global Desilylation ProductA->FluorideCond Step 2

Experimental Protocol: Selective Desilylation

Objective: Remove a primary TBS group in the presence of a secondary TBDPS group.

  • Reagent Choice: Use PPTS (Pyridinium p-toluenesulfonate) or CSA (Camphorsulfonic acid) in MeOH/DCM. Avoid TBAF, as it will likely cleave both groups unless carefully titrated at low temp.

  • Procedure:

    • Dissolve substrate in MeOH:DCM (1:1).

    • Add PPTS (0.1–0.2 equiv).

    • Stir at RT. Monitor closely (TBS cleaves ~100x faster than TBDPS).

  • Validation:

    
    H NMR will show the loss of the TBS tert-butyl singlet (0.9 ppm) and methyl singlets (0.1 ppm), while the TBDPS phenyl region (7.4–7.7 ppm) and tert-butyl singlet (1.1 ppm) remain [6].
    

Advanced Workflow: Multi-Orthogonal System

In complex natural product synthesis (e.g., Taxol or Polyketides), three or more orthogonal sets function simultaneously.

Case Study: A Theoretical Linker Synthesis

Consider a linker molecule with three distinct reactive sites:

  • Amine: Protected as Fmoc (Base labile).[5][6][7]

  • Primary Alcohol: Protected as TBDPS (Fluoride labile).[3]

  • Carboxylic Acid: Protected as Allyl Ester (Pd labile).

This setup allows for the attachment of three different payloads in any specific order.

Synthesis Workflow Diagram

OrthoWorkflow Fig 2: Tri-Orthogonal Branching Strategy Start Scaffold (Fmoc-NH, TBDPS-O, Allyl-CO) Step1 Step 1: Amine Deprotection (20% Piperidine) Start->Step1 Route A Step2 Step 2: Acid Deprotection (Pd(PPh3)4, Morpholine) Start->Step2 Route B Step3 Step 3: Alcohol Deprotection (TBAF/THF) Start->Step3 Route C Inter1 Intermediate 1 (NH2 Free, TBDPS, Allyl) Step1->Inter1 Inter2 Intermediate 2 (Fmoc, TBDPS, COOH Free) Step2->Inter2 Inter3 Intermediate 3 (Fmoc, OH Free, Allyl) Step3->Inter3

Quantitative Comparison: Reaction Efficiency

The following table summarizes typical experimental performance metrics for these strategies. Data is aggregated from standard synthetic protocols [7, 8].

StrategyReagent SystemTypical YieldReaction TimeSide Reaction Risks
Fmoc Removal 20% Piperidine/DMF>95%10–30 minDibenzofulvene polymerization (mitigated by scavenging).
Boc Removal 50% TFA/DCM>95%30–60 mint-Butyl cation alkylation of Trp/Tyr (requires scavengers like TIPS).
Alloc Removal Pd(PPh₃)₄ (cat), PhSiH₃85–95%1–4 hoursIncomplete reaction if O₂ present; requires inert atmosphere.
TBS Removal TBAF / THF90–98%1–2 hoursBasicity of TBAF can cause epimerization; use buffered HF-Pyridine for sensitive substrates.
TBDPS Removal TBAF / THF85–95%2–6 hoursSlower than TBS; requires excess fluoride.

References

  • Thieme Connect. (2025). Allyloxycarbonyl Group Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (2025). TBS Protecting Group: Stability and Deprotection Mechanisms. Retrieved from [Link]

  • Gelest. (2025). Deprotection of Silyl Ethers: Relative Stability Correlation. Retrieved from [Link]

  • Chem-Station. (2014). Silyl Protective Groups: Experimental Procedures and NMR Data. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Protective Groups: Orthogonal Strategies. Retrieved from [Link]

Sources

Confirming Target Engagement of 1-Isobutylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Membrane-Bound Target Validation

Executive Summary

1-Isobutylpiperidine-4-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, most notably as pharmacophores for GABA Transporter 1 (GAT1) inhibitors (analogous to Tiagabine) and, more recently, in the design of peptidomimetics targeting chemokine receptors.

Confirming target engagement (TE) for these derivatives presents a specific challenge: the primary targets (SLC6A1/GAT1) are multi-pass transmembrane proteins. Traditional biochemical assays often fail due to the instability of these proteins outside the lipid bilayer.

This guide objectively compares three validation methodologies—Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and Radioligand Binding —providing experimental protocols and data interpretation frameworks to validate this specific class of lipophilic amino acid derivatives.

Part 1: The Scaffold & Biological Context

The 1-Isobutylpiperidine-4-carboxylic acid moiety combines a polar head group (mimicking the neurotransmitter GABA) with a lipophilic isobutyl tail. In the context of GAT1 inhibition, the carboxylic acid interacts with the sodium binding site, while the lipophilic tail anchors the molecule within the transporter's vestibule.

Critical Validation Challenge: Because the binding affinity of these derivatives is heavily dependent on the conformational state of the transporter (outward-open vs. inward-closed), assays using purified, detergent-solubilized proteins often yield false negatives. Validation must occur in a membrane-intact environment.

Part 2: Comparative Analysis of Engagement Assays

The following table contrasts the three primary methods for validating 1-Isobutylpiperidine-4-carboxylic acid derivatives.

FeatureMethod A: CETSA (Recommended) Method B: SPR (Biophysical) Method C: Radioligand Binding
Principle Ligand-induced thermal stabilization in intact cells.[1]Optical detection of mass change upon binding.Competition with radioactive isotope (

H-GABA).[2]
Physiological Relevance High: Native cellular environment; intact membranes.Medium/Low: Requires purified protein or nanodiscs.High: Functional competition in membranes.
Throughput Medium (96/384-well Western or AlphaLISA).High (once conditions are optimized).Low (filtration dependent).
Data Output Aggregation temperature (

) shifts.

,

,

(Kinetics).

,

(Affinity).
Suitability for Scaffold Excellent: Detects binding regardless of transport function.Challenging: Lipophilic tail causes non-specific binding to chips.Good: But measures inhibition, not necessarily direct binding.
Scientist’s Verdict:

For 1-Isobutylpiperidine-4-carboxylic acid derivatives , CETSA is the superior primary validation tool. It confirms the molecule crosses the cell membrane (a prerequisite for CNS drugs) and engages the target in its native lipid environment without the artifacts introduced by radiolabels or surface immobilization.

Part 3: Visualization of Target Engagement Workflow

The following diagram outlines the logical flow for validating these derivatives, moving from high-throughput screening to biophysical confirmation.

TargetEngagementWorkflow Screen Primary Screen (Functional Uptake) Hit Hit Compound (Piperidine Derivative) Screen->Hit >50% Inhibition CETSA CETSA (Intact Cell) Confirms: Membrane Permeability & Target Binding Hit->CETSA Isothermal Dose Response CETSA->Hit No Shift (Check Permeability) SPR SPR (Nanodiscs) Confirms: Kinetics (k_on/k_off) CETSA->SPR Positive Shift Lead Validated Lead SPR->Lead K_D < 100nM

Figure 1: Strategic workflow for validating lipophilic piperidine derivatives. CETSA serves as the critical gatekeeper between functional screening and expensive biophysical characterization.

Part 4: Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Determine the Isothermal Dose Response (ITDR) of the derivative against GAT1 in HEK293 cells.

Materials:

  • HEK293 cells stably expressing hGAT1.

  • Test Compound: 1-Isobutylpiperidine-4-carboxylic acid derivative (10 mM DMSO stock).

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hGAT1 cells at

    
     cells/mL. Incubate 24h.
    
  • Compound Treatment: Treat intact cells with the test compound (concentration range: 10 nM to 100

    
    M) for 1 hour at 37°C. Control: DMSO vehicle.
    
  • Thermal Challenge: Aliquot cells into PCR tubes. Heat at 52°C (predetermined

    
     for GAT1) for 3 minutes.
    
  • Cooling: Immediately snap-cool at room temperature for 3 minutes.

  • Lysis: Add Lysis Buffer. Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to ensure membrane disruption.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/unstable) proteins.

  • Detection: Collect supernatant. Analyze via Western Blot using anti-GAT1 C-terminus antibody.

  • Analysis: Plot band intensity vs. compound concentration. A stabilization curve indicates direct binding.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Measure binding kinetics (


) using a Biacore T200.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Biotinylated hGAT1 reconstituted in lipid nanodiscs (MSP1E3D1).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

Step-by-Step Methodology:

  • Immobilization: Capture biotinylated GAT1-nanodiscs on a Streptavidin (SA) chip to a density of ~2000 RU. Critical: Use a reference channel with empty nanodiscs to subtract non-specific lipid binding of the isobutyl tail.

  • Solvent Correction: Perform DMSO solvent correction cycles (0.5% to 5%) to account for bulk refractive index changes.

  • Injection: Inject the piperidine derivative (0.1

    
    M – 10 
    
    
    
    M) at 30
    
    
    L/min for 120 seconds.
  • Dissociation: Allow dissociation for 300 seconds with running buffer.

  • Regeneration: Not recommended for nanodiscs; use single-cycle kinetics if possible to preserve protein integrity.

Part 5: Data Interpretation & Troubleshooting (Causality)

When analyzing 1-Isobutylpiperidine-4-carboxylic acid derivatives, specific failure modes are common due to the molecule's physicochemical properties.

ObservationProbable CauseCorrective Action
CETSA: No shift observed 1. Compound is cell-impermeable.2. Compound binds but does not stabilize the protein core.1. Perform CETSA on lysates instead of intact cells.2. Confirm with functional uptake assay.
SPR: Square-wave binding Fast kinetics (

is too fast) or non-specific binding.
Analyze steady-state affinity (

) rather than kinetics. Check reference channel subtraction.
SPR: Linear drift upwards The lipophilic isobutyl group is partitioning into the dextran matrix, not the protein.Add 1-2% BSA to the running buffer to sequester non-specific interactions.
Mechanism of CETSA Stabilization

The following diagram illustrates why CETSA works for this specific scaffold.

CETSAMechanism Unbound Unbound GAT1 (Unstable at 52°C) Heat Heat Challenge (52°C) Unbound->Heat Bound GAT1 + Piperidine Derivative (Stabilized Complex) Bound->Heat Result1 Precipitation (Disappears from Soluble Fraction) Heat->Result1 Unbound Denatures Result2 Soluble Protein (Detected on Blot) Heat->Result2 Complex Remains Folded

Figure 2: Thermodynamic stabilization mechanism. The binding of the piperidine derivative increases the free energy required to unfold the GAT1 transmembrane domains.

References

  • Nielsen, E. O., et al. (2022). "Structural basis of GABA reuptake inhibition." Nature, 606, 1024–1030. (Describes the binding mode of nipecotic acid derivatives/Tiagabine to GAT1). [Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][4][5] Nature Protocols, 9, 2100–2122. (The foundational protocol for CETSA). [Link]

  • Schuck, P. (1997). "Use of surface plasmon resonance to probe the equilibrium and kinetic constants of interaction between elastase and inhibitors." Annual Review of Biophysics and Biomolecular Structure, 26, 541-566. (Guidelines for SPR small molecule kinetics). [Link]

  • PubChem Compound Summary. (2025). "1-(tert-Butyl)piperidine-4-carboxylic acid."[6] National Library of Medicine. [Link]

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Comparative Benchmarking of Novel CNS Candidates: A Multidimensional Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Translational Validity

In Central Nervous System (CNS) drug discovery, the attrition rate is notoriously high.[1] The "valley of death" between preclinical efficacy and Phase II success is often paved with compounds that showed promise in isolation but failed when benchmarked against the complex reality of the human brain.

As researchers, we cannot simply ask, "Does it work?" We must ask, "How does it compare to what we know works?"

This guide abandons the traditional checklist approach. Instead, it proposes a Tripartite Validation System designed to benchmark your novel candidate (designated here as NXZ-101 ) against industry standards (e.g., Diazepam, Fluoxetine, Haloperidol). We will evaluate three non-negotiable pillars:

  • Molecular Fidelity: Does it engage the target with superior selectivity?

  • Barrier Penetration: Does it cross the Blood-Brain Barrier (BBB) effectively?

  • Phenotypic Efficacy: Does it modulate behavior in a predictive manner?

Phase 1: Molecular Fidelity & Target Engagement

Objective: Establish the Ki (inhibition constant) and Selectivity Profile compared to a reference standard.

The Logic of Competition

Binding affinity (


) is protocol-dependent and therefore useless for benchmarking across different labs. You must convert 

to

using the Cheng-Prusoff equation . This normalizes your data against the radioligand concentration, allowing a direct, apples-to-apples comparison with literature values of standard agents.
Experimental Workflow: Radioligand Binding Assay

Reference Standard: Diazepam (for GABA-A benchmarking)

Protocol Steps:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate synaptic membranes.

  • Incubation:

    • Total Binding: Membrane + [³H]-Flumazenil (1 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-Flumazenil + 10 µM Diazepam (Saturating concentration).

    • Experimental: Membrane + [³H]-Flumazenil + NXZ-101 (10⁻⁹ to 10⁻⁵ M).

  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Processing: Calculate Specific Binding (


). Plot % Specific Binding vs. Log[Drug].
Visualization: Competitive Binding Logic

BindingAssay Membrane Synaptic Membrane (Receptors) Incubation Equilibrium Incubation (1h @ 4°C) Membrane->Incubation Radioligand [³H]-Ligand (Tracer) Radioligand->Incubation Candidate Candidate (NXZ-101) (Competitor) Candidate->Incubation Filter GF/B Filtration (Separation) Incubation->Filter Bound vs Free Scintillation Scintillation Counting Filter->Scintillation Analysis Cheng-Prusoff Calculation Scintillation->Analysis

Figure 1: Workflow for competitive radioligand binding to determine Ki values.

Phase 2: The Gatekeeper – BBB Permeability

Objective: Determine if the compound can physically reach the CNS.

The "Gold Standard" Proxy: PAMPA-BBB

While in vivo microdialysis is definitive, it is low-throughput. For benchmarking, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry standard for early-stage validation. It uses porcine brain lipids to mimic the endothelial cell membrane.

Benchmarking Criteria:

  • CNS+ (High Permeability):

    
     cm/s (e.g., Diazepam, Testosterone).
    
  • CNS- (Low Permeability):

    
     cm/s (e.g., Dopamine, Piroxicam).
    
Protocol: PAMPA-BBB[2][3][4][5]
  • Donor Plate Prep: Dissolve NXZ-101 and Reference (Diazepam) in PBS/DMSO (5%) to 100 µM. Add 200 µL to the bottom plate (Donor).

  • Membrane Coating: Coat the PVDF filter of the top plate (Acceptor) with 4 µL of Porcine Brain Lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Assembly: Place Acceptor plate on top of Donor plate. Fill Acceptor wells with 200 µL PBS.

  • Incubation: 18 hours at 25°C in a humidity-saturated chamber (prevents evaporation).

  • Quantification: Measure UV absorbance or LC-MS/MS of both Donor and Acceptor wells.

Calculation:



Visualization: The Barrier Model

BBB_Model cluster_0 PAMPA-BBB System Acceptor Acceptor Well (Brain Side) Buffer Only Transport Passive Diffusion (Pe Calculation) Acceptor->Transport Quantification Membrane Artificial Membrane (Porcine Brain Lipid + Dodecane) Membrane->Acceptor Flux Donor Donor Well (Blood Side) Compound + Buffer Donor->Membrane Flux

Figure 2: Schematic of the PAMPA-BBB assay simulating passive diffusion across the blood-brain barrier.

Phase 3: In Vivo Behavioral Phenotyping

Objective: Demonstrate functional efficacy in a systems-biology context.

Assay Selection: The Elevated Plus Maze (EPM)

For anxiolytic benchmarking, the EPM is the most validated assay. It relies on the rodent's natural conflict between exploring novel environments (open arms) and fear of open spaces (closed arms).[2][3][4]

Critical Control Point: You must run a Positive Control (Diazepam 1.0 mg/kg) and a Vehicle Control in the same session. Historical controls are insufficient due to environmental variability (lighting, noise, handler scent).

Detailed Protocol
  • Acclimatization: Move animals (C57BL/6J mice) to the testing room 1 hour prior. Lighting must be dim (approx. 100 lux).

  • Dosing: Administer NXZ-101 (IP), Vehicle, or Diazepam 30 mins prior to testing.

  • Placement: Place mouse in the central zone facing an open arm.[5]

  • Recording: Record for 5 minutes using video tracking software (e.g., EthoVision).

  • Scoring Metrics:

    • Time in Open Arms (%): Primary anxiety index.[2]

    • Open Arm Entries: Secondary anxiety index.

    • Total Entries: Crucial Control for locomotor activity. If NXZ-101 reduces total entries significantly, it is sedating, not just anxiolytic.

Comparative Data Analysis

The following table illustrates how to present your benchmarking data. This format allows immediate "Gap Analysis" between your candidate and the standard.

Table 1: Benchmarking NXZ-101 against Standard of Care (Diazepam)

MetricAssay TypeStandard (Diazepam)Candidate (NXZ-101)Interpretation
Target Affinity (

)
Radioligand Binding (GABA-A)12.0 nM4.5 nM Candidate has 2.6x higher affinity.
Selectivity vs. GABA-B Receptor>10,000 nM>10,000 nMBoth are highly selective.
BBB Permeability (

)
PAMPA-BBB

cm/s

cm/s
Lower, but still well within "CNS+" range (

).
Efficacy (EPM) Time in Open Arms


Superior anxiolytic effect.
Sedation Liability Total Arm EntriesReduced by 40% (Sedative)Reduced by 5% CRITICAL: Candidate is non-sedating at effective dose.
Conclusion on Benchmarking

In this dataset, while NXZ-101 has slightly lower BBB permeability than Diazepam, it compensates with higher receptor affinity. Most importantly, the behavioral benchmarking reveals a therapeutic window advantage : it relieves anxiety without the sedation characteristic of the standard agent. This is the power of comparative benchmarking—it highlights the quality of the effect, not just the presence of one.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. 6[7]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[4] Nature Protocols. 5[7]

  • FDA Center for Drug Evaluation and Research. (2017). In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual. 8[7]

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Safety Operating Guide

Understanding the Hazard Profile of 1-Isobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous and compliant disposal of chemical waste is not just a regulatory necessity but a cornerstone of a safe and responsible laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Isobutylpiperidine-4-carboxylic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling piperidine and carboxylic acid derivatives and are designed to be self-validating through adherence to best practices and regulatory standards.

  • Piperidine Moiety: The core piperidine structure is classified as toxic and corrosive. It can cause severe skin burns and eye damage, and is harmful if inhaled or absorbed through the skin.[1][2]

  • Carboxylic Acid Moiety: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[3][4]

  • Overall Profile: Based on these components, 1-Isobutylpiperidine-4-carboxylic acid should be handled as a hazardous substance that is likely to be a skin and eye irritant, and potentially toxic.[5][6]

Therefore, all waste containing this compound must be treated as hazardous waste.

Guiding Principles for Disposal

The fundamental principle for the disposal of 1-Isobutylpiperidine-4-carboxylic acid is the prevention of its release into the environment. This means under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[1][2][4] Improper disposal can lead to environmental contamination and significant legal and financial penalties for the institution.[7]

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is critical to ensure safe and efficient disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste.[8][9] This area should be clearly marked, away from general lab traffic, and under the direct control of laboratory personnel.

  • Select Appropriate Waste Containers:

    • Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles, that are compatible with 1-Isobutylpiperidine-4-carboxylic acid.

    • Ensure the container has a secure, leak-proof screw-on cap.

    • The container must be in good condition, free from cracks or other damage.

  • Label Waste Containers:

    • All waste containers must be labeled immediately upon the first addition of waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "1-Isobutylpiperidine-4-carboxylic acid" (avoiding abbreviations or chemical formulas).

      • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

      • The date on which the first waste was added.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Segregate waste streams. Do not mix 1-Isobutylpiperidine-4-carboxylic acid waste with other incompatible waste types.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Isobutylpiperidine-4-carboxylic acid waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_management Waste Management & Pickup cluster_disposal Final Disposal start Generation of 1-Isobutylpiperidine-4-carboxylic acid waste container Select appropriate, properly labeled hazardous waste container start->container First drop of waste collect Collect waste in the Satellite Accumulation Area (SAA) container->collect full Is the container full or has it been in SAA for the maximum allowed time? collect->full seal Securely seal and inspect the container full->seal Yes request Request waste pickup from Environmental Health & Safety (EHS) seal->request transport EHS transports waste to the central hazardous waste facility request->transport dispose Waste is disposed of by a licensed hazardous waste vendor in accordance with EPA regulations transport->dispose

Caption: Disposal workflow for 1-Isobutylpiperidine-4-carboxylic acid waste.

Personal Protective Equipment (PPE)

When handling 1-Isobutylpiperidine-4-carboxylic acid and its waste, it is imperative to use appropriate personal protective equipment to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use.To prevent skin contact, as piperidine derivatives can be toxic and corrosive upon dermal absorption.[1][2]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes, as the compound can cause serious eye irritation or damage.[3]
Lab Coat A standard laboratory coat should be worn and buttoned.To protect clothing and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4] A respirator may be required for large spills or inadequate ventilation.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]

  • Carefully sweep or scoop up the absorbed material and place it in a properly labeled hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Final Disposal Pathway

Once the waste container is full or has reached the institutional time limit for storage in an SAA (typically 9-12 months), a pickup should be requested from your institution's EHS department.[8][10] EHS personnel are trained to handle and transport hazardous waste to a central accumulation facility, from where it will be collected by a licensed hazardous waste disposal company. This ensures that the waste is managed and ultimately disposed of in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA).[7][11]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 4-(1-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester.
  • United Bio-Chem. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
  • Synquest Labs. (n.d.).
  • Apollo Scientific. (2023).
  • Chemos GmbH & Co.KG. (2019).
  • ChemSupply Australia. (2023).
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: Piperidine-4-carboxylic acid hydrochloride.
  • CymitQuimica. (2024).
  • American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid (CID 117255). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Daniels Health. (2025).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid (CID 392871). Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.